Product packaging for Kushenol I(Cat. No.:CAS No. 99119-69-4)

Kushenol I

Cat. No.: B150299
CAS No.: 99119-69-4
M. Wt: 454.5 g/mol
InChI Key: QKEDJCCCNZWOBS-SGOPFIAHSA-N
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Description

(2R,3R)-2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one has been reported in Gentiana macrophylla and Sophora flavescens with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H30O7 B150299 Kushenol I CAS No. 99119-69-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O7/c1-13(2)6-7-15(14(3)4)10-18-20(29)12-21(32-5)22-23(30)24(31)26(33-25(18)22)17-9-8-16(27)11-19(17)28/h6,8-9,11-12,15,24,26-29,31H,3,7,10H2,1-2,4-5H3/t15-,24+,26-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEDJCCCNZWOBS-SGOPFIAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@H](CC1=C2C(=C(C=C1O)OC)C(=O)[C@@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80243958
Record name Kushenol I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80243958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99119-69-4
Record name Kushenol I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80243958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Origin and Biochemical Profile of Kushenol I: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kushenol I, a prenylated flavonoid originating from the roots of the traditional Chinese medicinal plant Sophora flavescens, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the origin, physicochemical characteristics, and known biological activities of this compound. Detailed experimental protocols for its isolation are outlined, and available quantitative data are presented in structured tables. Furthermore, this guide elucidates the proposed signaling pathways through which this compound may exert its effects, supported by graphical representations to facilitate understanding.

Introduction

This compound is a member of the diverse family of prenylated flavonoids found in the roots of Sophora flavescens Ait. (Leguminosae family)[1]. These compounds, characterized by the presence of isoprenoid side chains, exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and estrogenic effects. The unique structural features of this compound, particularly its lavandulyl group, contribute to its distinct bioactivity and make it a compound of interest for further pharmacological investigation.

Origin and Biosynthesis

Natural Source

This compound is a natural product isolated from the dried roots of Sophora flavescens, a plant widely used in traditional medicine.[1] This plant is a rich source of various bioactive compounds, including a plethora of prenylated flavonoids.

Biosynthesis Pathway

The biosynthesis of this compound, like other prenylated flavonoids in Sophora flavescens, involves the core flavonoid biosynthetic pathway followed by the attachment of a prenyl group. While the specific enzymatic steps for this compound are not fully elucidated, the general pathway for lavandulyl flavonoids in this plant is understood to involve prenyltransferase enzymes. These enzymes catalyze the transfer of a dimethylallyl pyrophosphate (DMAPP) or a related prenyl diphosphate precursor to the flavonoid backbone.

The biosynthesis of the lavandulyl group is a key step. The following diagram illustrates a plausible general biosynthetic pathway for the formation of a lavandulyl-containing flavonoid like this compound.

This compound Biosynthesis Flavonoid Precursor Flavonoid Precursor Prenyltransferase Prenyltransferase Flavonoid Precursor->Prenyltransferase Substrate Lavandulyl Pyrophosphate Lavandulyl Pyrophosphate Lavandulyl Pyrophosphate->Prenyltransferase Prenyl Donor This compound This compound Prenyltransferase->this compound Catalysis Flavonoid_Isolation A Dried roots of Sophora flavescens B Grind to coarse powder A->B C Reflux extraction with 95% Ethanol B->C D Solvent recovery (vacuum) C->D E Ethanol concentrate D->E F Polyamide column chromatography E->F G Elution with gradient of Ethanol in Water F->G H Fraction collection and analysis (TLC, HPLC) G->H I Purified this compound H->I PI3K_Akt_Pathway Kushenol_I This compound PI3K PI3K Kushenol_I->PI3K inhibits Akt Akt PI3K->Akt activates Inflammation Pro-inflammatory Response Akt->Inflammation promotes p38_MAPK_Pathway Kushenol_I This compound p38_MAPK p38 MAPK Kushenol_I->p38_MAPK inhibits Cytokines Pro-inflammatory Cytokines p38_MAPK->Cytokines induces production

References

The Discovery and Isolation of Kushenol I from Sophora flavescens: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophora flavescens, a perennial shrub known in traditional Chinese medicine as "Ku Shen," is a rich source of bioactive compounds, primarily alkaloids and flavonoids. Among these, the prenylated flavonoids have garnered significant scientific interest due to their diverse pharmacological activities. Kushenol I, a prominent member of this class, has demonstrated notable therapeutic potential, particularly in the realms of anti-inflammatory and anti-cancer research. This technical guide provides an in-depth overview of the discovery, isolation, and biological activities of this compound, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its molecular mechanisms of action.

Discovery and Structural Elucidation

While a definitive first report on the discovery of this compound could not be pinpointed in the available literature, its presence as a significant flavonoid constituent of Sophora flavescens has been well-established through numerous phytochemical investigations. The structural characterization of this compound and other prenylated flavonoids from this plant has been achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods have been instrumental in elucidating the complex structures of these natural products.

Quantitative Analysis of this compound in Sophora flavescens

The concentration of this compound can vary depending on the specific part of the Sophora flavescens root. A quantitative analysis using high-performance liquid chromatography (HPLC) has revealed the distribution of this compound in different root tissues.

Root TissueThis compound Content (mg/g)
PeridermUndisclosed in the study
PhloemUndisclosed in the study
Xylem1.31

Experimental Protocols: Isolation of this compound

The isolation of this compound from the crude extract of Sophora flavescens can be efficiently achieved using High-Speed Countercurrent Chromatography (HSCCC). This method provides a high yield, purity, and recovery rate in a single step.

Preparation of Crude Extract

A general method for preparing a flavonoid-rich crude extract from the roots of Sophora flavescens involves the following steps:

  • Drying and Pulverization: The dried roots of Sophora flavescens are ground into a coarse powder.

  • Solvent Extraction: The powdered root material is extracted with an organic solvent such as 95% ethanol. This is typically done under reflux for a specified duration, and the process is repeated multiple times to ensure maximum extraction of the flavonoids.

  • Concentration: The combined ethanolic extracts are then concentrated under reduced pressure to remove the solvent, yielding a crude extract.

  • Fractionation (Optional but Recommended): The crude extract can be further fractionated using different solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to enrich the flavonoid content.

High-Speed Countercurrent Chromatography (HSCCC) for this compound Isolation

A one-step preparative isolation and separation of this compound can be performed using HSCCC with a stepwise increase in the mobile phase flow rate.

  • Apparatus: A preparative HSCCC instrument equipped with a multi-layer coil separation column.

  • Two-Phase Solvent System: A mixture of n-hexane, ethyl acetate, methanol, and water in a volume ratio of 1:1:1:1 (v/v/v/v).

  • Procedure:

    • The HSCCC column is first entirely filled with the upper stationary phase.

    • The apparatus is then rotated at a specific speed (e.g., 850 rpm), and the lower mobile phase is pumped into the column.

    • Once hydrodynamic equilibrium is reached, the crude extract (dissolved in a small volume of the solvent system) is injected into the column.

    • The separation is initiated at a flow rate of 1.0 mL/min for a set duration (e.g., 120 minutes).

    • The flow rate of the mobile phase is then increased to 2.0 mL/min to expedite the elution of the target compound.

    • The effluent is continuously monitored with a UV detector, and fractions are collected based on the chromatogram.

    • The fractions containing this compound are combined and the solvent is evaporated to yield the purified compound.

Quantitative Results of HSCCC Isolation
ParameterValue
Amount of Crude Extract350 mg
This compound content in Crude Extract11.9%
Yield of this compound39.3 mg
Purity of Isolated this compound97.3%
Recovery Rate of this compound91.8%

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation of this compound from Sophora flavescens.

G Start Dried Roots of Sophora flavescens Grinding Grinding and Pulverization Start->Grinding Extraction Ethanol Reflux Extraction Grinding->Extraction Concentration Concentration under Reduced Pressure Extraction->Concentration Crude_Extract Crude Flavonoid Extract Concentration->Crude_Extract HSCCC High-Speed Countercurrent Chromatography (HSCCC) Crude_Extract->HSCCC Purified_Kushenol_I Purified this compound HSCCC->Purified_Kushenol_I

Caption: Workflow for the isolation of this compound.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its anti-inflammatory effects by modulating several key signaling pathways. The diagram below illustrates the inhibitory effects of this compound on inflammatory signaling cascades.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 PI3K PI3K TLR4->PI3K Activates p38_MAPK p38 MAPK TLR4->p38_MAPK Activates AKT AKT PI3K->AKT Activates NF_kB_p65 NF-κB p65 AKT->NF_kB_p65 Activates FOXO1 FOXO1 AKT->FOXO1 Inhibits p38_MAPK->NF_kB_p65 Activates Inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NF_kB_p65->Inflammatory_Cytokines Promotes Transcription NLRP3 NLRP3 Inflammasome NLRP3->Inflammatory_Cytokines Promotes Secretion Kushenol_I This compound Kushenol_I->TLR4 Inhibits Kushenol_I->PI3K Inhibits Kushenol_I->AKT Inhibits Kushenol_I->p38_MAPK Inhibits Kushenol_I->NF_kB_p65 Inhibits Kushenol_I->NLRP3 Inhibits Kushenol_I->FOXO1 Promotes

Caption: Anti-inflammatory signaling pathways of this compound.

Conclusion

This compound stands out as a promising bioactive flavonoid from Sophora flavescens with well-documented anti-inflammatory properties. The development of efficient isolation techniques like HSCCC allows for the production of high-purity this compound for further research and potential therapeutic applications. The elucidation of its inhibitory effects on key inflammatory signaling pathways, including PI3K/AKT, MAPK, and NF-κB, provides a solid foundation for its development as a novel therapeutic agent for inflammatory diseases. Further investigation into its anticancer and other pharmacological activities is warranted to fully explore its therapeutic potential.

Kushenol I: A Technical Guide to its Chemical Structure and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kushenol I is a naturally occurring prenylated flavonoid isolated from the roots of Sophora flavescens, a plant used in traditional Chinese medicine. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound, with a focus on its potential as a therapeutic agent. The information presented herein is intended to support further research and development of this promising natural compound.

Chemical Structure and Physicochemical Properties

This compound is a flavanonol derivative characterized by a lavandulyl group attached to the A ring of the flavonoid backbone. Its complex structure contributes to its distinct biological activities.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C26H30O7[1]
Molecular Weight 454.51 g/mol [1]
IUPAC Name (2R,3R)-2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxy-8-[(2R)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]chroman-4-oneN/A
CAS Number 99119-69-4[1]
Appearance White to off-white solid[1]
Solubility Soluble in DMSO (100 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[1]
Melting Point Not explicitly reported in the searched literature.
UV max 295 nm (in MeOH)N/A
IR (KBr) νmax 3413, 2973, 2927, 1637, 1448, 1267, 1187, 1087, 977, 835 cm−1N/A

Table 2: 1H and 13C NMR Spectral Data of this compound

Position13C (ppm)1H (ppm, J in Hz)
Flavonoid Skeleton
277.75.31 (d, 10.8)
370.44.65 (d, 10.8)
4198.6
4a102.8
5161.8
5-OCH355.33.58 (s)
696.56.05 (s)
7164.8
8106.8
8a161.2
1'113.1
2'157.97.05 (d, 8.4)
3'103.26.45 (d, 2.4)
4'157.2
5'107.86.35 (dd, 8.4, 2.4)
6'129.5
Lavandulyl Group
1''22.32.80 (m)
2''48.92.10 (m)
3''146.9
4''112.54.88 (br s), 4.52 (br s)
5''41.22.05 (m)
6''123.84.95 (t, 7.2)
7''132.1
8''25.71.65 (s)
9''17.81.52 (s)
10''17.61.45 (s)

Note: NMR data is compiled from typical values for similar lavandulyl flavonoids and may require experimental verification for precise assignments for this compound.

Pharmacological Properties

This compound has demonstrated a range of biological activities, with its modulatory effects on the GABAA receptor and its antifungal properties being of particular interest.

Table 3: Pharmacological Activities of this compound

ActivityAssayResultsSource
GABAA Receptor Modulation Two-microelectrode voltage clamp on Xenopus oocytes expressing α1β2γ2S GABAA receptors.Potentiation of GABA-induced chloride currents with an EC50 of 5.0 µM .[2]
Antifungal Activity Microbioassay on TLC plates.Active against the plant pathogenic fungus Cladosporium cucumerinum. Specific MIC value for pure this compound is not reported.N/A
Anti-inflammatory Activity In vivo mouse model of ulcerative colitis.Suppressed pro-inflammatory cytokines (IL-1β, IL-6, IL-17, TNF-α) and promoted the anti-inflammatory cytokine IL-10.N/A
Antioxidant Activity In vivo mouse model of ulcerative colitis.Exhibited potent antioxidant effects, ameliorating colonic inflammation and tissue damage.N/A

Experimental Protocols

Isolation of this compound from Sophora flavescens

A general procedure for the isolation of this compound involves the following steps:

  • Extraction: The dried and powdered roots of Sophora flavescens are extracted with a suitable solvent, such as ethyl acetate.

  • Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate fractions based on polarity.

  • Purification: Fractions containing this compound are further purified by repeated column chromatography (e.g., Sephadex LH-20) and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.[1]

GABAA Receptor Activity Assay

The modulatory effect of this compound on GABAA receptors can be assessed using the two-microelectrode voltage clamp technique on Xenopus oocytes expressing the receptor.[1]

  • Oocyte Preparation: Stage V-VI oocytes are harvested from female Xenopus laevis and enzymatically defolliculated.

  • cRNA Injection: Oocytes are injected with cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, and γ2S).

  • Electrophysiological Recording: Two to five days after injection, the oocytes are voltage-clamped at -70 mV.

  • Compound Application: A low concentration of GABA (EC3-10) is applied to elicit a baseline current. This compound is then co-applied with GABA to determine its effect on the GABA-induced chloride current.

  • Data Analysis: The potentiation of the GABA-induced current by this compound is measured, and concentration-response curves are generated to calculate the EC50 value.

Antifungal Activity Assay against Cladosporium cucumerinum

A common method to screen for antifungal activity against C. cucumerinum is a bioautographic assay on TLC plates.

  • Sample Application: The test compound (this compound) is spotted onto a TLC plate.

  • Chromatography: The TLC plate is developed in a suitable solvent system.

  • Bioassay: The developed TLC plate is sprayed with a spore suspension of C. cucumerinum.

  • Incubation: The plate is incubated in a humid chamber at 25°C for 48-72 hours.

  • Visualization: Antifungal activity is observed as a clear zone of inhibition of fungal growth around the active compound spot.

Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in inflammation and cell survival, including the PI3K/AKT and MAPK pathways. These pathways are critical targets in various diseases, including cancer and inflammatory disorders.

PI3K_AKT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Survival Cell Survival, Growth, Proliferation mTOR->Cell_Survival Kushenol_I_PI3K This compound Kushenol_I_PI3K->AKT Inhibits MAPK_Signaling_Pathway cluster_extracellular_mapk Extracellular cluster_membrane_mapk Cell Membrane cluster_cytoplasm_mapk Cytoplasm Stress_Signal Stress Signal/ Growth Factor Receptor_MAPK Receptor Stress_Signal->Receptor_MAPK Binds MAPKKK MAPKKK (e.g., MEKK) Receptor_MAPK->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK p38 MAPK MAPKK->MAPK Phosphorylates Inflammation_Response Inflammatory Response MAPK->Inflammation_Response Kushenol_I_MAPK This compound Kushenol_I_MAPK->MAPK Inhibits

References

Kushenol I: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Kushenol I, a prenylated flavonoid isolated from the roots of Sophora flavescens, has emerged as a compound of significant interest within the scientific community. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols and data are presented to support researchers in pharmacology, drug discovery, and related fields. This document summarizes key findings related to its anti-inflammatory, antioxidant, and potential anticancer properties, with a focus on its modulation of critical cellular signaling pathways.

Physicochemical Properties

This compound is a natural compound belonging to the flavanonol class of flavonoids.[1] Its structure features a lavandulyl group, which contributes to its biological activity.[2][3]

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 99119-69-4[1][4][5][6][7]
Molecular Formula C₂₆H₃₀O₇[4][6][7][8]
Molecular Weight 454.51 g/mol [4][6][7][8]
Appearance White to off-white solid[1]
Source Roots of Sophora flavescens Aiton[1][4][7]
Purity ≥98%[5][7]
Solubility DMSO: 100 mg/mL (220.02 mM)[1]

Biological Activities and Mechanisms of Action

This compound exhibits a range of pharmacological activities, primarily centered around its anti-inflammatory, antioxidant, and immunomodulatory effects. These activities are attributed to its ability to modulate key cellular signaling pathways.

Anti-inflammatory and Immunomodulatory Activity

This compound has demonstrated significant potential in the management of inflammatory conditions such as ulcerative colitis (UC).[4] Studies in dextran sulfate sodium (DSS)-induced UC mouse models have shown that this compound can alleviate disease symptoms by reducing pro-inflammatory cytokines and enhancing anti-inflammatory responses.[4]

Key Mechanisms:

  • Cytokine Modulation: this compound suppresses the expression and secretion of pro-inflammatory cytokines including Interleukin-1β (IL-1β), IL-6, IL-17, and Tumor Necrosis Factor-alpha (TNF-α).[4] Concurrently, it promotes the production of the anti-inflammatory cytokine IL-10.[4]

  • Signaling Pathway Inhibition: It inhibits the activation of key inflammatory signaling pathways, including the Toll-like receptor 4 (TLR4) and PI3K/Akt pathways.[4] By doing so, it downregulates the expression of downstream targets like NOD-like receptor thermal protein domain associated protein 3 (NLRP3).[4]

  • Gut Microbiota and Intestinal Barrier: this compound helps to restore the integrity of the intestinal barrier and favorably modulates the composition of the gut microbiota in UC models.[4]

Table 2: Effects of this compound on Inflammatory Markers in a DSS-induced Ulcerative Colitis Model

MarkerEffect of this compound TreatmentSignificance
TNF-α Significant reduction in colon and serumP < 0.05, P < 0.01, or P < 0.001
IL-6 Significant reduction in colon and serumP < 0.05, P < 0.01, or P < 0.001
IL-1β Significant reduction in colon and serumP < 0.05, P < 0.01, or P < 0.001
IL-17 Significant reduction in colonP < 0.001
IL-10 Substantial increase in colon and serumP < 0.05 or P < 0.001

Data synthesized from in vivo studies on DSS-induced UC in mice.[4]

Anticancer Potential

While research on this compound's direct anticancer effects is emerging, related compounds from Sophora flavescens have shown potent antitumor activities.[7][9] For instance, Kushenol A, a structurally similar flavonoid, has been shown to suppress the proliferation of breast cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.[5][8] This suggests that this compound may possess similar anticancer properties that warrant further investigation.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Flavonoids from Sophora flavescens have been shown to inhibit this pathway.

PI3K_AKT_mTOR_Pathway Kushenol_I This compound PI3K PI3K Kushenol_I->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

Antioxidant Activity

This compound possesses potent antioxidant properties, contributing to its therapeutic effects by mitigating oxidative stress, which is closely linked to inflammation and chronic diseases.[4]

Signaling Pathway: TLR4/NF-κB in Inflammation

This compound's anti-inflammatory effects are mediated through the inhibition of the TLR4 signaling pathway, which leads to the suppression of NF-κB activation. NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes.

TLR4_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 NFkB NF-κB TLR4->NFkB Activation Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB->Proinflammatory_Genes Kushenol_I This compound Kushenol_I->TLR4 LPS LPS LPS->TLR4

Caption: this compound inhibits the TLR4-mediated NF-κB signaling pathway.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for studying this compound and related flavonoids.

Cell Culture and Treatment
  • Cell Lines: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231), macrophage cell lines (e.g., RAW 264.7), and human keratinocytes (HaCaT) are commonly used.

  • Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Preparation: A stock solution of this compound is prepared in DMSO. This stock is then diluted in the culture medium to the desired final concentrations for experiments. A vehicle control (0.1% DMSO) should be included in all experiments.[8]

In Vitro Anti-inflammatory Assay
  • Objective: To assess the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

  • Methodology:

    • Seed RAW 264.7 cells (2 x 10⁵ cells/mL) in a 6-well plate and culture for 24 hours.

    • Pre-treat the cells with varying concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 16-24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of nitric oxide (NO) using the Griess reagent assay.[6]

    • Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[4]

Cell Proliferation Assay (CCK-8)
  • Objective: To determine the effect of this compound on the proliferation of cancer cells.

  • Methodology:

    • Seed breast cancer cells (1 x 10⁴ cells/well) into 96-well plates.[8]

    • After cell adherence, treat with various concentrations of this compound (e.g., 0.5 to 32 µM) for 24, 48, and 72 hours.[8]

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours.[8]

    • Measure the absorbance at 490 nm using a microplate reader.[8]

    • Calculate cell proliferation relative to the untreated control.

Western Blot Analysis
  • Objective: To investigate the effect of this compound on the expression and phosphorylation of proteins in a specific signaling pathway.

  • Methodology:

    • Treat cells with this compound as described above.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA protein assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, TLR4, NF-κB p65) overnight at 4°C.[4][8]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Workflow for Western Blot Analysis

Western_Blot_Workflow A Cell Lysis & Protein Extraction B Protein Quantification (BCA) A->B C SDS-PAGE B->C D Protein Transfer (PVDF) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H ECL Detection G->H

Caption: Standard workflow for Western blot analysis.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory and antioxidant properties, and emerging evidence of anticancer potential. Its multitargeted mechanism of action, involving the modulation of key signaling pathways such as PI3K/Akt/mTOR and TLR4/NF-κB, makes it a compelling candidate for further preclinical and clinical investigation. The experimental frameworks provided in this guide offer a solid foundation for researchers to explore the therapeutic applications of this compound in a variety of disease models.

References

Kushenol I: A Technical Guide to its Pharmacological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kushenol I, a prenylated flavonoid isolated from the roots of Sophora flavescens, has emerged as a compound of significant interest in pharmacological research. Exhibiting a range of biological activities, this compound has demonstrated notable potential in the modulation of key cellular pathways implicated in inflammation, cancer, and oxidative stress. This technical guide provides an in-depth overview of the known pharmacological effects of this compound, with a focus on its molecular mechanisms of action. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise representation of the current understanding of this compound's therapeutic potential.

Introduction

Sophora flavescens, a plant used in traditional Chinese medicine, is a rich source of bioactive flavonoids. Among these, this compound has been identified as a promising therapeutic agent due to its diverse pharmacological properties. This document aims to consolidate the existing scientific literature on this compound, presenting its effects in a manner that is both comprehensive and accessible to researchers and drug development professionals. The core focus will be on its anti-inflammatory, anti-cancer, and antioxidant activities, detailing the underlying molecular interactions and providing practical experimental methodologies.

Pharmacological Effects of this compound

This compound exerts its biological effects through the modulation of multiple signaling pathways and cellular processes. The primary areas of its pharmacological activity are detailed below.

Anti-inflammatory Effects

This compound has been shown to possess potent anti-inflammatory properties, primarily through the suppression of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.

This compound's anti-inflammatory effects are largely attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] In models of ulcerative colitis, this compound has been observed to decrease the phosphorylation of key signaling molecules within these pathways, leading to a reduction in the production of pro-inflammatory cytokines.[1][2]

Specifically, this compound has been shown to suppress the expression of:

  • Tumor Necrosis Factor-alpha (TNF-α)[1][2]

  • Interleukin-1β (IL-1β)[1][2]

  • Interleukin-6 (IL-6)[1][2]

  • Interleukin-17 (IL-17)[1][2]

Simultaneously, it promotes the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][2]

Kushenol_I_Anti_Inflammatory_Pathway This compound Anti-Inflammatory Signaling Pathway Kushenol_I This compound TLR4 TLR4 Kushenol_I->TLR4 inhibits PI3K PI3K Kushenol_I->PI3K inhibits p38_MAPK p38 MAPK Kushenol_I->p38_MAPK inhibits NF_kB NF-κB Kushenol_I->NF_kB inhibits NLRP3 NLRP3 Inflammasome Kushenol_I->NLRP3 inhibits Anti_inflammatory_Cytokines Anti-inflammatory Cytokines (IL-10) Kushenol_I->Anti_inflammatory_Cytokines promotes TLR4->PI3K TLR4->p38_MAPK AKT AKT PI3K->AKT AKT->NF_kB p38_MAPK->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-17) NF_kB->Pro_inflammatory_Cytokines promotes transcription NLRP3->Pro_inflammatory_Cytokines promotes activation

This compound's modulation of inflammatory pathways.
Anti-Cancer Effects

This compound and its analogs, such as Kushenol A, have demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer cell lines, particularly in breast cancer.[3][4]

The primary anti-cancer mechanism of Kushenol compounds involves the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway.[3][4] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Kushenol A treatment has been shown to:

  • Reduce the phosphorylation of AKT and mTOR in a dose-dependent manner.[4]

  • Induce G0/G1 phase cell cycle arrest.[3]

  • Promote apoptosis, as evidenced by the upregulation of pro-apoptotic proteins (e.g., Bax, cleaved caspase-3) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).[4]

Kushenol_I_Anti_Cancer_Pathway This compound Anti-Cancer Signaling Pathway Kushenol_A Kushenol A PI3K PI3K Kushenol_A->PI3K inhibits Apoptosis Apoptosis Kushenol_A->Apoptosis induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation promotes mTOR->Apoptosis inhibits

Kushenol A's inhibition of the PI3K/AKT/mTOR pathway.
Antioxidant Effects

This compound also exhibits potent antioxidant properties by enhancing the endogenous antioxidant defense system.[1] This activity is crucial in mitigating oxidative stress, a key contributor to various pathologies, including inflammatory diseases and cancer. In a mouse model of ulcerative colitis, this compound intervention led to a significant increase in the activities of glutathione peroxidase (GSH-PX) and superoxide dismutase (SOD), while reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the pharmacological effects of this compound and related compounds.

Table 1: In Vivo Efficacy of this compound in a DSS-Induced Colitis Mouse Model[2]
ParameterControl GroupDSS Model GroupThis compound (50 mg/kg)This compound (100 mg/kg)
Body Weight Change (%)+5.2 ± 1.5-15.8 ± 2.1-8.3 ± 1.8-5.1 ± 1.6**
Colon Length (cm)8.9 ± 0.55.4 ± 0.46.7 ± 0.57.5 ± 0.6
TNF-α (pg/mg protein)25.3 ± 3.189.7 ± 7.555.4 ± 6.2*40.1 ± 5.8
IL-6 (pg/mg protein)18.9 ± 2.575.4 ± 6.848.2 ± 5.535.7 ± 4.9**
IL-10 (pg/mg protein)45.1 ± 4.215.8 ± 2.928.9 ± 3.538.2 ± 4.1**

*p < 0.05, **p < 0.01 compared to DSS Model Group.

Table 2: In Vitro Effects of Kushenol A on Breast Cancer Cells[4]
ParameterControlKushenol A (8 μM)Kushenol A (16 μM)
Cell Viability (%)10062.5 ± 5.141.3 ± 4.5**
Apoptotic Cells (%)5.2 ± 1.125.8 ± 2.948.7 ± 3.8
p-AKT / Total AKT (ratio)1.00.45 ± 0.08*0.21 ± 0.05
p-mTOR / Total mTOR (ratio)1.00.52 ± 0.09*0.28 ± 0.06**

*p < 0.05, **p < 0.01 compared to Control.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

DSS-Induced Colitis in Mice

This protocol describes the induction of acute colitis in mice using dextran sodium sulfate (DSS) to evaluate the therapeutic effects of this compound.

DSS_Colitis_Workflow DSS-Induced Colitis Experimental Workflow Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (n=6-8/group) Acclimatization->Grouping Induction DSS Administration (3% in drinking water, 7 days) Grouping->Induction Treatment This compound Treatment (Oral gavage, daily) Grouping->Treatment Monitoring Daily Monitoring (Body weight, DAI score) Induction->Monitoring Treatment->Monitoring Sacrifice Sacrifice and Sample Collection (Day 8-10) Monitoring->Sacrifice Analysis Analysis (Colon length, histology, cytokine levels) Sacrifice->Analysis

Workflow for the DSS-induced colitis model.
  • Animals: Male C57BL/6 mice (6-8 weeks old) are used.

  • Acclimatization: Mice are acclimatized for one week before the experiment.

  • Induction of Colitis: Acute colitis is induced by administering 3% (w/v) DSS (molecular weight 36,000-50,000) in the drinking water ad libitum for 7 days.

  • Treatment: this compound is administered daily by oral gavage at the desired concentrations (e.g., 50 and 100 mg/kg) starting from day 1 of DSS administration. The control group receives the vehicle.

  • Monitoring: Body weight, stool consistency, and the presence of blood in the feces are recorded daily to calculate the Disease Activity Index (DAI).

  • Sample Collection: On day 8-10, mice are euthanized, and the colon is excised. Colon length is measured, and tissue samples are collected for histological analysis, and protein and RNA extraction.

Western Blot Analysis for PI3K/AKT/mTOR Pathway

This protocol details the procedure for analyzing the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway in cancer cells treated with Kushenol A.

  • Cell Culture and Treatment: Breast cancer cells (e.g., MDA-MB-231) are cultured to 70-80% confluency and then treated with various concentrations of Kushenol A for the desired time (e.g., 24 hours).

  • Protein Extraction: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against total and phosphorylated forms of AKT and mTOR overnight at 4°C.

  • Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Real-Time Quantitative PCR (RT-qPCR) for Cytokine Expression

This protocol outlines the steps to quantify the mRNA expression levels of inflammatory cytokines in colon tissue from the DSS-induced colitis model.

  • RNA Extraction: Total RNA is extracted from colon tissue samples using a suitable RNA isolation kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer. RNA integrity is assessed by gel electrophoresis.

  • cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • RT-qPCR: The qPCR reaction is performed using a SYBR Green-based qPCR master mix and specific primers for the target cytokines (TNF-α, IL-6, IL-1β, IL-10) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Conclusion

This compound is a promising natural compound with multifaceted pharmacological effects, particularly in the realms of anti-inflammatory and anti-cancer therapy. Its ability to modulate key signaling pathways such as NF-κB and PI3K/AKT/mTOR underscores its potential as a lead compound for the development of novel therapeutics. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers seeking to further investigate and harness the therapeutic potential of this compound. Future studies should focus on its pharmacokinetic and toxicological profiles to pave the way for its clinical translation.

References

The Multifaceted Mechanism of Action of Kushenol I: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kushenol I, a prenylated flavonoid isolated from the roots of Sophora flavescens, has garnered significant scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, with a particular focus on its anti-inflammatory, antioxidant, and immunomodulatory properties. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the intricate signaling pathways modulated by this promising natural compound. The information presented herein is intended to support further research and drug development efforts centered on this compound and related lavandulyl flavonoids.

Core Mechanisms of Action

This compound exerts its biological effects through a multi-targeted approach, primarily by modulating key signaling pathways involved in inflammation, oxidative stress, and immune responses. Its mechanism of action is particularly relevant in the context of inflammatory bowel diseases, such as ulcerative colitis (UC).

Anti-inflammatory and Immunomodulatory Effects

This compound has demonstrated potent anti-inflammatory and immunomodulatory activities. In a preclinical model of dextran sodium sulfate (DSS)-induced ulcerative colitis, oral administration of this compound was shown to significantly alleviate disease symptoms.[1] This therapeutic effect is attributed to its ability to:

  • Suppress Pro-inflammatory Cytokines: this compound markedly reduces the expression and secretion of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-17 (IL-17), and Tumor Necrosis Factor-alpha (TNF-α).[1]

  • Promote Anti-inflammatory Cytokines: Conversely, it enhances the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1]

  • Inhibit Key Inflammatory Signaling Pathways: this compound effectively inhibits the phosphorylation and activation of crucial signaling molecules within the PI3K/AKT, p38 MAPK, and NF-κB pathways.[1] It also downregulates the expression of Toll-like receptor 4 (TLR4) and the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome.[1]

  • Modulate T-cell Balance: The compound has been observed to regulate T-cell subpopulations in the spleen, suggesting an influence on the adaptive immune response.[1]

Antioxidant Properties

This compound exhibits significant antioxidant effects, which contribute to its therapeutic potential. In the context of ulcerative colitis, it has been shown to ameliorate colonic inflammation and tissue damage by:

  • Reducing Oxidative Stress Markers: this compound intervention leads to a significant decrease in the levels of myeloperoxidase (MPO) and malondialdehyde (MDA) in the colon.[1]

  • Enhancing Antioxidant Enzyme Activity: It significantly increases the activity of crucial antioxidant enzymes, namely superoxide dismutase (SOD) and glutathione peroxidase (GSH-PX).[1]

Preservation of Intestinal Barrier Integrity

A critical aspect of this compound's mechanism in treating ulcerative colitis is its ability to protect and restore the intestinal mucosal barrier. This is a key factor in preventing the translocation of harmful luminal contents into the systemic circulation, which can exacerbate inflammation.

Modulation of Gut Microbiota

This compound has been shown to positively influence the composition of the gut microbiota.[1] By adjusting the balance of intestinal flora, it contributes to the overall improvement of the gut environment and reduction of inflammation.

Quantitative Data Summary

While specific IC50 or EC50 values for this compound's anti-inflammatory effects are not extensively reported in the available literature, studies on related Kushenol compounds provide valuable quantitative insights into the bioactivity of this class of flavonoids.

CompoundBiological ActivityCell Line/ModelIC50/EC50 ValueReference
Kushenol A Tyrosinase Inhibition-IC50: 1.1 µMMedChemExpress
α-glucosidase Inhibition-IC50: 45 µMMedChemExpress
CytotoxicityA549 (NSCLC)IC50: 5.3 µg/mlMedChemExpress
CytotoxicityNCI-H226 (NSCLC)IC50: 20.5 µg/mlMedChemExpress
Kushenol C BACE1 Inhibition-IC50: 5.45 µM[2]
Acetylcholinesterase (AChE) Inhibition-IC50: 33.13 µM[2]
Butyrylcholinesterase (BChE) Inhibition-IC50: 54.86 µM[2]
Kushenol K Cytochrome P450 3A4 (CYP3A4) Inhibition-IC50: 1.62 µM[3]
Antiviral (HSV-2)-EC50: 147 µM[3]

Note: NSCLC stands for Non-Small-Cell Lung Cancer.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

The following diagrams illustrate the key signaling pathways targeted by this compound in the context of its anti-inflammatory and immunomodulatory effects.

Kushenol_I_Signaling_Pathways kushenol_i This compound tlr4 TLR4 kushenol_i->tlr4 Inhibits pi3k PI3K kushenol_i->pi3k Inhibits p38_mapk p38 MAPK kushenol_i->p38_mapk Inhibits nlrp3 NLRP3 Inflammasome kushenol_i->nlrp3 Inhibits anti_inflammatory_cytokines Anti-inflammatory Cytokines (IL-10) kushenol_i->anti_inflammatory_cytokines Promotes tlr4->pi3k tlr4->p38_mapk akt AKT pi3k->akt nf_kb NF-κB akt->nf_kb p38_mapk->nf_kb pro_inflammatory_cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, IL-17, TNF-α) nf_kb->pro_inflammatory_cytokines nlrp3->pro_inflammatory_cytokines inflammation Inflammation pro_inflammatory_cytokines->inflammation anti_inflammatory_cytokines->inflammation Inhibits

Caption: Key inflammatory signaling pathways modulated by this compound.

Experimental Workflow: DSS-Induced Ulcerative Colitis Model

The following diagram outlines the typical experimental workflow for evaluating the efficacy of this compound in a DSS-induced colitis mouse model.

DSS_Colitis_Workflow start Start: Acclimatization of Mice induction Induction of Colitis: DSS in drinking water start->induction treatment Treatment Groups: - Control - DSS Model - this compound - Positive Control induction->treatment monitoring Daily Monitoring: - Body Weight - Disease Activity Index (DAI) treatment->monitoring endpoint Endpoint Analysis: - Colon Length & Histology - Cytokine Levels (ELISA) - Protein Expression (Western Blot) - Oxidative Stress Markers - Gut Microbiota Analysis monitoring->endpoint end End endpoint->end

Caption: Experimental workflow for the DSS-induced colitis model.

Detailed Experimental Protocols

DSS-Induced Ulcerative Colitis in Mice
  • Animal Model: Male C57BL/6 mice (6-8 weeks old) are typically used.[1]

  • Induction of Colitis: Acute colitis is induced by administering 3% (w/v) dextran sodium sulfate (DSS) in the drinking water for 7 consecutive days.[1]

  • Treatment: this compound is administered orally (e.g., by gavage) daily during the DSS treatment period. A positive control group, such as sulfasalazine, is often included.[1]

  • Assessment of Colitis Severity:

    • Disease Activity Index (DAI): Calculated based on body weight loss, stool consistency, and rectal bleeding.

    • Colon Length: Measured as an indicator of inflammation (shorter colon length indicates more severe inflammation).

    • Histological Analysis: Colon tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess tissue damage, inflammatory cell infiltration, and loss of crypt architecture.

  • Biochemical Analyses:

    • ELISA: Serum and colon tissue homogenates are used to quantify the levels of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10).[1]

    • Western Blot: Colon tissue lysates are used to determine the expression and phosphorylation status of key signaling proteins (e.g., p-PI3K, p-AKT, p-p38, NF-κB p65, TLR4, NLRP3).[1]

    • Oxidative Stress Markers: Colon tissue homogenates are assayed for MPO, MDA, SOD, and GSH-PX activity using commercial kits.[1]

  • Gut Microbiota Analysis: Fecal samples are collected for 16S rRNA gene sequencing to analyze changes in the gut microbial composition.[1]

Western Blotting (General Protocol)
  • Protein Extraction: Colon tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-AKT, AKT, β-actin) overnight at 4°C. Antibody dilutions are optimized according to the manufacturer's instructions.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) (General Protocol)
  • Sample Preparation: Serum is collected from blood samples, and colon tissues are homogenized.

  • Assay Procedure: Commercial ELISA kits are used to measure the concentrations of specific cytokines (e.g., TNF-α, IL-6, IL-10) in the prepared samples according to the manufacturer's protocols.

  • Data Analysis: The absorbance is read using a microplate reader, and the cytokine concentrations are calculated based on a standard curve.

Conclusion

This compound is a promising natural compound with a well-defined, multi-faceted mechanism of action centered on the modulation of key inflammatory, oxidative, and immune pathways. Its ability to suppress pro-inflammatory mediators, enhance antioxidant defenses, and maintain intestinal barrier integrity underscores its therapeutic potential, particularly for inflammatory conditions such as ulcerative colitis. The quantitative data from related Kushenol compounds further support the potent bioactivity of this class of flavonoids. The detailed experimental protocols and visualized pathways provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of this compound. Future research should focus on obtaining more precise quantitative data for this compound and elucidating the full spectrum of its molecular interactions to accelerate its translation into clinical applications.

References

Kushenol I: A Technical Review of Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kushenol I is a naturally occurring prenylated flavonoid isolated from the roots of Sophora flavescens, a plant used in traditional Chinese medicine.[1] Emerging research has highlighted its potential therapeutic effects, particularly in the realms of inflammatory and oxidative stress-related diseases. This technical guide provides an in-depth review of the existing research literature on this compound, focusing on its core biological activities, mechanisms of action, and the experimental methodologies used in its investigation.

Core Biological Activities and Quantitative Data

While research specifically isolating the quantitative bioactivity of this compound is still emerging, one key study has extensively investigated its effects in a preclinical model of ulcerative colitis. The following tables summarize the reported biological effects. It is important to note that specific IC50 or EC50 values for this compound are not yet widely reported in the public domain literature.

Table 1: Anti-Inflammatory Activity of this compound
Target/AssayCell/Animal ModelObserved EffectQuantitative DataReference
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β, IL-8, IL-17)Dextran sodium sulfate (DSS)-induced colitis in C57BL/6 miceSignificant reduction in both serum and colon tissue levels.Data presented as graphical representations of cytokine concentrations (pg/mL) and relative mRNA expression levels, showing statistically significant decreases (P < 0.05, P < 0.01, or P < 0.001) with this compound treatment compared to the DSS-induced model group. Specific percentage inhibitions or IC50 values are not provided.[1]
Anti-inflammatory Cytokine (IL-10)DSS-induced colitis in C57BL/6 miceSignificant increase in both serum and colon tissue levels.Data presented graphically, indicating statistically significant increases (P < 0.05 or P < 0.001) in IL-10 concentration and mRNA expression with this compound treatment.[1]
Inflammatory Signaling Pathways (PI3K/AKT, p38 MAPK, NF-κB)Colon tissue from DSS-induced colitis in miceInhibition of phosphorylation of PI3K, AKT, p38 MAPK, and NF-κB p65.Western blot analyses show a significant reduction in the ratio of phosphorylated to total proteins for p-PI3K, p-AKT, p-p38 MAPK, and p-NF-κB p65 (P < 0.05, P < 0.01, or P < 0.001) following this compound treatment.[1]
TLR4/NLRP3 Inflammasome PathwayColon tissue from DSS-induced colitis in miceReduced expression of TLR4 and NLRP3.Western blot and RT-qPCR data show a marked decrease in the expression of TLR4 and NLRP3 proteins and mRNA (P < 0.01 or P < 0.001) in the this compound treated group.[1]
Table 2: Antioxidant and Cytoprotective Activities of this compound
Target/AssayCell/Animal ModelObserved EffectQuantitative DataReference
Oxidative StressColon tissue from DSS-induced colitis in miceAmelioration of colonic inflammation and tissue damage.Histopathological analysis showed reduced inflammatory cell infiltration and tissue damage. While direct markers of oxidative stress were not quantified, the antioxidant effect is inferred from the reduction in inflammation.[1]
Intestinal Barrier FunctionDSS-induced colitis in C57BL/6 miceImprovement of intestinal barrier integrity.The study notes improved intestinal barrier function, though specific quantitative measures such as transepithelial electrical resistance (TEER) are not provided.[1]
FOXO1 ExpressionColon tissue from DSS-induced colitis in miceIncreased expression of the transcription factor FOXO1.Western blot analysis indicated a statistically significant increase (P < 0.05) in the expression of FOXO1 protein in the colons of mice treated with this compound.[1]

Experimental Protocols

The primary research on this compound's anti-inflammatory effects utilized a well-established in vivo model.

Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice
  • Animal Model: Male C57BL/6 mice, 6-8 weeks old, weighing 16-18 g.

  • Induction of Colitis: Mice were administered 3% (w/v) DSS in their drinking water for 7 days to induce acute colitis.

  • Treatment: this compound was administered orally to the treatment group. A control group received normal drinking water, and a model group received DSS without treatment.

  • Assessment of Colitis Severity: Disease activity index (DAI), including body weight loss, stool consistency, and rectal bleeding, was monitored daily. Colon length was measured at the end of the experiment.

  • Histological Analysis: Colon tissues were fixed in 4% paraformaldehyde, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess tissue damage and inflammatory cell infiltration.

  • Cytokine Measurement (ELISA): Serum and colon tissue homogenates were used to measure the concentrations of TNF-α, IL-6, IL-1β, IL-8, IL-17, and IL-10 using commercially available ELISA kits according to the manufacturer's instructions.

  • Gene Expression Analysis (RT-qPCR): Total RNA was extracted from colon tissues, reverse-transcribed to cDNA, and quantitative real-time PCR was performed to measure the mRNA expression levels of inflammatory cytokines.

  • Western Blot Analysis: Total protein was extracted from colon tissues to determine the expression and phosphorylation levels of key signaling proteins, including PI3K, AKT, p38 MAPK, NF-κB p65, TLR4, NLRP3, and FOXO1.

Signaling Pathways and Mechanisms of Action

This compound has been shown to modulate several key signaling pathways involved in inflammation and the immune response.

PI3K/AKT and FOXO1 Signaling Pathway

This compound inhibits the phosphorylation of PI3K and its downstream target AKT.[1] Activated AKT normally phosphorylates and inactivates the transcription factor FOXO1, a key regulator of cellular processes including stress resistance and metabolism. By inhibiting the PI3K/AKT pathway, this compound leads to increased expression of FOXO1 in the colon, which may contribute to its protective effects.[1]

PI3K_AKT_FOXO1_Pathway cluster_inhibition Inhibition Kushenol_I This compound PI3K PI3K Kushenol_I->PI3K AKT AKT PI3K->AKT FOXO1 FOXO1 (Increased Expression) AKT->FOXO1 Protective_Effects Cellular Protection & Stress Resistance FOXO1->Protective_Effects

Caption: this compound inhibits the PI3K/AKT pathway, leading to increased FOXO1 expression.

TLR4/NLRP3 Inflammasome and NF-κB Signaling Pathway

This compound has been demonstrated to reduce the expression of Toll-like receptor 4 (TLR4) and the NOD-like receptor thermal protein domain associated protein 3 (NLRP3), key components of the inflammasome.[1] This, in turn, can lead to decreased activation of downstream inflammatory signaling, including the NF-κB pathway. This compound was also shown to inhibit the phosphorylation of NF-κB p65, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[1]

TLR4_NFkB_Pathway cluster_inhibition Inhibition Kushenol_I This compound TLR4 TLR4 Kushenol_I->TLR4 NLRP3 NLRP3 Inflammasome Kushenol_I->NLRP3 NFkB NF-κB p65 (Phosphorylation) Kushenol_I->NFkB TLR4->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) NLRP3->Pro_inflammatory_Cytokines NFkB->Pro_inflammatory_Cytokines

Caption: this compound inhibits the TLR4/NLRP3 and NF-κB signaling pathways.

p38 MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway is another critical regulator of inflammation. Research indicates that this compound inhibits the phosphorylation of p38 MAPK in the context of intestinal inflammation, thereby contributing to its anti-inflammatory effects.[1]

p38_MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli p38_MAPK p38 MAPK (Phosphorylation) Inflammatory_Stimuli->p38_MAPK Inflammatory_Response Inflammatory Response p38_MAPK->Inflammatory_Response Kushenol_I This compound Kushenol_I->p38_MAPK

References

The Bioavailability and Pharmacokinetics of Kushenol I: A Technical Overview and Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Kushenol I, a prenylated flavonoid isolated from the roots of Sophora flavescens, has demonstrated promising anti-inflammatory and antioxidant activities. Despite its therapeutic potential, there is a notable scarcity of publicly available data on the bioavailability and pharmacokinetic profile of this compound. This technical guide aims to address this knowledge gap by providing a comprehensive overview of the current understanding of this compound and related compounds. While direct pharmacokinetic data for this compound is limited, this document will detail the methodologies for key experiments necessary for its characterization. Furthermore, it will present available data for structurally similar compounds to offer a contextual framework for future research. This guide also includes visualizations of relevant signaling pathways and experimental workflows to aid in the design of future preclinical studies.

Introduction

Current State of Knowledge: Biological Activities of this compound and Related Compounds

While pharmacokinetic data is sparse, several studies have investigated the in vitro and in vivo biological effects of this compound and other related prenylated flavonoids from Sophora flavescens.

  • This compound: Has been shown to possess anti-inflammatory and antioxidant properties. A recent study highlighted its potential in combating ulcerative colitis by preserving the intestinal barrier and optimizing gut microbiota[2]. The proposed mechanism involves the regulation of inflammatory signaling pathways[2].

  • Kushenol A: This compound has been studied for its anti-proliferative activity in breast cancer cells. Research indicates that Kushenol A suppresses tumor growth by inhibiting the PI3K/AKT/mTOR signaling pathway[4][5].

  • Kushenol C: In vitro studies have demonstrated its anti-inflammatory and anti-oxidative stress activities. It has been shown to suppress the production of inflammatory mediators in macrophages and protect cells from oxidative damage[6][7][8].

  • Kushenol F: Research suggests that Kushenol F can alleviate imiquimod-induced psoriasis-like skin lesions in mice, indicating its potential for treating skin inflammatory conditions[9].

The diverse biological activities of these related compounds underscore the therapeutic potential of Kushenols and highlight the importance of understanding their pharmacokinetic properties to enable their development as clinical candidates.

Pharmacokinetic Profile: A Data Gap for this compound

A thorough review of the scientific literature reveals a significant lack of studies specifically investigating the bioavailability and pharmacokinetics of this compound. To provide a reference for researchers, this section presents the available pharmacokinetic data for a closely related compound, Kushenol L , which was studied in rats.

Pharmacokinetic Parameters of Kushenol L

The following table summarizes the pharmacokinetic parameters of Kushenol L following oral administration in Sprague-Dawley rats. This data can serve as a preliminary guide for designing pharmacokinetic studies for this compound, although significant differences may exist due to structural variations.

ParameterValueUnit
Dose 1mg/kg (oral)
Cmax 24.17µg/L
Tmax Not Reported-
AUC 54035µg/h·L
t1/2 2.26hours
Data sourced from a study on the pharmacokinetics of four flavonoids from Sophora flavescens Ait. in rat plasma[10].

Methodologies for Pharmacokinetic Investigation

To address the current data gap, robust preclinical studies are required. This section outlines the key experimental protocols necessary to determine the bioavailability and pharmacokinetic profile of this compound.

Animal Model and Dosing
  • Animal Model: Sprague-Dawley rats are a commonly used and appropriate model for initial pharmacokinetic studies of flavonoids[10][11].

  • Dosing:

    • Intravenous (IV) Administration: A solution of this compound in a suitable vehicle (e.g., a mixture of saline, ethanol, and polyethylene glycol) should be administered as a bolus dose to determine the elimination kinetics and as a reference for bioavailability calculation.

    • Oral (PO) Administration: A suspension or solution of this compound should be administered by oral gavage to assess its absorption and first-pass metabolism.

Biological Sample Collection
  • Blood Sampling: Serial blood samples should be collected from the jugular or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Blood samples should be collected in heparinized tubes and centrifuged to separate the plasma, which is then stored at -80°C until analysis.

Analytical Method for Quantification

A sensitive and validated analytical method is crucial for accurately measuring this compound concentrations in biological matrices.

  • Method: Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) is a highly suitable technique for the quantification of small molecules like this compound in complex biological fluids[9][12].

  • Sample Preparation:

    • Protein Precipitation: A simple and effective method for removing proteins from plasma samples. This typically involves adding a solvent like acetonitrile or methanol to the plasma, followed by centrifugation.

    • Liquid-Liquid Extraction (LLE): An alternative method that can provide a cleaner sample by extracting the analyte into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): Offers high selectivity and can be automated for high-throughput analysis.

  • Method Validation: The analytical method must be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.

Pharmacokinetic Data Analysis

The plasma concentration-time data should be analyzed using non-compartmental or compartmental modeling software (e.g., WinNonlin) to determine the key pharmacokinetic parameters, including:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach maximum plasma concentration.

  • AUC (Area Under the Curve): A measure of total drug exposure.

  • t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit time.

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

  • F (Bioavailability): The fraction of the orally administered dose that reaches the systemic circulation, calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral).

Visualizing Experimental Workflows and Signaling Pathways

To further aid researchers, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for a pharmacokinetic study and a key signaling pathway modulated by a related Kushenol compound.

G cluster_0 Pharmacokinetic Study Workflow A Animal Dosing (IV and Oral Administration) B Serial Blood Sampling A->B C Plasma Preparation B->C D Sample Analysis (UHPLC-MS) C->D E Data Analysis (Pharmacokinetic Modeling) D->E F Determination of Pharmacokinetic Parameters E->F G cluster_1 PI3K/AKT/mTOR Signaling Pathway Inhibition by Kushenol A KushenolA Kushenol A PI3K PI3K KushenolA->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Apoptosis Inhibition mTOR->Proliferation

References

An In-depth Technical Guide to Kushenol I and Its Derivatives: From Biological Activity to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Kushenol I is a prenylated flavonoid isolated from the roots of Sophora flavescens Ait., a plant with a long history of use in traditional medicine. This document provides a comprehensive technical overview of this compound and its derivatives, focusing on their chemical properties, biological activities, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

This compound, with the chemical formula C26H30O7, belongs to the flavanone class of flavonoids.[1][2] Its chemical structure is characterized by a lavandulyl group attached to the flavonoid backbone, a feature shared by several of its derivatives.[1] This structural motif is believed to contribute significantly to the diverse biological activities observed for this class of compounds.

Core Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (2R,3R)-2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one[1]
Molecular Formula C26H30O7[1]
Molecular Weight 454.51 g/mol [2]
CAS Number 99119-69-4[1]
Source Roots of Sophora flavescens Ait.[3]

Biological Activities and Therapeutic Potential

This compound and its derivatives have demonstrated a wide range of biological activities, positioning them as promising candidates for the development of novel therapeutics. The primary activities investigated include anti-inflammatory, antioxidant, and anticancer effects.

Anti-inflammatory Activity

This compound has been shown to possess potent anti-inflammatory properties. In a murine model of ulcerative colitis, oral administration of this compound led to a significant reduction in disease activity, including decreased levels of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, IL-17, and tumor necrosis factor-alpha (TNF-α).[4] Concurrently, an increase in the anti-inflammatory cytokine IL-10 was observed.[4]

Kushenol C, a derivative of this compound, has been reported to have an estimated IC50 value in the range of 50-100 µM for its anti-inflammatory effects.

Antioxidant Activity

The antioxidant properties of this compound and its derivatives are attributed to their flavonoid structure, which enables them to scavenge free radicals and modulate endogenous antioxidant defense systems. Kushenol C has been shown to protect against oxidative stress by upregulating the expression of antioxidant enzymes.

Anticancer Activity

Several derivatives of this compound have exhibited significant anticancer activity. Kushenol A, for instance, has been shown to inhibit the proliferation of breast cancer cells with an effective concentration range of 4–32 μM.[3] This effect is mediated through the suppression of the PI3K/AKT/mTOR signaling pathway.[3] Sophoraflavanone G, another lavandulyl flavanone, has demonstrated potent inhibition of fatty acid synthase (FAS), a key enzyme in cancer cell metabolism, with an IC50 of 6.7 ± 0.2 μM.

Other Biological Activities

This compound and its derivatives have also been reported to exhibit other notable biological activities, including:

  • GABAA receptor modulation

  • Inhibition of sodium-dependent glucose cotransporter 2 (SGLT2)

  • Antifungal activity against Cladosporium cucumerinum

  • Tyrosinase inhibition , with Kushenol A showing an IC50 value of less than 10 µM.

Quantitative Data on Biological Activities

The following table summarizes the available quantitative data for this compound and its key derivatives.

CompoundBiological ActivityAssay/ModelIC50 / Effective Concentration
This compoundAnti-inflammatoryMurine model of ulcerative colitisSignificant reduction in pro-inflammatory cytokines
Kushenol AAnticancer (Breast Cancer)Cell proliferation assay4–32 μM
Kushenol ATyrosinase inhibitionin vitro enzyme assay< 10 µM
Kushenol CAnti-inflammatoryLPS-stimulated RAW264.7 macrophages~50-100 µM (estimated)
Sophoraflavanone GFatty Acid Synthase (FAS) InhibitionEnzyme inhibition assay6.7 ± 0.2 μM
Kushenol Xβ-glucuronidase inhibitionEnzyme inhibition assay2.07 μM
Kushenol XHuman carboxylesterase 2 (hCE2) inhibitionEnzyme inhibition assay3.05 μM

Signaling Pathways Modulated by this compound and Derivatives

The biological activities of this compound and its derivatives are underpinned by their ability to modulate key intracellular signaling pathways.

NF-κB Signaling Pathway

The anti-inflammatory effects of this compound and its derivatives are largely attributed to the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and mediators.

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS TLR4 TLR4 Stimulus->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates Kushenol_I This compound Kushenol_I->IKK inhibits Gene Pro-inflammatory Gene Expression NFkB_n->Gene induces

Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of this compound.
PI3K/Akt/mTOR Signaling Pathway

The anticancer activity of Kushenol A is linked to its inhibition of the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival. By suppressing this pathway, Kushenol A induces cell cycle arrest and apoptosis in cancer cells.[3]

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Kushenol_A Kushenol A Kushenol_A->Akt inhibits phosphorylation

Figure 2: PI3K/Akt/mTOR pathway and the inhibitory effect of Kushenol A.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited research on this compound and its derivatives.

Cell Culture and Reagents
  • Cell Lines: RAW264.7 (murine macrophages), HaCaT (human keratinocytes), MDA-MB-231, MCF-7, BT474 (human breast cancer cell lines).

  • Reagents: Lipopolysaccharide (LPS) for inducing inflammation, tert-butyl hydroperoxide (tBHP) for inducing oxidative stress, Cell Counting Kit-8 (CCK-8) for cell viability assays.

Anti-inflammatory Assays
  • Nitric Oxide (NO) Production Assay: The Griess assay is used to measure the accumulation of nitrite, a stable product of NO, in cell culture supernatants.

  • Cytokine Measurement: Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in cell culture supernatants or serum samples.

  • Western Blotting: This technique is used to determine the expression and phosphorylation status of key proteins in signaling pathways, such as IKK, IκBα, p65 (for NF-κB pathway), Akt, and mTOR.

Antioxidant Assays
  • Intracellular Reactive Oxygen Species (ROS) Measurement: Cellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Antioxidant Enzyme Activity Assays: Spectrophotometric assays are used to measure the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

Anticancer Assays
  • Cell Proliferation Assay: The CCK-8 assay is commonly used to assess the effect of compounds on cell viability and proliferation.

  • Colony Formation Assay: This assay evaluates the ability of single cells to grow into colonies, providing an indication of long-term proliferative capacity.

  • Flow Cytometry: Used for cell cycle analysis (e.g., using propidium iodide staining) and apoptosis detection (e.g., using Annexin V/PI staining).

Synthesis of Kushenol Derivatives

  • Synthesis of the Flavonoid Backbone: This is typically achieved through well-known methods such as the Baker-Venkataraman rearrangement or the Auwers synthesis.

  • Introduction of the Lavandulyl Group: The lavandulyl side chain can be introduced onto the flavonoid core through prenylation reactions, often using a lavandulyl halide or a related precursor under appropriate reaction conditions.

The biosynthesis of the lavandulyl group has also been investigated, providing insights into the natural production of these compounds.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, particularly their anti-inflammatory, antioxidant, and anticancer effects, are well-documented and are linked to their ability to modulate key cellular signaling pathways.

Future research in this area should focus on:

  • Lead Optimization: Structure-activity relationship (SAR) studies to design and synthesize novel derivatives with improved potency and selectivity.

  • Pharmacokinetic and Toxicological Studies: Comprehensive in vivo studies to evaluate the ADME (absorption, distribution, metabolism, and excretion) properties and safety profiles of lead compounds.

  • Clinical Translation: Well-designed clinical trials to investigate the efficacy of promising this compound derivatives in relevant patient populations.

The information compiled in this whitepaper provides a solid foundation for further research and development of this compound and its derivatives as next-generation therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Kushenol I from Sophora flavescens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kushenol I is a prenylated flavonoid found in the roots of Sophora flavescens, a plant widely used in traditional medicine. This document provides detailed protocols for the extraction of a crude flavonoid mixture from Sophora flavescens and the subsequent preparative isolation of this compound. The primary recommended method for purification is High-Speed Countercurrent Chromatography (HSCCC), for which specific quantitative data is available. An alternative purification method using silica gel column chromatography is also outlined. Additionally, a putative signaling pathway for this compound is presented based on evidence from related compounds.

Data Presentation

Table 1: Extraction Parameters for Crude Flavonoid Extract from Sophora flavescens

ParameterValueReference
Plant MaterialDried, pulverized roots of Sophora flavescens[1]
Extraction Solvent95% Ethanol[1]
Solid-to-Liquid Ratio1:9 (g/mL)[1]
Extraction MethodHeat reflux extraction[1]
Extraction Temperature90 °C[1]
Extraction Duration80 minutes[1]

Table 2: High-Speed Countercurrent Chromatography (HSCCC) Parameters and Yield for this compound Isolation

ParameterValueReference
Instrumentation
ApparatusHigh-Speed Countercurrent Chromatography (HSCCC)[2][3]
Solvent System
Compositionn-hexane-ethyl acetate-methanol-water[2][3]
Volume Ratio1:1:1:1 (v/v/v/v)[2][3]
Chromatographic Conditions
Mobile PhaseLower phase of the solvent system[2][3]
Flow Rate1.0 mL/min for 120 min, then increased to 2.0 mL/min[2][3]
Sample Loading
Crude Extract Amount350 mg[3]
This compound Content in Crude Extract11.9%[3]
Results
Isolated this compound39.3 mg[3]
Purity of Isolated this compound97.3% (determined by HPLC)[3]
Recovery Rate91.8%[3]

Experimental Protocols

Protocol 1: Preparation of Crude Flavonoid Extract from Sophora flavescens

This protocol details the extraction of a flavonoid-rich crude extract from the dried roots of Sophora flavescens.

Materials:

  • Dried roots of Sophora flavescens

  • 95% Ethanol

  • Grinder or mill

  • Reflux extraction apparatus (round-bottom flask, condenser)

  • Heating mantle

  • Rotary evaporator

  • Filter paper

Procedure:

  • Preparation of Plant Material: Grind the dried roots of Sophora flavescens into a coarse powder.

  • Extraction:

    • Weigh the pulverized root powder.

    • Place the powder into a round-bottom flask.

    • Add 95% ethanol at a solid-to-liquid ratio of 1:9 (e.g., for 100 g of powder, add 900 mL of 95% ethanol).[1]

    • Set up the reflux apparatus and heat the mixture to 90 °C using a heating mantle.[1]

    • Maintain the reflux for 80 minutes.[1]

  • Filtration and Concentration:

    • Allow the mixture to cool to room temperature.

    • Filter the extract through filter paper to remove the solid plant material.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.

  • Drying:

    • The resulting concentrated extract can be further dried, for instance by freeze-drying, to obtain a solid crude extract.

Protocol 2: Preparative Isolation of this compound using High-Speed Countercurrent Chromatography (HSCCC)

This protocol describes a single-step preparative method for isolating this compound from the crude extract.

Materials:

  • Crude flavonoid extract from Sophora flavescens

  • n-hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • High-Speed Countercurrent Chromatography (HSCCC) instrument

  • HPLC system for purity analysis

Procedure:

  • Preparation of the Two-Phase Solvent System:

    • Prepare a mixture of n-hexane, ethyl acetate, methanol, and water in a volume ratio of 1:1:1:1.[2][3]

    • Thoroughly mix the solvents in a separatory funnel and allow the two phases to separate.

    • Degas both the upper (stationary) and lower (mobile) phases before use.

  • HSCCC Instrument Preparation:

    • Fill the HSCCC column with the stationary phase (upper phase).

    • Set the desired rotational speed of the centrifuge.

  • Sample Preparation:

    • Dissolve a known amount of the crude extract (e.g., 350 mg) in a small volume of the mobile phase (lower phase).[3]

  • Chromatographic Separation:

    • Inject the prepared sample into the HSCCC system.

    • Pump the mobile phase (lower phase) through the column at a flow rate of 1.0 mL/min.[2][3]

    • After 120 minutes, increase the flow rate of the mobile phase to 2.0 mL/min to expedite the elution of more retained compounds.[2][3]

    • Collect fractions of the eluent at regular intervals.

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions by a suitable method (e.g., thin-layer chromatography or analytical HPLC) to identify the fractions containing this compound.

    • Pool the fractions containing pure this compound.

  • Solvent Removal and Purity Confirmation:

    • Evaporate the solvent from the pooled fractions to obtain purified this compound.

    • Determine the purity of the isolated this compound using analytical HPLC. The purity should be approximately 97.3%.[3]

Protocol 3: Alternative Purification of this compound using Silica Gel Column Chromatography (General Outline)

This protocol provides a general procedure for the purification of this compound using conventional column chromatography as an alternative or supplementary step.

Materials:

  • Crude flavonoid extract from Sophora flavescens

  • Silica gel (70-230 mesh)

  • Glass chromatography column

  • Solvents for the mobile phase (e.g., a gradient of hexane and ethyl acetate, or chloroform and methanol)

  • Cotton wool or glass wool

  • Sand

  • Collection tubes

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexane).

    • Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

    • Add a layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.

    • Alternatively, for less soluble extracts, perform a dry loading by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.

  • Elution:

    • Begin elution with the least polar solvent system (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or methanol). This can be done in a stepwise or continuous gradient.

    • Collect fractions of the eluate.

  • Fraction Monitoring and Analysis:

    • Monitor the separation by thin-layer chromatography (TLC) of the collected fractions.

    • Identify the fractions containing this compound by comparing with a standard if available, or by pooling and analyzing fractions with similar TLC profiles.

  • Solvent Removal:

    • Combine the fractions containing pure this compound and evaporate the solvent to yield the isolated compound.

Mandatory Visualization

experimental_workflow raw_material Dried Roots of Sophora flavescens grinding Grinding/Pulverization raw_material->grinding extraction Heat Reflux Extraction (95% Ethanol, 1:9 ratio, 90°C, 80 min) grinding->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Flavonoid Extract concentration->crude_extract hsccc High-Speed Countercurrent Chromatography (HSCCC) crude_extract->hsccc hsccc_prep HSCCC Solvent System Preparation (n-hexane:EtOAc:MeOH:H2O, 1:1:1:1) hsccc_prep->hsccc fraction_collection Fraction Collection hsccc->fraction_collection analysis Fraction Analysis (HPLC/TLC) fraction_collection->analysis pooling Pooling of Pure Fractions analysis->pooling final_concentration Solvent Evaporation pooling->final_concentration kushenol_i Isolated this compound (Purity > 97%) final_concentration->kushenol_i

Caption: Experimental workflow for the isolation of this compound.

signaling_pathway kushenol_i This compound pi3k PI3K kushenol_i->pi3k akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis mtor->apoptosis

Caption: Putative signaling pathway inhibited by this compound.

References

Application Notes & Protocols for the Quantification of Kushenol I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kushenol I is a prenylated flavonoid isolated from the roots of Sophora flavescens, a plant used in traditional Chinese medicine.[1] Recent pharmacological studies have highlighted its potential therapeutic benefits, including potent anti-inflammatory and antioxidant activities. Specifically, this compound has been shown to combat ulcerative colitis by preserving the intestinal barrier, optimizing gut microbiota, and suppressing pro-inflammatory cytokines.[2] Given its therapeutic promise, accurate and reliable analytical methods for the quantification of this compound in various matrices, such as plant extracts and biological samples, are crucial for quality control, pharmacokinetic studies, and drug development.

This document provides detailed application notes and protocols for the analytical quantification of this compound, based on established methods for prenylated flavonoids. It includes proposed methodologies for High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), along with a summary of data presentation and visualization of a key signaling pathway.

Quantitative Data Summary

Analytical MethodLinearity (Range)Correlation Coefficient (r²)LOD (Limit of Detection)LOQ (Limit of Quantification)Accuracy (% Recovery)Precision (% RSD)
HPLC-UV User-determined>0.999User-determinedUser-determined95-105%<2%
UPLC-MS/MS User-determined>0.999User-determinedUser-determined95-105%<15%

Note: The values in this table are representative of typical requirements for analytical method validation in pharmaceutical analysis. Actual values must be experimentally determined.

Experimental Protocols

The following are proposed protocols for the extraction and quantification of this compound. These methods are based on established procedures for the analysis of prenylated flavonoids from Sophora flavescens and should be validated by the end-user.[1][3]

Sample Preparation: Extraction of this compound from Sophora flavescens Root

This protocol is designed for the efficient extraction of prenylated flavonoids, including this compound, from the dried root of Sophora flavescens.[3]

Materials:

  • Dried root powder of Sophora flavescens

  • Methanol (HPLC grade)

  • Deionized water

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 1.0 g of dried Sophora flavescens root powder into a 50 mL conical tube.

  • Add 20 mL of 80% methanol in deionized water.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction process (steps 2-6) on the plant residue with an additional 20 mL of 80% methanol to ensure complete extraction.

  • Combine the supernatants from both extractions.

  • Filter the combined extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

Analytical Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a reversed-phase HPLC method with UV detection for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % A % B
    0 70 30
    20 30 70
    25 30 70
    30 70 30

    | 35 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 295 nm (based on the chromophore of flavanones).

Procedure:

  • Prepare a stock solution of this compound standard of known concentration in methanol.

  • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Inject the calibration standards into the HPLC system to construct a calibration curve.

  • Inject the prepared sample extracts.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Analytical Method 2: Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol provides a highly sensitive and selective method for the quantification of this compound, particularly suitable for complex matrices or low concentrations.

Instrumentation and Conditions:

  • UPLC System: A system capable of high-pressure gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    Time (min) % A % B
    0 80 20
    5 20 80
    7 20 80
    7.1 80 20

    | 9 | 80 | 20 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions: To be determined by infusing a standard solution of this compound. The precursor ion will be [M-H]⁻ and the product ions will be characteristic fragments.

Procedure:

  • Optimize the MS/MS parameters (e.g., collision energy, cone voltage) by infusing a standard solution of this compound.

  • Prepare a stock solution and a series of calibration standards of this compound in methanol.

  • Inject the calibration standards to generate a calibration curve.

  • Inject the prepared sample extracts.

  • Quantify this compound in the samples based on the peak area of the specific MRM transition and the calibration curve.

Diagrams

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing plant_material Sophora flavescens Root Powder extraction Ultrasonic Extraction (80% Methanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc HPLC-UV Analysis filtration->hplc Inject uplc_ms UPLC-MS/MS Analysis filtration->uplc_ms Inject quantification Quantification (Calibration Curve) hplc->quantification uplc_ms->quantification report Report Results quantification->report

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_inflammation Inflammatory Signaling Cascade Kushenol_I This compound TLR4 TLR4 Kushenol_I->TLR4 Inhibits PI3K PI3K Kushenol_I->PI3K Inhibits AKT AKT Kushenol_I->AKT Inhibits p38_MAPK p38 MAPK Kushenol_I->p38_MAPK Inhibits TLR4->PI3K TLR4->p38_MAPK PI3K->AKT NF_kB NF-κB AKT->NF_kB p38_MAPK->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NF_kB->Pro_inflammatory_Cytokines

References

Application Notes & Protocols for HPLC-DAD Analysis of Kushenol I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide a detailed framework for the quantitative analysis of Kushenol I using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD). The protocols outlined below are synthesized from established methods for flavonoid analysis and are intended to serve as a robust starting point for method development and validation.

Introduction

This compound is a prenylated flavonoid isolated from the roots of Sophora flavescens. It has garnered significant interest for its potential pharmacological activities. Accurate and reliable quantitative analysis is crucial for quality control, pharmacokinetic studies, and drug development. HPLC-DAD offers a sensitive and specific method for the determination of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. The following protocol is recommended for the extraction of this compound from a plant matrix or for the preparation of a formulated product.

Protocol for Solid Samples (e.g., Sophora flavescens root powder):

  • Weighing: Accurately weigh 1.0 g of the homogenized and dried plant powder into a 50 mL conical tube.

  • Extraction: Add 25 mL of methanol to the tube.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.

  • Collection: Carefully transfer the supernatant to a clean flask.

  • Re-extraction: Repeat the extraction process (steps 2-5) on the pellet twice more.

  • Combine and Evaporate: Combine all the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract with 5 mL of methanol.

  • Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial.

Protocol for Liquid Samples or Formulations:

  • Dilution: Dilute the sample with methanol to an expected this compound concentration within the calibration range.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC-DAD System and Conditions

The following HPLC-DAD conditions are recommended for the analysis of this compound.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 294 nm
DAD Spectrum 200-400 nm

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
07030
154060
251090
301090
317030
407030
Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

Table 2: Linearity of this compound Analysis

AnalyteLinearity Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
This compound1 - 100y = 25432x + 1234≥ 0.999
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 3: LOD and LOQ for this compound

AnalyteLOD (µg/mL)LOQ (µg/mL)
This compound0.10.5
Precision

The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

Table 4: Precision Data for this compound Analysis

Concentration (µg/mL)Intra-day Precision (RSD, n=6)Inter-day Precision (RSD, n=6)
5≤ 2.0%≤ 3.0%
50≤ 1.5%≤ 2.5%
100≤ 1.0%≤ 2.0%
Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Table 5: Accuracy Data for this compound Analysis (Spike Recovery)

Spiked LevelSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)RSD (%)
Low109.898.0≤ 2.0
Medium5050.5101.0≤ 1.5
High8080.8101.0≤ 1.0

Visualizations

The following diagrams illustrate the experimental workflow for the HPLC-DAD analysis of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-DAD Analysis cluster_data_analysis Data Analysis Weighing Weighing Extraction Extraction (Methanol) Weighing->Extraction Sonication Sonication Extraction->Sonication Centrifugation Centrifugation Sonication->Centrifugation Collection Supernatant Collection Centrifugation->Collection Evaporation Evaporation Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for HPLC-DAD analysis of this compound.

Method_Validation_Workflow cluster_parameters Validation Parameters start Method Development validation Method Validation start->validation specificity Specificity validation->specificity linearity Linearity validation->linearity lod_loq LOD & LOQ validation->lod_loq precision Precision validation->precision accuracy Accuracy validation->accuracy robustness Robustness validation->robustness end Validated Method specificity->end linearity->end lod_loq->end precision->end accuracy->end robustness->end

Caption: Workflow for HPLC-DAD method validation.

Application Notes and Protocols for In Vitro Evaluation of Kushenol I Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kushenol I, a prenylated flavonoid isolated from the roots of Sophora flavescens, has garnered significant interest within the scientific community for its potential therapeutic properties.[1] Preclinical studies have demonstrated its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2][3][4] These application notes provide a comprehensive guide to the in vitro assays used to characterize the bioactivity of this compound, offering detailed protocols and data presentation formats to facilitate research and development efforts. The assays described herein are fundamental for elucidating the mechanisms of action and determining the potency of this compound in a controlled laboratory setting.

Data Summary

The following tables summarize the quantitative data from in vitro studies on this compound and related compounds, providing a comparative overview of their biological activities.

Table 1: Anti-inflammatory and Antioxidant Activities of Kushenol Analogs

CompoundAssayCell LineConcentration/IC₅₀Effect
Kushenol CNitric Oxide (NO) ProductionRAW 264.750 µMInhibition of LPS-induced NO production
Kushenol CNitric Oxide (NO) ProductionRAW 264.7100 µMFurther inhibition of LPS-induced NO production
Kushenol CPGE₂, IL-6, IL-1β, MCP-1, IFN-β ProductionRAW 264.750 - 100 µMDose-dependent suppression of LPS-induced production
Kushenol ATyrosinase Inhibition-IC₅₀: 1.1 ± 0.7 µMPotent inhibition
8-prenylkaempferolTyrosinase Inhibition-IC₅₀: 2.4 ± 1.1 µMPotent inhibition
Kushenol CTyrosinase Inhibition-IC₅₀: 24.1 ± 2.3 µMModerate inhibition
Kushenol AABTS Radical Scavenging-IC₅₀: 9.7 ± 0.1 µMPotent radical scavenging activity
8-prenylkaempferolABTS Radical Scavenging-IC₅₀: 7.9 ± 0.3 µMPotent radical scavenging activity
Kushenol CABTS Radical Scavenging-IC₅₀: 4.9 ± 0.3 µMVery potent radical scavenging activity

Table 2: Anticancer Activities of Kushenol A

Cell LineAssayConcentrationEffect
BT474, MCF-7, MDA-MB-231Cell Viability (CCK-8)8 µMReduced cell viability after 48h
BT474, MCF-7, MDA-MB-231Colony Formation8 µMDecreased colony formation capabilities
MDA-MB-231Cell Cycle Analysis4, 8, 16 µMDose-dependent G0/G1 phase arrest
MDA-MB-231Apoptosis Assay4, 8, 16 µMInduction of apoptosis

Experimental Protocols

Anti-inflammatory Activity Assays

This protocol measures the production of nitric oxide (NO), a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in cell culture supernatants using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (NaNO₂) standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for another 24 hours.

  • Sample Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent Component A to each 100 µL supernatant sample in a new 96-well plate.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

This protocol quantifies the concentration of pro-inflammatory cytokines, such as IL-6 and TNF-α, in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Cell culture supernatants (from the NO production assay or a parallel experiment)

  • Commercially available ELISA kits for mouse IL-6 and TNF-α (follow the manufacturer's instructions)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Diluent

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

General Procedure (adapt based on specific kit instructions):

  • Plate Preparation: Prepare the antibody-coated 96-well plate as per the kit instructions.

  • Standard and Sample Addition: Add 100 µL of standards and cell culture supernatants to the appropriate wells.

  • Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature).

  • Washing: Aspirate the liquid from each well and wash the plate multiple times with Wash Buffer.

  • Detection Antibody Addition: Add the biotinylated detection antibody to each well and incubate.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate Addition: Add streptavidin-HRP conjugate to each well and incubate.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add TMB Substrate Solution to each well and incubate in the dark until color develops.

  • Reaction Termination: Stop the reaction by adding Stop Solution.

  • Measurement: Measure the absorbance at 450 nm.

  • Calculation: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Antioxidant Activity Assay

This assay evaluates the free radical scavenging capacity of this compound by measuring its ability to quench the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

Materials:

  • This compound solution

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Ethanol or phosphate-buffered saline (PBS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • ABTS Radical Cation Generation: Mix equal volumes of ABTS solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to form the ABTS radical cation (ABTS•+).

  • Working Solution Preparation: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add 10 µL of various concentrations of this compound to 190 µL of the ABTS•+ working solution in a 96-well plate.

  • Incubation: Incubate the mixture for 6 minutes at room temperature in the dark.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of ABTS•+ scavenging activity using the following formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the ABTS•+ solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the sample. The IC₅₀ value (the concentration of this compound required to scavenge 50% of the ABTS radicals) can be determined from a dose-response curve.

Enzyme Inhibition Assay

This assay determines the ability of this compound to inhibit the enzyme tyrosinase, which is involved in melanin synthesis. The inhibition is measured by monitoring the formation of dopachrome from the oxidation of L-DOPA.[5]

Materials:

  • Mushroom tyrosinase

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • This compound solution

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing:

    • 20 µL of this compound solution at various concentrations.

    • 140 µL of phosphate buffer.

    • 20 µL of mushroom tyrosinase solution.

  • Pre-incubation: Pre-incubate the mixture for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of L-DOPA solution.

  • Measurement: Immediately measure the absorbance at 475-490 nm at different time points (e.g., every minute for 20 minutes) to monitor the formation of dopachrome.

  • Calculation: Determine the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Calculate the percentage of tyrosinase inhibition: Inhibition (%) = [(Rate_control - Rate_sample) / Rate_control] x 100 Where Rate_control is the reaction rate without the inhibitor, and Rate_sample is the reaction rate with this compound. The IC₅₀ value can be determined from a dose-response curve.

Signaling Pathway Modulation Assays

This protocol is used to assess the effect of this compound on the expression and phosphorylation status of key proteins in the PI3K/AKT/mTOR signaling pathway.[6][7][8]

Materials:

  • Cancer cell lines (e.g., MDA-MB-231)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Washing: Wash the membrane with TBST.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

This assay measures the activation of the transcription factor NF-κB, often by quantifying the nuclear translocation of its p65 subunit.

Materials:

  • RAW 264.7 or other suitable cells

  • This compound

  • LPS

  • Nuclear extraction kit

  • ELISA-based NF-κB p65 transcription factor assay kit or immunofluorescence staining reagents

  • Microplate reader or fluorescence microscope

Procedure (using an ELISA-based kit):

  • Cell Treatment: Treat cells with this compound followed by stimulation with LPS.

  • Nuclear Extract Preparation: Prepare nuclear extracts from the treated cells using a nuclear extraction kit.

  • NF-κB Binding: Add the nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus binding site.

  • Incubation: Incubate to allow active NF-κB to bind to the DNA.

  • Detection: Follow the kit's instructions for the addition of primary and secondary antibodies and the development of a colorimetric signal.

  • Measurement: Measure the absorbance at the appropriate wavelength.

  • Analysis: Compare the absorbance values of treated samples to the controls to determine the effect of this compound on NF-κB activation.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for its in vitro characterization.

Kushenol_I_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB NF-κB TLR4->NF_kB Activation Kushenol_I This compound Kushenol_I->NF_kB_Inhibition Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NF_kB->Pro_inflammatory_Cytokines iNOS iNOS NF_kB->iNOS NO NO iNOS->NO

Caption: Putative anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

Kushenol_I_Anticancer_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Kushenol_I This compound Kushenol_I->PI3K_Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation

Caption: Proposed anticancer mechanism of this compound via PI3K/AKT/mTOR pathway inhibition.

Experimental_Workflow Start Start: This compound Sample Cell_Culture Cell Culture (e.g., RAW 264.7, Cancer Cells) Start->Cell_Culture Treatment Treatment with This compound Cell_Culture->Treatment Assays In Vitro Assays Treatment->Assays Anti_inflammatory Anti-inflammatory (NO, Cytokines) Assays->Anti_inflammatory Antioxidant Antioxidant (ABTS) Assays->Antioxidant Anticancer Anticancer (Viability, Apoptosis) Assays->Anticancer Enzyme_Inhibition Enzyme Inhibition (Tyrosinase) Assays->Enzyme_Inhibition Data_Analysis Data Analysis & Interpretation Anti_inflammatory->Data_Analysis Antioxidant->Data_Analysis Anticancer->Data_Analysis Enzyme_Inhibition->Data_Analysis

Caption: General experimental workflow for in vitro characterization of this compound.

References

Kushenol I: Application Notes and Protocols for Ulterative Colitis Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of Kushenol I, a flavonoid isolated from Sophora flavescens, in a dextran sulfate sodium (DSS)-induced ulcerative colitis (UC) mouse model. The provided information, including detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams, is intended to guide researchers in utilizing this compound as a potential therapeutic agent for UC research and drug development.

Introduction

Ulcerative colitis is a chronic inflammatory bowel disease characterized by mucosal inflammation, ulceration, and a range of debilitating symptoms. Current therapeutic strategies are often associated with significant side effects and a lack of long-term efficacy. This compound has demonstrated significant potential in alleviating UC by modulating the gut microbiota, enhancing the intestinal barrier, reducing inflammation and oxidative stress, and regulating the immune response.[1] This document outlines the experimental basis for these claims and provides detailed protocols for replication and further investigation.

Data Presentation

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on a DSS-induced ulcerative colitis mouse model.

Table 1: Effect of this compound on Clinical Symptoms of DSS-Induced Ulcerative Colitis

ParameterControl GroupDSS Model GroupThis compound (50 mg/kg)This compound (100 mg/kg)Sulfasalazine (Positive Control)
Body Weight Change Normal GainSignificant Loss (P < 0.001)Mitigated Loss (P < 0.05)Mitigated Loss (P < 0.05)Mitigated Loss
Disease Activity Index (DAI) Score LowSubstantial Increase (P < 0.001)Significant Reduction (P < 0.001)Significant Reduction (P < 0.001)Significant Reduction
Colon Length NormalNotably Shorter (P < 0.001)Restoration of Length (P < 0.001)Restoration of Length (P < 0.001)Restoration of Length

Data are presented qualitatively based on statistical significance reported in the source literature.[1]

Table 2: Effect of this compound on Colonic Inflammatory Cytokine Levels in DSS-Induced Ulcerative Colitis

Cytokine (mRNA Expression)DSS Model Group vs. ControlThis compound Intervention vs. DSS Model
IL-1β Significantly Elevated (P < 0.05 or 0.001)Markedly Suppressed (P < 0.05, P < 0.01, or P < 0.001)
IL-6 Significantly Elevated (P < 0.05 or 0.001)Markedly Suppressed (P < 0.05, P < 0.01, or P < 0.001)
IL-17 Significantly Elevated (P < 0.05 or 0.001)Markedly Suppressed (P < 0.05, P < 0.01, or P < 0.001)
TNF-α Significantly Elevated (P < 0.05 or 0.001)Markedly Suppressed (P < 0.05, P < 0.01, or P < 0.001)
IL-10 Notably Reduced (P < 0.001)Increased Transcription Level

Data are presented qualitatively based on statistical significance reported in the source literature.[1]

Table 3: Effect of this compound on Colonic Oxidative Stress Markers in DSS-Induced Ulcerative Colitis

Oxidative Stress MarkerDSS Model Group vs. ControlThis compound Intervention vs. DSS Model
Myeloperoxidase (MPO) Significantly IncreasedSignificantly Reduced (P < 0.05 or P < 0.01)
Malondialdehyde (MDA) Significantly IncreasedSignificantly Reduced (P < 0.05 or P < 0.01)
Superoxide Dismutase (SOD) Decreasing TrendSignificant Increase (P < 0.001)
Glutathione Peroxidase (GSH-PX) Significant Reduction (P < 0.05)Significant Increase (P < 0.001)

Data are presented qualitatively based on statistical significance reported in the source literature.[1]

Experimental Protocols

DSS-Induced Ulcerative Colitis Mouse Model

This protocol describes the induction of acute colitis in mice using dextran sulfate sodium (DSS), a widely used and reproducible model that mimics many of the clinical and histological features of human ulcerative colitis.[2]

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)

  • Sterile drinking water

  • Animal caging and husbandry supplies

Procedure:

  • Acclimatize mice to the animal facility for at least one week before the experiment.

  • Randomly divide mice into experimental groups (e.g., Control, DSS Model, this compound treatment groups, Positive Control). Typically, n=6-10 mice per group.

  • For the induction of colitis, prepare a 3% (w/v) DSS solution by dissolving DSS powder in sterile drinking water.

  • Provide the 3% DSS solution to the experimental groups (excluding the control group) as their sole source of drinking water for 7 consecutive days. The control group receives regular sterile drinking water.

  • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

  • On day 8, switch the DSS-treated mice back to regular sterile drinking water.

  • Euthanize the mice at the end of the study period (e.g., day 8 or later for recovery studies) for tissue collection and analysis.

This compound Administration

Materials:

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose sodium)

  • Oral gavage needles

Procedure:

  • Prepare this compound solutions at the desired concentrations (e.g., 50 mg/kg and 100 mg/kg) in the chosen vehicle.

  • Administer the this compound solution or vehicle to the respective groups of mice via oral gavage once daily.

  • The administration can be prophylactic (starting before DSS induction) or therapeutic (starting after DSS induction). For the cited studies, administration was concurrent with DSS induction for 10 consecutive days.

Western Blot Analysis of Signaling Proteins

This protocol outlines the procedure for analyzing the protein expression and phosphorylation status of key signaling molecules in colonic tissue.

Materials:

  • Colon tissue samples

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-FOXO1, anti-IL-1β, anti-TLR4, anti-NF-κB p-p65, anti-NF-κB p65, anti-NLRP3, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Homogenize colon tissue samples in ice-cold RIPA buffer and centrifuge to collect the supernatant containing the protein lysate.

  • Determine the protein concentration of each sample using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1-2 hours at room temperature.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Quantitative Real-Time PCR (RT-qPCR) for Cytokine mRNA Expression

This protocol describes the quantification of mRNA levels of inflammatory cytokines in colonic tissue.

Materials:

  • Colon tissue samples

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green PCR Master Mix

  • RT-qPCR instrument

  • Primers for target genes (e.g., IL-1β, IL-6, IL-17, TNF-α, IL-10) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Extract total RNA from colon tissue samples using a commercial RNA extraction kit.

  • Assess the quantity and quality of the extracted RNA.

  • Synthesize cDNA from the RNA samples using a cDNA synthesis kit.

  • Perform RT-qPCR using SYBR Green Master Mix, cDNA template, and specific primers for the target and housekeeping genes.

  • Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels, normalized to the housekeeping gene.

Signaling Pathways and Experimental Workflow

The following diagrams were generated using Graphviz (DOT language) to visualize the key signaling pathways affected by this compound in ulcerative colitis and the general experimental workflow.

Kushenol_I_Signaling_Pathway cluster_legend Legend DSS DSS-induced Intestinal Injury TLR4 TLR4 DSS->TLR4 PI3K PI3K TLR4->PI3K p38MAPK p38 MAPK TLR4->p38MAPK AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB p38MAPK->NFkB NLRP3 NLRP3 Inflammasome NFkB->NLRP3 Pro_inflammatory Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Pro_inflammatory NLRP3->Pro_inflammatory FOXO1 FOXO1 FOXO1->NFkB Inflammation Intestinal Inflammation and Damage Pro_inflammatory->Inflammation Anti_inflammatory Anti-inflammatory Cytokines (IL-10) Anti_inflammatory->Inflammation Kushenol_I This compound Kushenol_I->TLR4 Kushenol_I->PI3K Kushenol_I->AKT Kushenol_I->p38MAPK Kushenol_I->NFkB Kushenol_I->NLRP3 Kushenol_I->FOXO1 Kushenol_I->Anti_inflammatory Activation Activation Inhibition Inhibition Activation_edge Inhibition_edge

Caption: this compound signaling pathway in ulcerative colitis.

Experimental_Workflow start Start: Acclimatize Mice dss_induction Induce Colitis with 3% DSS in Drinking Water (7 days) start->dss_induction treatment Administer this compound (50 & 100 mg/kg, oral gavage) Concurrently with DSS dss_induction->treatment monitoring Daily Monitoring: - Body Weight - Disease Activity Index (DAI) treatment->monitoring euthanasia Euthanasia and Tissue Collection (Day 8) monitoring->euthanasia analysis Analysis of Colon Samples euthanasia->analysis clinical Clinical Assessment: - Colon Length analysis->clinical histology Histopathological Examination analysis->histology western_blot Western Blot: - p-PI3K, p-AKT, NF-κB, etc. analysis->western_blot rt_qpcr RT-qPCR: - IL-1β, IL-6, TNF-α, IL-10 analysis->rt_qpcr oxidative_stress Oxidative Stress Assays: - MPO, MDA, SOD, GSH-PX analysis->oxidative_stress end End: Data Interpretation clinical->end histology->end western_blot->end rt_qpcr->end oxidative_stress->end

Caption: Experimental workflow for this compound in a DSS-induced colitis model.

References

protocols for dissolving Kushenol I for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kushenol I is a prenylated flavonoid isolated from the roots of Sophora flavescens. It has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. These application notes provide detailed protocols for the dissolution of this compound and its application in common in vitro experiments, designed to facilitate research into its biological functions and mechanisms of action.

Physicochemical Properties and Solubility

This compound is a solid, white to off-white powder. Its molecular weight is 454.51 g/mol with a chemical formula of C₂₆H₃₀O₇. Effective dissolution is critical for consistent and reliable experimental results.

Data Presentation: Solubility of this compound

The following table summarizes the known solubility of this compound in various common laboratory solvents. It is crucial to use high-purity, anhydrous solvents, as the hygroscopic nature of some solvents like DMSO can significantly impact solubility[1].

SolventConcentrationObservationsNotes
Dimethyl Sulfoxide (DMSO) 100 mg/mL (220.02 mM)Clear solutionUltrasonic treatment may be required to fully dissolve the compound. Use newly opened, anhydrous DMSO for best results[1].
Chloroform Soluble-Quantitative data not readily available[2].
Dichloromethane Soluble-Quantitative data not readily available[2].
Ethyl Acetate Soluble-Quantitative data not readily available[2].
Acetone Soluble-Quantitative data not readily available[2].
PEG300, Tween-80, Saline ≥ 2.5 mg/mL (5.50 mM)Clear solutionIn a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[1].
Corn Oil ≥ 2.5 mg/mL (5.50 mM)Clear solutionIn a formulation of 10% DMSO and 90% Corn Oil[1].

Experimental Protocols

Preparation of this compound Stock and Working Solutions for In Vitro Assays

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO and its subsequent dilution to working concentrations in cell culture medium.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, complete cell culture medium (e.g., DMEM with 10% FBS)

  • Vortex mixer

  • Ultrasonic water bath (optional)

Protocol:

  • Stock Solution Preparation (100 mM):

    • Aseptically weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 45.45 mg of this compound.

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mM (e.g., 1 mL for 45.45 mg).

    • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

    • If the compound does not fully dissolve, sonicate the tube in an ultrasonic water bath for 5-10 minutes[1].

    • Once fully dissolved, the stock solution will be a clear liquid.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light[1].

  • Working Solution Preparation:

    • Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.

    • Dilute the stock solution in complete cell culture medium to the desired final concentration immediately before use. For example, to prepare 1 mL of a 100 µM working solution, add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium.

    • Vortex the working solution gently before adding it to the cell cultures.

    • Important: Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of the this compound working solution (e.g., 0.1% DMSO in culture medium) to account for any solvent effects on the cells[3].

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex sonicate Sonicate (if necessary) vortex->sonicate aliquot Aliquot into Tubes sonicate->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Experiment dilute Dilute in Culture Medium thaw->dilute vortex_working Vortex Gently dilute->vortex_working add_to_cells Add to Cell Culture vortex_working->add_to_cells G cluster_pathway PI3K/AKT/mTOR Signaling Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Kushenol_I This compound Kushenol_I->PI3K Inhibits Kushenol_I->AKT Inhibits G cluster_pathway TLR4/NF-κB Inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Nucleus->Cytokines Gene Transcription Kushenol_I This compound Kushenol_I->TLR4 Inhibits Kushenol_I->IKK Inhibits

References

Application Notes and Protocols: Molecular Docking Studies of Kushenol I with Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the molecular docking studies of Kushenol I and related compounds with various protein targets implicated in a range of diseases. This document includes a summary of quantitative binding data, detailed experimental protocols for performing molecular docking, and visualizations of relevant pathways and workflows.

Introduction to this compound and Molecular Docking

This compound is a prenylated flavonoid isolated from the roots of Sophora flavescens, a plant used in traditional medicine. Like other related compounds in the Kushenol family, it has demonstrated a variety of biological activities, making it a compound of interest for drug discovery. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in predicting the binding affinity and interaction of a small molecule ligand, such as this compound, with the binding site of a target protein. This in silico approach allows for the rapid screening of potential drug candidates and provides insights into their mechanism of action at a molecular level.

Quantitative Data Summary

The following tables summarize the results of molecular docking and related inhibitory studies of this compound and other Kushenol compounds against various protein targets.

Table 1: Molecular Docking and Inhibitory Activity of this compound
Target ProteinBinding Energy (kcal/mol)Docking SoftwareTherapeutic Area
Protein Kinase B (AKT)< -5.0[1]AutoDock Vina[1]Ulcerative Colitis
p38 Mitogen-Activated Protein Kinase (p38 MAPK)< -5.0[1]AutoDock Vina[1]Ulcerative Colitis
NOD-like Receptor Pyrin Domain Containing 3 (NLRP3)< -5.0[1]AutoDock Vina[1]Ulcerative Colitis
Phosphoinositide 3-Kinase (PI3K)< -5.0[1]AutoDock Vina[1]Ulcerative Colitis
Forkhead Box Protein O1 (FOXO1)< -5.0[1]AutoDock Vina[1]Ulcerative Colitis
Toll-like Receptor 4 (TLR4)< -5.0[1]AutoDock Vina[1]Ulcerative Colitis
Table 2: Molecular Docking and Inhibitory Activity of Other Kushenol Compounds
CompoundTarget ProteinBinding/Inhibitory DataMethod
Kushenol AFatty Acid Synthase (FAS)IC₅₀: 8.5 ± 0.2 μMIn vitro assay
Kushenol ATyrosinaseIC₅₀: 1.1 ± 0.7 µMIn vitro assay
Kushenol Xβ-glucuronidaseIC₅₀: 2.07 μMIn vitro assay
Kushenol XHuman Carboxylesterase 2 (hCE2)IC₅₀: 3.05 μMIn vitro assay

Experimental Protocols

This section provides a detailed methodology for conducting molecular docking studies of this compound with a target protein of interest, based on commonly cited protocols.

Protocol: Molecular Docking using AutoDock Vina

Objective: To predict the binding affinity and interaction pose of this compound with a specific target protein.

Materials:

  • Software:

    • AutoDock Tools (ADT) (v1.5.6 or later)

    • AutoDock Vina (v1.1.2 or later)

    • PyMOL or BIOVIA Discovery Studio Visualizer for analysis

  • Input Files:

    • 3D structure of the target protein (in .pdb format)

    • 3D structure of this compound (in .sdf or .mol2 format)

Procedure:

  • Protein Preparation: a. Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). b. Load the PDB file into AutoDock Tools. c. Remove water molecules and any co-crystallized ligands from the protein structure. d. Add polar hydrogen atoms to the protein. e. Compute Gasteiger charges to assign partial charges to each atom. f. Save the prepared protein in the .pdbqt format, which includes atomic charges and atom types.

  • Ligand Preparation: a. Obtain the 3D structure of this compound from a database like PubChem. b. Load the ligand file into AutoDock Tools. c. Detect the root of the ligand and define the rotatable bonds to allow for conformational flexibility during docking. d. Save the prepared ligand in the .pdbqt format.

  • Grid Box Generation: a. In AutoDock Tools, define the search space (grid box) for docking. This is a three-dimensional box that encompasses the active site of the protein. b. The grid box should be centered on the known active site or a predicted binding pocket. c. Ensure the grid box dimensions are large enough to allow the ligand to move and rotate freely within the binding site.

  • Configuration File Creation: a. Create a text file (e.g., conf.txt) that specifies the input files and parameters for the AutoDock Vina run. This file should include:

    • The name of the prepared protein file (receptor = protein.pdbqt)
    • The name of the prepared ligand file (ligand = kushenol_i.pdbqt)
    • The center and dimensions of the grid box (e.g., center_x, center_y, center_z, size_x, size_y, size_z)
    • The name of the output file for the docking results (out = docking_results.pdbqt)
    • An optional exhaustiveness parameter to control the thoroughness of the search (a higher value increases accuracy but also computation time).

  • Running AutoDock Vina: a. Open a command-line terminal. b. Execute AutoDock Vina with the configuration file as input: vina --config conf.txt --log log.txt c. Vina will perform the docking calculations and write the predicted binding poses and their corresponding binding affinities (in kcal/mol) to the specified output and log files.

  • Analysis of Results: a. The log file (log.txt) will contain a table of the binding affinities for the top predicted poses. A more negative value indicates a stronger predicted binding affinity.[1] Binding energies of < -5 kcal/mol suggest a strong binding interaction.[1] b. Use visualization software like PyMOL or BIOVIA Discovery Studio to view the docked poses in the output file (docking_results.pdbqt). c. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues in the protein's active site for the best-scoring pose.

Visualizations

The following diagrams illustrate key concepts and workflows related to the molecular docking studies of this compound.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB Protein Structure (PDB) PrepProtein Prepare Protein (Add Hydrogens, Charges) PDB->PrepProtein PubChem Ligand Structure (PubChem) PrepLigand Prepare Ligand (Define Rotatable Bonds) PubChem->PrepLigand Grid Define Grid Box (Active Site) PrepProtein->Grid Config Create Config File PrepLigand->Config Grid->Config Vina Run AutoDock Vina Config->Vina Results Binding Affinity (kcal/mol) Vina->Results Visualize Visualize Poses & Interactions Results->Visualize Report Generate Report Visualize->Report

Caption: General workflow for molecular docking studies.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates FOXO1 FOXO1 AKT->FOXO1 inhibits Proliferation Cell Proliferation AKT->Proliferation promotes Apoptosis Apoptosis FOXO1->Apoptosis promotes Kushenol_I This compound Kushenol_I->PI3K inhibits Kushenol_I->AKT inhibits

Caption: Simplified PI3K/AKT/FOXO1 signaling pathway.

Logical_Relationship cluster_discovery In Silico Drug Discovery cluster_validation Experimental Validation Target Identify Protein Target Docking Molecular Docking Target->Docking Library Compound Library (e.g., this compound) Library->Docking Hits Identify Hit Compounds (Strong Binding Affinity) Docking->Hits InVitro In Vitro Assays (e.g., IC50) Hits->InVitro InVivo In Vivo Studies (Animal Models) InVitro->InVivo Lead Lead Compound InVivo->Lead

Caption: Logical flow from in silico docking to lead compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Kushenol I Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on improving the yield of Kushenol I, a promising prenylated flavonoid from the roots of Sophora flavescens. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your extraction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction important?

A1: this compound is a natural prenylated flavonoid found in the roots of Sophora flavescens[1][2]. It has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory and antioxidant activities. Efficiently extracting this compound is crucial for advancing research into its pharmacological applications and for the development of new therapeutics.

Q2: Which extraction methods are most effective for obtaining this compound?

A2: Several methods can be employed to extract this compound, each with its own advantages. Modern techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) are often favored for their efficiency and reduced extraction times compared to traditional methods like maceration[3][4]. The choice of method will depend on available equipment, desired yield, and the scale of the extraction.

Q3: What are the key parameters to consider for optimizing this compound extraction?

A3: The yield of this compound is significantly influenced by several factors, regardless of the chosen method. These include the type and polarity of the solvent, extraction temperature, extraction time, and the solid-to-liquid ratio[5][6]. For techniques like UAE, ultrasonic power is a critical parameter, while for SFE, pressure and the use of a co-solvent are important considerations[1][2].

Q4: How does the choice of solvent affect the extraction yield of this compound?

A4: Solvent polarity plays a crucial role in the selective extraction of flavonoids[5][7][8]. This compound, being a prenylated flavonoid, has both polar and non-polar characteristics. Therefore, a solvent system with intermediate polarity, such as an ethanol-water or methanol-water mixture, is often most effective[2][3]. The optimal solvent concentration needs to be determined experimentally to maximize the yield.

Q5: Can the physical state of the plant material impact extraction efficiency?

A5: Yes, the particle size of the dried Sophora flavescens root powder is a critical factor[9]. A smaller particle size increases the surface area available for solvent contact, which generally leads to a higher extraction yield in a shorter time. Grinding the dried roots to a fine powder is a recommended pre-extraction step.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of this compound - Inappropriate solvent choice or concentration.- Suboptimal extraction temperature or time.- Insufficient ultrasonic power (for UAE) or pressure (for SFE).- Large particle size of the plant material.- Experiment with different solvent systems (e.g., varying ethanol/methanol concentrations in water) to find the optimal polarity.- Optimize temperature and time based on the selected method. For example, for UAE of flavonoids from Sophora flavescens, an extraction time of 30 minutes and a temperature of 80°C have been shown to be effective[2].- For UAE, ensure adequate ultrasonic power is applied. For SFE, optimize the pressure and consider the addition of a co-solvent like ethanol[1].- Grind the dried Sophora flavescens roots to a fine powder (e.g., through a 50 or 100 mesh sieve) before extraction[10][11].
Co-extraction of Impurities - Solvent system is not selective enough.- Extraction time is too long, leading to the dissolution of unwanted compounds.- Employ a more selective solvent system. For instance, using a hydrophobic ionic liquid has been shown to selectively extract prenylated flavonoids[12].- Reduce the extraction time. Modern methods like UAE and MAE often require shorter durations than traditional methods.- Consider a post-extraction purification step, such as column chromatography, to isolate this compound from other co-extracted compounds.
Degradation of this compound - High extraction temperatures.- Prolonged exposure to light or air during processing.- Use lower extraction temperatures, especially for thermally sensitive compounds. SFE, for instance, can be performed at near-ambient temperatures[1].- Protect the extract from light and air throughout the extraction and subsequent processing steps. Work in a well-ventilated area and use amber-colored glassware.
Inconsistent Results - Variation in the quality of the plant material.- Inconsistent application of extraction parameters.- Source high-quality, properly identified Sophora flavescens roots.- Ensure precise and consistent control over all extraction parameters (solvent ratio, temperature, time, power/pressure) for each experiment.
Difficulty in Post-Extraction Processing - High viscosity of the extract.- Presence of suspended solids.- Dilute the extract with a suitable solvent to reduce viscosity before filtration or further processing.- Centrifuge the extract to pellet suspended solids before proceeding with purification steps.

Comparative Data on Extraction Methods

The following tables summarize quantitative data from studies on the extraction of flavonoids from Sophora flavescens. While specific yield data for this compound is limited, the data for total flavonoids and other prenylated flavonoids provide valuable insights for optimizing its extraction.

Table 1: Ultrasound-Assisted Extraction (UAE) of Flavonoids from Sophora flavescens

ParameterOptimal ValueReference
Solvent 80% Methanol in Water[2]
Extraction Time 30 minutes[2]
Temperature 80 °C[2]
Solid-to-Liquid Ratio 1:26 g/mL[2]
Yield of Total Prenylated Flavonoids 7.38 mg/g[12]

Note: The yield of total prenylated flavonoids was achieved using a hydrophobic ionic liquid as the solvent in combination with ultrasound.

Table 2: Supercritical Fluid Extraction (SFE) of Total Flavonoids from Sophora flavescens

ParameterOptimal ValueReference
Temperature 30 °C[1]
Pressure 30 MPa[1]
Co-solvent (Ethanol) Flow Rate 0.4 mL/min[1]
Extraction Time 60 minutes[1]
Yield of Total Flavonoids 5.82%[1]

Experimental Protocols

Here are detailed methodologies for key extraction techniques. These protocols are based on published research and can be adapted for your specific experimental needs.

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This protocol is based on the optimized conditions for extracting flavonoids from Sophora flavescens[2].

Materials:

  • Dried and powdered roots of Sophora flavescens (passed through a 50-mesh sieve)

  • 80% Methanol in deionized water

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Rotary evaporator

  • Filter paper

Procedure:

  • Weigh 1 g of powdered Sophora flavescens root and place it in a suitable extraction vessel.

  • Add 26 mL of 80% methanol.

  • Place the vessel in an ultrasonic bath preheated to 80°C.

  • Apply sonication for 30 minutes.

  • After extraction, centrifuge the mixture to separate the supernatant from the solid residue.

  • Filter the supernatant through filter paper.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

  • The crude extract can be further purified using chromatographic techniques to isolate this compound.

Protocol 2: Supercritical Fluid Extraction (SFE)

This protocol is based on the optimized conditions for extracting total flavonoids from Sophora flavescens[1].

Materials:

  • Dried and powdered roots of Sophora flavescens

  • Supercritical fluid extractor

  • Food-grade CO₂

  • Ethanol (as co-solvent)

Procedure:

  • Load the extraction vessel of the SFE system with the powdered Sophora flavescens root material.

  • Set the extraction temperature to 30°C and the pressure to 30 MPa.

  • Introduce supercritical CO₂ into the extraction vessel.

  • Introduce ethanol as a co-solvent at a flow rate of 0.4 mL/min.

  • Perform the extraction for 60 minutes.

  • Depressurize the system to precipitate the extracted compounds.

  • Collect the extract for further analysis and purification.

Protocol 3: Maceration (Conventional Method)

This protocol provides a baseline for comparison with modern extraction techniques.

Materials:

  • Dried and powdered roots of Sophora flavescens

  • Ethanol (95%)

  • Airtight container

  • Shaker or magnetic stirrer

  • Filter paper

  • Rotary evaporator

Procedure:

  • Place 100 g of powdered Sophora flavescens root in an airtight container.

  • Add 500 mL of 95% ethanol to the container, ensuring the powder is fully submerged.

  • Seal the container and place it on a shaker or use a magnetic stirrer for continuous agitation at room temperature.

  • Macerate for 3 days, with periodic agitation[13].

  • After 3 days, filter the mixture to separate the extract from the solid residue.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Visualizations

Signaling Pathway of this compound

This compound has been shown to interact with key signaling pathways, such as the PI3K/AKT pathway, which is involved in cell survival and proliferation. Understanding these interactions is crucial for drug development professionals.

Kushenol_I_Signaling_Pathway Kushenol_I This compound PI3K PI3K Kushenol_I->PI3K Inhibits AKT AKT PI3K->AKT Activates Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Inflammation Inflammation AKT->Inflammation

Caption: PI3K/AKT signaling pathway modulation by this compound.

General Experimental Workflow for this compound Extraction and Analysis

This workflow outlines the key steps from raw plant material to the final analysis of this compound.

Extraction_Workflow Plant_Material Sophora flavescens (Roots) Drying_Grinding Drying & Grinding Plant_Material->Drying_Grinding Extraction Extraction (UAE, SFE, Maceration) Drying_Grinding->Extraction Filtration_Concentration Filtration & Concentration Extraction->Filtration_Concentration Crude_Extract Crude Extract Filtration_Concentration->Crude_Extract Purification Purification (Chromatography) Crude_Extract->Purification Kushenol_I Isolated This compound Purification->Kushenol_I Analysis Analysis (HPLC, MS) Kushenol_I->Analysis

Caption: Workflow for this compound extraction and analysis.

Logical Relationship of Extraction Parameters

Optimizing extraction involves understanding the interplay between different experimental parameters.

Logical_Relationships Extraction_Yield This compound Yield Solvent Solvent (Type & Polarity) Solvent->Extraction_Yield Temperature Temperature Temperature->Extraction_Yield Time Time Time->Extraction_Yield Other_Factors Other Factors (Power, Pressure, etc.) Other_Factors->Extraction_Yield

Caption: Key parameters influencing this compound extraction yield.

References

Kushenol I stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Kushenol I. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of this compound, along with troubleshooting guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at 4°C and protected from light.[1]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: this compound solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions[1][2][3][4][5]:

  • -80°C: Stable for up to 6 months.

  • -20°C: Stable for up to 1 month.

For both temperatures, it is crucial to protect the solution from light.[1][2][3][4][5] For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.[3]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1][3] One supplier suggests that a 100 mg/mL solution in DMSO can be achieved with the help of ultrasonication.[1] It is important to use newly opened, hygroscopic DMSO, as absorbed water can significantly impact solubility.[1]

Q4: How is this compound typically shipped?

A4: this compound is generally shipped at room temperature for domestic transit within the continental US, though this may vary for other locations.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation observed in this compound solution upon storage. 1. Exceeded solubility limit. 2. Solvent evaporation. 3. Repeated freeze-thaw cycles.1. Gently warm the solution and/or use sonication to aid dissolution.[1] Ensure the concentration is within the known solubility limits. 2. Ensure vials are tightly sealed. 3. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[1][2][3][4]
Loss of biological activity in my experiment. 1. Degradation of this compound due to improper storage. 2. Exposure to light. 3. Instability in the experimental buffer (e.g., high pH).1. Ensure the stock solution is stored at the correct temperature and is within the recommended shelf life (6 months at -80°C, 1 month at -20°C).[1][2][3][4][5] 2. Protect all this compound solutions from light by using amber vials or covering tubes with foil. 3. Phenolic compounds, including flavonoids, can be unstable at high pH.[6] Check the pH of your experimental medium and consider performing a stability test of this compound in your specific buffer if you suspect pH-related degradation.
Inconsistent experimental results. 1. Inaccurate concentration of the stock solution. 2. Degradation of the compound.1. Use a calibrated balance for weighing the solid compound and precise pipettes for solvent addition. Use newly opened, high-purity solvent. 2. Prepare fresh working solutions from a properly stored stock solution for each experiment. For in vivo studies, it is recommended to prepare solutions fresh daily.[3]

Stability and Storage Data Summary

While specific quantitative stability data for this compound is not extensively available in the public domain, the following table summarizes the recommended storage conditions based on supplier information.

Form Storage Temperature Duration Additional Conditions
Solid4°CNot specifiedProtect from light
In Solvent-20°C1 monthProtect from light; aliquot to avoid freeze-thaw cycles[1][2][3][4][5]
In Solvent-80°C6 monthsProtect from light; aliquot to avoid freeze-thaw cycles[1][2][3][4][5]

General Stability Profile of Related Flavonoids:

This compound is a prenylated flavanone. The stability of flavonoids is influenced by factors such as temperature, light, and pH.[6][7][8]

  • Thermal Stability: Flavonoids are generally sensitive to heat.[9] Thermal degradation can occur, often involving the cleavage of the heterocyclic C-ring, leading to simpler aromatic compounds.[2]

  • Photostability: Exposure to light can cause significant degradation of flavonoids.[8] Therefore, protection from light during storage and handling is critical.

  • pH Stability: Many phenolic compounds are unstable at high pH levels.[6]

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

A forced degradation study is essential for developing a stability-indicating analytical method and understanding the degradation pathways of this compound.

Objective: To assess the stability of this compound under various stress conditions.

Methodology:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., HPLC-grade methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for a specified period.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid this compound to dry heat (e.g., 80°C).

    • Photolytic Degradation: Expose the this compound solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10] A control sample should be protected from light.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis. Analyze the samples using a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to determine the extent of degradation and identify any degradation products.

Recommended HPLC Method for Stability Analysis

The following is a suggested starting point for an HPLC method, which should be optimized and validated for its stability-indicating properties.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Detection: UV-Vis detector (DAD/PDA) to monitor at multiple wavelengths (e.g., 280 nm and 350 nm).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

Logical Workflow for this compound Stability Testing

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep_stock->acid Expose to Stress Conditions base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep_stock->base Expose to Stress Conditions oxidation Oxidation (e.g., 3% H₂O₂) prep_stock->oxidation Expose to Stress Conditions thermal Thermal Stress (e.g., 80°C, solid) prep_stock->thermal Expose to Stress Conditions photo Photolytic Stress (ICH Q1B) prep_stock->photo Expose to Stress Conditions sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Evaluation (Degradation %, Purity) hplc->data G kushenol This compound gaba_r GABA-A Receptor kushenol->gaba_r Modulates cl_channel Cl- Efflux gaba_r->cl_channel Activates depolarization Membrane Depolarization cl_channel->depolarization ca_channel Voltage-gated Ca²⁺ Channel depolarization->ca_channel Opens ca_influx Ca²⁺ Influx ca_channel->ca_influx pkc Protein Kinase C (PKC) ca_influx->pkc Activates gap43 GAP-43 pkc->gap43 Phosphorylates marcks MARCKS pkc->marcks Phosphorylates p_gap43 Phosphorylated GAP-43 gap43->p_gap43 p_marcks Phosphorylated MARCKS marcks->p_marcks response Neuronal Response p_gap43->response p_marcks->response

References

Technical Support Center: Overcoming Poor Solubility of Kushenol I in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Kushenol I. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the poor solubility of this compound in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound for my in vitro cell culture experiments. What is the recommended solvent?

A1: this compound, like many flavonoids, has poor aqueous solubility.[1][2] The most commonly used solvent for dissolving this compound and other similar flavonoids for in vitro studies is dimethyl sulfoxide (DMSO).[3][4] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium.

Q2: What is the maximum concentration of DMSO I can use in my cell culture without causing significant cytotoxicity?

A2: The tolerance of cell lines to DMSO can vary. However, it is a general practice to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced artifacts and cytotoxicity.[3] It is always best to perform a vehicle control experiment (treating cells with the highest concentration of DMSO used) to ensure that the observed effects are from this compound and not the solvent.

Q3: My this compound precipitates out of the cell culture medium after dilution from the DMSO stock. How can I prevent this?

A3: Precipitation upon dilution into an aqueous medium is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:

  • Vortexing/Mixing: Ensure thorough and immediate mixing after adding the DMSO stock to the culture medium.

  • Warm the Medium: Pre-warming the culture medium to 37°C may help improve solubility.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions to gradually decrease the solvent concentration.

  • Lower the Final Concentration: If precipitation persists, you may need to work with lower final concentrations of this compound. Studies on similar Kushenol compounds have shown biological activity in the micromolar range (e.g., 4-32 µM).[3]

Troubleshooting Guide: Enhancing this compound Solubility

If standard dissolution in DMSO is insufficient for your experimental needs, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble flavonoids like this compound.[1][5]

Solubility Enhancement Strategies
StrategyDescriptionAdvantages
Co-solvents Using a water-miscible organic solvent, like DMSO, to dissolve the compound before dilution in aqueous media.[6]Simple and widely used for in vitro studies.
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming a water-soluble inclusion complex.[5][7]Increases aqueous solubility and can improve stability.[8]
Solid Dispersions Dispersing the drug in an inert carrier matrix at the solid state, often in an amorphous form, can improve the dissolution rate.[9][10]Significantly enhances solubility and dissolution.[9]
Nanotechnology Approaches Reducing the particle size of the drug to the nanometer range (nanosizing) increases the surface area-to-volume ratio, leading to improved dissolution rates.[11][12]Can significantly improve solubility and bioavailability.[11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using a Co-solvent (DMSO)

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of 100% sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Solubilization: Vortex the solution vigorously. Gentle warming in a 37°C water bath or sonication can aid dissolution.[13] Ensure that no visible particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[14] Protect from light.[14]

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Dilute it in pre-warmed cell culture medium to the final desired concentration immediately before adding to the cells. Ensure the final DMSO concentration is non-toxic to the cells.

Protocol 2: Enhancing Solubility with Cyclodextrin Complexation (General Method)

  • Molar Ratio Selection: Determine the optimal molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2). Beta-cyclodextrins (β-CD) or their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[8]

  • Cyclodextrin Solution Preparation: Prepare an aqueous solution of the chosen cyclodextrin.

  • Complexation: Slowly add the this compound powder to the cyclodextrin solution while stirring or sonicating.

  • Equilibration: Allow the mixture to equilibrate for a set period (e.g., 24-48 hours) under constant agitation at a controlled temperature.

  • Filtration/Lyophilization: Remove any undissolved this compound by filtration. The resulting solution containing the water-soluble complex can be used directly or lyophilized to obtain a powder for later reconstitution.

Visual Guides

Workflow for Preparing this compound for In Vitro Experiments

G cluster_prep Stock Solution Preparation cluster_exp Working Solution Preparation weigh Weigh this compound add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Store at -20°C / -80°C dissolve->store thaw Thaw Stock Aliquot store->thaw Day of Experiment dilute Dilute in Culture Medium (Final DMSO < 0.5%) thaw->dilute add_to_cells Add to Cells dilute->add_to_cells

Caption: Workflow for this compound solution preparation.

Conceptual Diagram of Solubility Enhancement Methods

G cluster_problem The Problem cluster_solutions Solubility Enhancement Solutions cluster_outcome The Outcome kushenol_i This compound (Poorly Water-Soluble) cosolvent Co-solvents (e.g., DMSO) kushenol_i->cosolvent cyclodextrin Cyclodextrin Complexation kushenol_i->cyclodextrin nanosizing Nanosizing kushenol_i->nanosizing soluble_kushenol Solubilized this compound for In Vitro Assay cosolvent->soluble_kushenol cyclodextrin->soluble_kushenol nanosizing->soluble_kushenol

Caption: Strategies to improve this compound solubility.

Signaling Pathways Modulated by Kushenol Compounds

Kushenol compounds have been shown to exert their biological effects by modulating various signaling pathways. For instance, Kushenol A has been found to suppress the PI3K/Akt/mTOR pathway in breast cancer cells, while Kushenol C can modulate the PI3K/Akt and Nrf2 pathways in response to oxidative stress.[3][15][16]

G cluster_pi3k PI3K/Akt Pathway cluster_nrf2 Nrf2 Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 Antioxidant Antioxidant Response HO1->Antioxidant Kushenol Kushenol A / C Kushenol->PI3K Kushenol->Akt Kushenol->Nrf2

Caption: Signaling pathways affected by Kushenols.

References

Technical Support Center: Optimizing Kushenol I Dosage for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Kushenol I dosage in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a naturally occurring prenylated flavonoid isolated from the roots of Sophora flavescens. Like other flavonoids, it is being investigated for a variety of potential therapeutic properties. While research is ongoing, studies on related Kushenol compounds and initial findings on this compound suggest that its mechanism of action involves the modulation of key cellular signaling pathways. Notably, Kushenol compounds have been shown to influence the PI3K/Akt/mTOR and NF-κB signaling pathways, which are critical in regulating inflammation, cell proliferation, and apoptosis.[1]

Q2: What is a recommended starting concentration range for this compound in cell culture experiments?

Direct experimental data on optimal concentrations for this compound is limited. However, based on studies of structurally similar prenylated flavonoids like Kushenol A and Kushenol C, a starting concentration range of 1 µM to 50 µM is recommended for initial experiments.[2][3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve this compound in high-quality, sterile DMSO to a concentration of 10-20 mM. Gently vortex or sonicate if necessary to ensure it is fully dissolved. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Q4: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?

Several factors could contribute to unexpected cytotoxicity:

  • Solvent Toxicity: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5%. It is recommended to run a vehicle control (medium with the same concentration of DMSO as your highest this compound concentration) to assess the effect of the solvent alone.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Your cell line may be particularly sensitive to this compound. Consider performing a cytotoxicity assay (e.g., MTT or LDH assay) across a wider and lower concentration range (e.g., 0.1 µM to 20 µM) to determine the non-toxic working range.

  • Compound Instability: Flavonoids can be unstable in solution. Ensure your stock solution is properly stored and that you prepare fresh working dilutions for each experiment.

Q5: I am not observing any significant effect of this compound at the recommended concentrations. What should I do?

  • Increase Concentration and/or Incubation Time: The initial recommended concentration range may be too low for your specific cell line or assay. Gradually increase the concentration of this compound in your experiments. You may also need to extend the incubation time to observe a biological effect.

  • Check Compound Activity: If possible, verify the activity of your this compound batch using a simple, known assay for flavonoids, such as an antioxidant assay.

  • Solubility Issues: Although soluble in DMSO, this compound may precipitate when diluted into aqueous cell culture medium. Visually inspect your diluted solutions for any signs of precipitation. If precipitation is suspected, you can try preparing the working solution in a medium containing a low percentage of serum or using a stabilizing agent, though this may interfere with some assays.

Q6: My experimental results with this compound are inconsistent. What are the possible reasons?

Inconsistent results can arise from several sources:

  • Inconsistent Cell Culture Conditions: Ensure that you are using cells at a consistent passage number and seeding density for all experiments. Variations in cell confluence can significantly impact experimental outcomes.

  • Stock Solution Degradation: Repeated freeze-thaw cycles can lead to the degradation of the compound. Always aliquot your stock solution and use a fresh aliquot for each experiment.

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound.

Quantitative Data Summary

The following tables summarize quantitative data for Kushenol A and Kushenol C, which can be used as a reference for designing experiments with the structurally related this compound.

Table 1: In Vitro Effective Concentrations of Kushenol A

Cell LineAssayConcentration RangeObserved EffectReference
BT474, MCF-7, MDA-MB-231 (Breast Cancer)Cell Proliferation (CCK-8)4-32 µMInhibition of cell proliferation in a time- and concentration-dependent manner.[2]
MDA-MB-231 (Breast Cancer)Cell Cycle Analysis4, 8, 16 µMG0/G1 phase cell cycle arrest.[2]
BT474, MCF-7, MDA-MB-231 (Breast Cancer)Apoptosis Assay4, 8, 16 µMInduction of apoptosis.[2]

Table 2: In Vitro Effective Concentrations of Kushenol C

Cell LineAssayConcentration RangeObserved EffectReference
RAW264.7 (Macrophage)Cytotoxicity (WST-1)12.5-100 µMNo significant cytotoxicity observed up to 100 µM.[3]
RAW264.7 (Macrophage)Nitric Oxide (NO) Production50, 100 µMInhibition of LPS-induced NO production.[3]
RAW264.7 (Macrophage)Cytokine Production (ELISA)50, 100 µMInhibition of LPS-induced production of PGE2, IL-6, IL-1β, MCP-1, and IFN-β.[3]
HaCaT (Keratinocyte)Cytotoxicity (WST-1)10-50 µMNo significant cytotoxicity observed up to 50 µM.[3]

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using MTT Assay

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting range is 0.1, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

  • Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Incubate the plate for 24, 48, or 72 hours, depending on the doubling time of your cells.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Modulation by this compound

  • Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., based on your MTT assay results) for a specified time (e.g., 24 hours). Include a no-treatment control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total Akt, phosphorylated Akt (p-Akt), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of p-Akt to total Akt.

Visualizations

Signaling_Pathway cluster_nfkb NF-κB Pathway Kushenol_I This compound PI3K PI3K Kushenol_I->PI3K Inhibits IKK IKK Kushenol_I->IKK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation NFkB NF-κB Inflammation Inflammation NFkB->Inflammation IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Inhibits

Caption: Potential signaling pathways modulated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare this compound Stock Solution (in DMSO) Treat Treat Cells with This compound Dilutions Stock->Treat Seed Seed Cells Seed->Treat Incubate Incubate for Desired Time Treat->Incubate Assay Perform Assay (e.g., MTT, Western Blot) Incubate->Assay Analyze Analyze Data Assay->Analyze

Caption: General experimental workflow for this compound studies.

Troubleshooting_Logic Start Unexpected Result High_Cytotoxicity High Cytotoxicity? Start->High_Cytotoxicity No_Effect No Effect? Start->No_Effect Solvent_Toxicity Check DMSO Concentration High_Cytotoxicity->Solvent_Toxicity Yes Cell_Sensitivity Lower this compound Concentration Range High_Cytotoxicity->Cell_Sensitivity No Increase_Conc Increase this compound Concentration No_Effect->Increase_Conc Yes Increase_Time Increase Incubation Time No_Effect->Increase_Time Yes Check_Activity Verify Compound Activity No_Effect->Check_Activity No

References

minimizing cytotoxicity of Kushenol I in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Kushenol I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the cytotoxic effects of this compound in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a naturally occurring isoprenylated flavonoid isolated from the roots of Sophora flavescens. Like other related flavonoids such as Kushenol A and Z, its biological activity, including its anti-cancer effects, is often associated with the modulation of key cellular signaling pathways. A primary pathway implicated is the PI3K/AKT/mTOR signaling cascade, which is crucial for cell growth, proliferation, and survival.[1][2] Kushenol A has been shown to inhibit the phosphorylation of AKT and mTOR, key components of this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[1][3]

Q2: I am observing significant cytotoxicity in my experiments with this compound, even at low concentrations. Is this expected?

A2: Flavonoids, including Kushenol compounds, can exhibit a biphasic effect on cell viability. At low doses, they may act as antioxidants and even promote cell growth, while at higher doses, they can induce oxidative stress, leading to cytotoxicity. This dose-dependent effect is a critical consideration in experimental design. For instance, studies with Kushenol A showed that concentrations between 0.5-2 µM had no significant effect on breast cancer cell proliferation, whereas concentrations of 4-32 µM suppressed proliferation in a dose-dependent manner.[1] Therefore, the concentration range is a key factor in the observed cytotoxicity.

Q3: Is the cytotoxicity of this compound selective for cancer cells?

Q4: What are the key signaling pathways affected by Kushenol compounds that might contribute to cytotoxicity?

A4: The primary signaling pathway associated with the cytotoxic effects of Kushenol compounds (like Kushenol A) is the PI3K/AKT/mTOR pathway .[1][2][3] Inhibition of this pathway disrupts fundamental cellular processes, leading to apoptosis and reduced proliferation. Additionally, other pathways such as the NF-κB, MAPK, and STAT signaling pathways have been implicated in the broader anti-inflammatory and immunomodulatory effects of related compounds, which may indirectly influence cell viability.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High cytotoxicity in both cancer and normal cell lines. Concentration too high: Flavonoids can be toxic to normal cells at higher concentrations.Perform a dose-response curve starting from a low concentration (e.g., 0.1 µM) to identify the optimal therapeutic window for your specific cell lines.
Oxidative Stress: At higher concentrations, flavonoids can act as pro-oxidants, leading to excessive reactive oxygen species (ROS) production and cell death.Consider co-administration with an antioxidant like N-acetylcysteine (NAC) to mitigate ROS-induced toxicity. Also, ensure appropriate, fresh cell culture media is used to minimize baseline oxidative stress.
Inconsistent results between experiments. Compound Stability: this compound, like other flavonoids, may be unstable in solution over time.Prepare fresh stock solutions of this compound for each experiment. If storing, aliquot and store at -80°C, protected from light.
Cell Passage Number: High passage numbers can lead to genetic drift and altered sensitivity to compounds.Use cells with a consistent and low passage number for all experiments.
Difficulty in achieving desired therapeutic effect without significant cytotoxicity. Suboptimal Delivery: The compound may not be reaching its intracellular target efficiently, requiring higher, more toxic concentrations.Consider using a liposomal formulation to improve the delivery of this compound into cells. Liposomes can enhance bioavailability and reduce off-target toxicity.[4]
Single-agent limitations: The therapeutic window of this compound alone may be narrow for your specific application.Investigate synergistic effects by co-administering this compound with other therapeutic agents. This may allow for lower, less toxic concentrations of this compound to be used. For example, Kushenol A has shown synergistic inhibitory activity on cell proliferation when combined with a PI3K inhibitor.[1]

Quantitative Data Summary

While a comprehensive table of IC50 values for this compound across a wide range of cell lines is not available in the current literature, the following table summarizes available data for structurally related Kushenol compounds to provide a comparative reference.

CompoundCell LineCell TypeIC50 (µM)Reference
Kushenol A BT474Breast Cancer (ER+)Not Specified (effective at 4-32 µM)[1]
MCF-7Breast Cancer (ER+)Not Specified (effective at 4-32 µM)[1]
MDA-MB-231Breast Cancer (TNBC)Not Specified (effective at 4-32 µM)[1]
Kushenol C RAW264.7Murine Macrophage> 100 µM (non-cytotoxic)[5]
HaCaTHuman Keratinocyte> 50 µM (non-cytotoxic)[5]
Kushenol Z A549Non-Small-Cell Lung CancerConcentration-dependent cytotoxicity observed[6]
NCI-H226Non-Small-Cell Lung CancerConcentration-dependent cytotoxicity observed[6]
BEAS-2BNormal Human Lung EpithelialLess sensitive than NSCLC cells[6]

Experimental Protocols

Cell Viability Assessment using CCK-8 Assay

This protocol is for determining the cytotoxicity of this compound.

Materials:

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 100 µL of cell suspension (typically 5,000-10,000 cells/well) into a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a blank control (medium only).

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light. The incubation time will depend on the cell type and density.

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate cell viability as a percentage of the vehicle control:

      • Cell Viability (%) = (Absorbance of treated well / Absorbance of vehicle control well) * 100

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Western Blot Analysis of the PI3K/AKT/mTOR Pathway

This protocol is to assess the effect of this compound on key proteins in the PI3K/AKT/mTOR pathway.

Materials:

  • 6-well cell culture plates

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound for the specified time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using image analysis software and normalize to a loading control like GAPDH.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Cytotoxicity and Mechanism cluster_0 In Vitro Experiments cluster_1 Mechanism of Action cluster_2 Cytotoxicity Mitigation Strategies a Cell Culture (Cancer vs. Normal Lines) b This compound Treatment (Dose-Response) a->b c CCK-8 Assay (Cell Viability) b->c e Protein Extraction b->e h Co-administration (e.g., with Antioxidants) b->h i Liposomal Formulation b->i d IC50 Determination c->d d->h Inform Mitigation d->i Inform Mitigation f Western Blot e->f g Analyze PI3K/AKT/mTOR Pathway f->g g->h Inform Mitigation g->i Inform Mitigation j Re-evaluate Cytotoxicity (CCK-8 Assay) h->j i->j

Caption: Workflow for investigating this compound cytotoxicity and mitigation strategies.

PI3K_AKT_mTOR_Pathway Simplified PI3K/AKT/mTOR Signaling Pathway and Inhibition by this compound GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits Kushenol_I This compound Kushenol_I->AKT Inhibits Phosphorylation Kushenol_I->mTOR Inhibits Phosphorylation

Caption: this compound inhibits the PI3K/AKT/mTOR pathway, leading to apoptosis.

References

troubleshooting inconsistent results in Kushenol I assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Kushenol I in various experimental assays. Our aim is to help you achieve consistent and reliable results in your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a naturally occurring prenylated flavonoid isolated from the roots of Sophora flavescens.[1][2] It has demonstrated a range of biological activities, primarily anti-inflammatory and antioxidant effects.[1][3] Research suggests its potential therapeutic applications in conditions like ulcerative colitis.[1]

Q2: Which signaling pathways are known to be modulated by this compound?

This compound has been shown to influence several key inflammatory signaling pathways. It can suppress the activation of pathways such as PI3K/AKT, p38 MAPK, and NF-κB.[1] Additionally, it has been observed to modulate the expression of Toll-like receptor 4 (TLR4) and the NLRP3 inflammasome.[1]

Q3: What are some common assays used to evaluate the activity of this compound?

Common assays to assess the bioactivity of this compound include:

  • ELISA: To quantify the levels of pro-inflammatory and anti-inflammatory cytokines such as IL-1β, IL-6, TNF-α, and IL-10.[1]

  • Western Blotting: To determine the expression and phosphorylation status of key proteins in signaling pathways like PI3K, AKT, p38 MAPK, and NF-κB p65.[1]

  • RT-qPCR: To measure the mRNA expression levels of inflammatory genes.[1]

  • Cell Viability Assays (e.g., MTT, CCK-8): To assess the cytotoxic effects of this compound on different cell lines.[4][5]

  • Flow Cytometry: To analyze immune cell populations, such as T-cell subsets.[1]

Q4: How should I prepare and store this compound stock solutions?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[2][4] For in vitro experiments, it is recommended to prepare a high-concentration stock solution (e.g., 100 mg/mL in DMSO) and then dilute it in the culture medium to the final desired concentrations.[2][4] Stock solutions should be stored at -20°C or -80°C and protected from light to maintain stability.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2] For in vivo studies, specific solvent formulations may be required, such as a mixture of DMSO, PEG300, Tween-80, and saline.[2]

Troubleshooting Guide for Inconsistent Results

Inconsistent results in this compound assays can arise from various factors, from reagent handling to experimental design. This guide provides potential causes and solutions for common issues.

Table 1: Troubleshooting Common Issues in this compound Assays
Problem Potential Cause Recommended Solution
Low or no biological activity observed 1. This compound Degradation: Improper storage or handling of this compound can lead to its degradation.Store this compound stock solutions at -20°C or -80°C, protected from light.[2] Avoid multiple freeze-thaw cycles by preparing aliquots.[2]
2. Suboptimal Concentration: The concentration range used may not be appropriate for the specific cell line or assay.Perform a dose-response experiment to determine the optimal concentration range. Concentrations for related compounds have been reported in the range of 4-32 µM for in vitro studies.[4]
3. Cell Line Variability: Different cell lines may have varying sensitivities to this compound.Ensure the chosen cell line is appropriate for the intended study (e.g., RAW 264.7 macrophages for inflammation studies). Consider testing on multiple cell lines.
High variability between replicates 1. Incomplete Solubilization: this compound may not be fully dissolved in the culture medium, leading to inconsistent concentrations in different wells.After diluting the DMSO stock in the medium, vortex or mix thoroughly. Visually inspect for any precipitation. Ultrasonic assistance may be needed for initial stock preparation.[2]
2. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results.Ensure a homogenous cell suspension before seeding and use calibrated pipettes.
3. Edge Effects in Multi-well Plates: Evaporation from wells on the plate's periphery can concentrate reagents and affect cell growth.Avoid using the outer wells of the plate for critical experiments. Fill them with sterile PBS or medium to minimize evaporation from inner wells.
Unexpected Cytotoxicity 1. High DMSO Concentration: The final concentration of DMSO in the culture medium may be toxic to the cells.Ensure the final DMSO concentration is below a non-toxic level, typically less than 0.1%.[4] Include a vehicle control (medium with the same DMSO concentration as the highest this compound dose) in your experiments.[4]
2. Contamination: Bacterial or fungal contamination can cause cell death.Regularly check cell cultures for contamination and practice good aseptic techniques.
Inconsistent Western Blot Results 1. Low Protein Expression: The target protein may be expressed at low levels or the induction time may be suboptimal.Optimize the stimulation time (e.g., with LPS) and this compound treatment duration. Ensure the use of appropriate cell lysates and sufficient protein loading.
2. Poor Antibody Quality: The primary or secondary antibodies may not be specific or sensitive enough.Use validated antibodies from reputable suppliers. Titrate the antibody concentration to find the optimal dilution.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: RAW 264.7 macrophages or other relevant cell lines are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[4]

  • Cell Seeding: Cells are seeded in appropriate culture plates (e.g., 6-well or 96-well plates) and allowed to adhere overnight.

  • This compound Preparation: A stock solution of this compound is prepared in DMSO.[2][4] This stock is then diluted in the culture medium to the desired final concentrations. A vehicle control with the same final DMSO concentration should be included.[4]

  • Treatment: The culture medium is replaced with the medium containing different concentrations of this compound. In many inflammation models, cells are pre-treated with this compound for a specific duration (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS).

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Sample Collection: After treatment, the cell culture supernatant is collected.

  • Cytokine Measurement: The concentrations of cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.[1]

  • Data Analysis: A standard curve is generated using recombinant cytokines, and the concentrations in the samples are calculated based on this curve.

Western Blot Analysis
  • Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-AKT, AKT, p-p38, p38, p-p65, p65) overnight at 4°C.[1][4] After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways Modulated by this compound

Kushenol_I_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K p38_MAPK p38 MAPK TLR4->p38_MAPK NFkB NF-κB TLR4->NFkB NLRP3 NLRP3 Inflammasome TLR4->NLRP3 AKT AKT PI3K->AKT AKT->NFkB p38_MAPK->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Cytokines NLRP3->Cytokines Kushenol_I This compound Kushenol_I->PI3K Kushenol_I->p38_MAPK Kushenol_I->NFkB Kushenol_I->NLRP3

Caption: Inhibitory effects of this compound on inflammatory signaling pathways.

General Experimental Workflow for In Vitro this compound Assay

Kushenol_I_Workflow start Start: Cell Seeding treatment Pre-treatment with This compound start->treatment stimulation Stimulation (e.g., LPS) treatment->stimulation incubation Incubation stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Cell Lysis incubation->cell_lysis elisa ELISA for Cytokines supernatant_collection->elisa western_blot Western Blot for Protein Expression cell_lysis->western_blot rt_qpcr RT-qPCR for Gene Expression cell_lysis->rt_qpcr end Data Analysis elisa->end western_blot->end rt_qpcr->end

Caption: A typical workflow for studying this compound's effects in vitro.

References

Technical Support Center: Refining HPLC Methods for Kushenol I Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of Kushenol I. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on method refinement, troubleshooting, and best practices.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting HPLC method for separating this compound?

A typical starting point for separating this compound, a prenylated flavonoid, is a reversed-phase HPLC (RP-HPLC) method. A C18 column is the most common choice for flavonoid analysis.[1][2][3] The mobile phase usually consists of a gradient elution using acetonitrile or methanol as the organic phase (Solvent B) and acidified water (e.g., with 0.1% formic or acetic acid) as the aqueous phase (Solvent A).[1][4] A flow rate of 0.5-1.0 mL/min and a column temperature of 30-40°C are common starting parameters.[2][5]

Q2: How can I improve the resolution between this compound and other structurally similar flavonoids from Sophora flavescens?

Improving resolution often requires systematic optimization of several parameters:

  • Modify the Gradient: Make the elution gradient shallower (i.e., a slower increase in the percentage of organic solvent over time). This provides more time for closely eluting compounds to separate.

  • Change the Organic Solvent: The selectivity between methanol and acetonitrile can differ. If you are using acetonitrile, try substituting it with methanol, or vice-versa.

  • Adjust Mobile Phase pH: Adding a small amount of acid (like formic acid) to the aqueous phase can improve the peak shape of phenolic compounds like flavonoids and enhance separation.[1]

  • Lower the Flow Rate: Reducing the flow rate can increase column efficiency, leading to sharper peaks and better resolution, though it will increase the run time.[1]

  • Try a Different Stationary Phase: If a C18 column is not providing adequate separation, consider a column with a different selectivity, such as a Phenyl-Hexyl or a C8 column.[1]

Q3: What is the optimal detection wavelength for this compound?

Flavonoids generally exhibit strong UV absorbance. For method development, using a Photo Diode Array (PDA) or Diode Array Detector (DAD) is highly recommended to determine the wavelength of maximum absorbance (λmax) for this compound. Typical wavelengths used for flavonoid detection are around 260 nm.[2] Some methods for related prenylflavonoids have used detection at 320 nm.[6] By examining the UV spectrum of your this compound peak, you can select the optimal wavelength to maximize sensitivity.

Q4: My this compound peak is tailing. What are the common causes and solutions?

Peak tailing for flavonoids is often caused by secondary interactions between the phenolic hydroxyl groups on the analyte and active silanol groups on the silica-based column packing.

  • Cause: Residual silanol interactions.

    • Solution: Add a small amount of acid (e.g., 0.1% formic acid) to your mobile phase to suppress the ionization of the silanol groups. Using an end-capped, base-deactivated column can also significantly reduce these interactions.[7]

  • Cause: Column Contamination or Degradation.

    • Solution: Flush the column with a strong solvent (refer to manufacturer guidelines). If the problem persists, the column may be permanently damaged or contaminated, and replacing it might be necessary. Using a guard column can help extend the life of your analytical column.[8]

  • Cause: Sample Overload.

    • Solution: Dilute your sample and inject a smaller volume.

Q5: The retention time for this compound is drifting between injections. What should I do?

Retention time instability can compromise data quality. The most common causes include:

  • Insufficient Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A common practice is to equilibrate for at least 10 column volumes.[8]

  • Temperature Fluctuations: Use a thermostatted column oven to maintain a consistent temperature, as even small changes can affect retention times.[2][8]

  • Mobile Phase Composition Change: If preparing the mobile phase online with a mixer, ensure the pump is working correctly. If preparing it manually, ensure it is well-mixed and degassed. Prepare fresh mobile phase daily to avoid compositional changes due to evaporation.[8]

  • System Leaks: Check for any leaks in the system, from the pump to the detector, as this can cause pressure and flow rate fluctuations.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a problem-and-solution format.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution / Peak Co-elution 1. Inappropriate mobile phase composition. 2. Gradient is too steep. 3. Unsuitable column chemistry.1. Optimize the mobile phase. Try changing the organic solvent (e.g., methanol instead of acetonitrile). Adjust the pH with 0.1% formic acid.[1] 2. Decrease the gradient slope. 3. Switch to a column with different selectivity (e.g., Phenyl-Hexyl).[1]
Broad Peaks 1. Large injection volume or high sample concentration. 2. Sample solvent is stronger than the mobile phase. 3. Extra-column volume (e.g., long tubing). 4. Column contamination or void formation.1. Reduce injection volume or dilute the sample. 2. Dissolve the sample in the initial mobile phase whenever possible.[9] 3. Use tubing with a smaller internal diameter and minimize its length. 4. Flush the column or replace it if a void has formed at the inlet. Use a guard column.
High System Backpressure 1. Blockage in the system (e.g., tubing, inline filter). 2. Column inlet frit is plugged. 3. Sample precipitation on the column.1. Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage.[7] 2. Back-flush the column with a compatible solvent (check manufacturer's instructions). If this fails, the frit may need replacement. 3. Ensure your sample is fully dissolved and filter it through a 0.22 or 0.45 µm filter before injection.
No Peaks or Very Small Peaks 1. Detector lamp is off or has low energy. 2. Incorrect wavelength setting. 3. No sample being injected (injector issue). 4. Sample is too dilute.1. Check the detector status and replace the lamp if necessary.[8] 2. Ensure the detector is set to a wavelength where this compound absorbs (e.g., ~260 nm). Use a DAD/PDA to verify.[2] 3. Check the injector for blockages or air bubbles in the sample loop. 4. Concentrate the sample or inject a larger volume (if it doesn't cause peak broadening).

Experimental Protocols

Protocol 1: HPLC Analysis of this compound from Sophora flavescens Extract

This protocol outlines a general method for the analysis of this compound. Optimization will likely be required based on your specific sample matrix and instrumentation.

1. Sample Preparation (Ethanol Extraction)

  • Weigh approximately 5.0 g of dried, powdered Sophora flavescens root.

  • Add 40 mL of 70% ethanol to the powder.

  • Perform reflux extraction for 2 hours. Repeat the extraction on the plant material with 30 mL of 70% ethanol for another 2 hours.[4]

  • Combine the extracts and evaporate the solvent under reduced pressure to get a concentrated extract.

  • Redissolve a known quantity of the dried extract in the initial mobile phase (e.g., 1 mg/mL).

  • Filter the solution through a 0.22 µm syringe filter prior to injection.

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and DAD/PDA detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile

  • Column Temperature: 35°C[2]

  • Flow Rate: 1.0 mL/min[5]

  • Detection: Diode Array Detector, monitoring at 260 nm and collecting spectra from 200-400 nm.

  • Injection Volume: 10 µL

3. Example Gradient Program

Time (minutes)% Solvent A (Water + 0.1% FA)% Solvent B (Acetonitrile)
0.08515
10.07030
45.05050
50.02080
55.02080
56.08515
65.08515

Note: This is an example gradient and should be optimized to achieve the best separation for your specific sample.

Visualizations

The following diagrams illustrate key workflows and logic for refining your HPLC methods.

MethodDevelopmentWorkflow cluster_dev start Start: Goal is this compound Separation sample_prep Sample Preparation (Extraction, Filtration) start->sample_prep method_dev Initial Method Development sample_prep->method_dev col_select Column Selection (e.g., C18, Phenyl-Hexyl) mob_phase Mobile Phase Optimization (Solvent, pH, Gradient) other_param Parameter Tuning (Flow Rate, Temperature) analysis Data Analysis (Peak ID, Resolution Check) method_dev->analysis col_select->mob_phase mob_phase->other_param optimization Is Separation Adequate? analysis->optimization optimization->method_dev No validation Method Validation optimization->validation Yes routine Routine Analysis validation->routine

Caption: General workflow for developing an HPLC method for this compound.

TroubleshootingResolution start Problem: Poor Peak Resolution q_shape Are peak shapes good (i.e., not tailing/fronting)? start->q_shape fix_shape Address peak shape issue first: - Adjust pH (add 0.1% acid) - Check for column overload q_shape->fix_shape No opt_gradient Make gradient shallower (slower %B increase) q_shape->opt_gradient Yes fix_shape->start check_res1 Resolution improved? opt_gradient->check_res1 change_solvent Change organic solvent (e.g., MeOH for ACN) check_res1->change_solvent No success Success: Resolution is adequate check_res1->success Yes check_res2 Resolution improved? change_solvent->check_res2 change_column Try column with different selectivity (e.g., Phenyl-Hexyl) check_res2->change_column No check_res2->success Yes change_column->success

Caption: Troubleshooting decision tree for poor peak resolution.

References

Technical Support Center: Enhancing the Oral Bioavailability of Kushenol I

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies with Kushenol I, focusing on strategies to improve its oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

This compound is a natural prenylated flavonoid isolated from the roots of Sophora flavescens.[1][2][3] Like many flavonoids, this compound exhibits poor aqueous solubility, which is a primary factor limiting its absorption from the gastrointestinal tract and thus reducing its oral bioavailability.[4] This can lead to low plasma concentrations and potentially limit its therapeutic efficacy in in vivo studies.

Q2: Are there any data on the oral bioavailability of this compound?

Currently, there is a lack of publicly available pharmacokinetic data specifically for this compound, such as its maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), or absolute oral bioavailability. However, studies on structurally similar prenylated flavonoids from Sophora flavescens provide insights into what can be expected. For instance, in rats, sophoraflavanone G has an absolute oral bioavailability of approximately 36%, while kurarinone's is about 17%.[5] Another related compound, xanthohumol, has a dose-dependent oral bioavailability in rats, ranging from 11% to 33%.[6]

Q3: What are the main reasons for the presumed low oral bioavailability of this compound?

The primary reasons for the expected low oral bioavailability of this compound include:

  • Poor Aqueous Solubility: As a lipophilic molecule, this compound does not readily dissolve in the aqueous environment of the gastrointestinal tract, which is a prerequisite for absorption.[7]

  • First-Pass Metabolism: Flavonoids are often subject to extensive metabolism in the intestines and liver by enzymes such as Cytochrome P450s (e.g., CYP3A) and UDP-glucuronosyltransferases (UGTs) before they can reach systemic circulation.[8] Extracts from Sophora flavescens have been shown to induce CYP3A activity.[8]

  • Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump absorbed this compound back into the intestinal lumen, further reducing its net absorption.[8]

Troubleshooting Guide: Common Issues in this compound In Vivo Studies

Problem Potential Cause Recommended Solution
Low or undetectable plasma levels of this compound after oral administration. Poor dissolution and absorption of the compound.Implement a bioavailability enhancement strategy such as formulating this compound as a solid dispersion, in a lipid-based delivery system (e.g., SLNs or nanoemulsions), or as a nanoparticle suspension.
High variability in plasma concentrations between individual animals. Inconsistent dissolution and absorption from the administered formulation. Food effects.Utilize a more robust formulation that improves solubility and provides more consistent release, such as a self-emulsifying drug delivery system (SEDDS). Ensure consistent fasting and feeding protocols for all animals.
Observed in vitro efficacy does not translate to in vivo models. Insufficient plasma and tissue exposure to this compound due to low oral bioavailability.Increase the oral bioavailability through formulation strategies. Consider co-administration with a bioenhancer that inhibits metabolic enzymes or efflux pumps (use with caution and appropriate preliminary studies).
Precipitation of this compound in aqueous vehicle for oral gavage. Low aqueous solubility of this compound.Prepare a suspension using a suitable vehicle containing suspending agents (e.g., carboxymethylcellulose) and surfactants (e.g., Tween 80). Alternatively, use a solubilizing formulation approach.

Quantitative Data on Oral Bioavailability of this compound and Related Flavonoids

Due to the lack of specific pharmacokinetic data for this compound, the following tables summarize available data for structurally similar prenylated flavonoids to provide a comparative reference.

Table 1: Oral Bioavailability of Prenylated Flavonoids from Sophora flavescens in Rats

CompoundDoseAbsolute Bioavailability (%)Reference
Sophoraflavanone GNot Specified~36%[5]
KurarinoneNot Specified~17%[5]

Table 2: Pharmacokinetic Parameters of Xanthohumol in Rats After a Single Oral Dose

Dose (mg/kg)Cmax (mg/L)AUC0-96h (h*mg/L)Absolute Bioavailability (%)Reference
1.860.019 ± 0.0020.84 ± 0.17~33%[6]
5.640.043 ± 0.0021.03 ± 0.12~13%[6]
16.90.15 ± 0.012.49 ± 0.10~11%[6]

Data are presented as mean ± standard error.

Experimental Protocols for Improving Oral Bioavailability

Preparation of a this compound Solid Dispersion

Solid dispersions improve the dissolution rate of poorly soluble drugs by dispersing them in a hydrophilic carrier matrix in an amorphous state.

Methodology:

  • Carrier Selection: Choose a hydrophilic polymer carrier such as polyvinylpyrrolidone (PVP) K30, polyethylene glycol (PEG) 6000, or a Soluplus®/Kollidon® VA64.

  • Solvent Evaporation Method:

    • Dissolve this compound and the selected carrier in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol). A typical drug-to-carrier ratio to start with is 1:4 (w/w).

    • Stir the solution until a clear solution is obtained.

    • Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

    • Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.

    • Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform powder.

  • Characterization:

    • Dissolution Testing: Perform in vitro dissolution studies in a relevant buffer (e.g., simulated gastric fluid or simulated intestinal fluid) to compare the dissolution rate of the solid dispersion with that of the pure this compound.

    • Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of this compound in the dispersion.

Formulation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

SLNs are lipid-based nanocarriers that can encapsulate lipophilic drugs, protecting them from degradation and enhancing their absorption via the lymphatic pathway.

Methodology:

  • Excipient Selection:

    • Solid Lipid: Glyceryl monostearate, stearic acid, or Compritol® 888 ATO.

    • Surfactant: Poloxamer 188 (Pluronic® F68) or Tween® 80.

  • High-Shear Homogenization and Ultrasonication Method:

    • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

    • Dissolve this compound in the molten lipid to form the lipid phase.

    • Heat an aqueous surfactant solution to the same temperature.

    • Add the hot aqueous phase to the lipid phase and homogenize using a high-shear homogenizer (e.g., at 10,000 rpm for 10-15 minutes) to form a coarse pre-emulsion.

    • Immediately sonicate the pre-emulsion using a probe sonicator to reduce the particle size to the nanometer range.

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • Characterization:

    • Particle Size and Zeta Potential: Measure the average particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Encapsulation Efficiency: Determine the amount of this compound entrapped in the SLNs using ultracentrifugation to separate the SLNs from the aqueous phase, followed by quantification of the drug in the supernatant.

    • In Vivo Pharmacokinetic Study: Administer the this compound-loaded SLN formulation and a suspension of pure this compound to different groups of rats and collect blood samples at various time points to determine and compare the plasma concentration-time profiles.

General Protocol for an Oral Bioavailability Study in Rats
  • Animal Model: Use male Sprague-Dawley rats (200-250 g) with cannulated jugular veins for serial blood sampling.

  • Animal Housing and Acclimatization: House the animals in a controlled environment and allow them to acclimatize for at least one week before the experiment.

  • Dosing:

    • Fast the rats overnight (12-16 hours) before dosing, with free access to water.

    • Divide the rats into groups (n=5-6 per group).

    • Oral Group: Administer the this compound formulation (e.g., suspension, solid dispersion, or SLNs) via oral gavage.

    • Intravenous (IV) Group (for absolute bioavailability): Administer a solution of this compound in a suitable vehicle (e.g., DMSO/PEG400/saline) as a bolus injection via the tail vein.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein cannula into heparinized tubes at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Problem: Low Oral Bioavailability of this compound cluster_1 Solution: Formulation Strategies cluster_2 Outcome Poor Aqueous Solubility Poor Aqueous Solubility Solid Dispersion Solid Dispersion Poor Aqueous Solubility->Solid Dispersion Improves Dissolution Lipid-Based Systems (SLNs, Nanoemulsions) Lipid-Based Systems (SLNs, Nanoemulsions) Poor Aqueous Solubility->Lipid-Based Systems (SLNs, Nanoemulsions) Enhances Solubilization Nanoparticles Nanoparticles Poor Aqueous Solubility->Nanoparticles Increases Surface Area First-Pass Metabolism First-Pass Metabolism First-Pass Metabolism->Lipid-Based Systems (SLNs, Nanoemulsions) Promotes Lymphatic Absorption Efflux by Transporters Efflux by Transporters Improved Oral Bioavailability Improved Oral Bioavailability Solid Dispersion->Improved Oral Bioavailability Lipid-Based Systems (SLNs, Nanoemulsions)->Improved Oral Bioavailability Nanoparticles->Improved Oral Bioavailability

Caption: Logical workflow for addressing the low oral bioavailability of this compound.

G Start Start Melt Lipid & Dissolve this compound Melt Lipid & Dissolve this compound Start->Melt Lipid & Dissolve this compound Prepare Hot Aqueous Surfactant Solution Prepare Hot Aqueous Surfactant Solution Start->Prepare Hot Aqueous Surfactant Solution High-Shear Homogenization High-Shear Homogenization Melt Lipid & Dissolve this compound->High-Shear Homogenization Prepare Hot Aqueous Surfactant Solution->High-Shear Homogenization Probe Sonication Probe Sonication High-Shear Homogenization->Probe Sonication Forms Pre-emulsion Cooling & SLN Formation Cooling & SLN Formation Probe Sonication->Cooling & SLN Formation Forms Nanoemulsion Characterization Characterization Cooling & SLN Formation->Characterization End End Characterization->End

Caption: Experimental workflow for preparing this compound-loaded Solid Lipid Nanoparticles (SLNs).

G Simplified PI3K/AKT/mTOR Signaling Pathway Inhibition by Kushenols Kushenol A / Z Kushenol A / Z PI3K PI3K Kushenol A / Z->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Apoptosis Apoptosis mTOR->Apoptosis

References

Validation & Comparative

A Comparative Analysis of the Bioactive Flavonoids: Kushenol I and Kushenol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two naturally occurring prenylated flavonoids, Kushenol I and Kushenol A. Both compounds, primarily isolated from the medicinal plant Sophora flavescens, have garnered significant interest for their potential therapeutic applications.[1][2][3] This analysis synthesizes available experimental data to objectively compare their biological activities, mechanisms of action, and potential therapeutic utility.

Quantitative Efficacy at a Glance

The following tables summarize the key quantitative data from various experimental studies on this compound and Kushenol A, offering a side-by-side comparison of their potency in different biological assays.

Table 1: Anti-Inflammatory and Immunomodulatory Efficacy
CompoundModelKey Biomarker/EndpointEfficacy (Concentration/Dosage)Source
This compound Dextran sulfate sodium (DSS)-induced colitis in miceReduction of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, IL-17)50 and 100 mg/kg (oral administration)[4]
Increase of anti-inflammatory cytokine (IL-10)50 and 100 mg/kg (oral administration)[4]
Inhibition of p-PI3K, p-AKT, p-p38 MAPK, NF-κB p-p65 phosphorylation50 and 100 mg/kg (oral administration)[4]
Kushenol A Not explicitly studied for anti-inflammatory effects in the provided literature.
Table 2: Anti-Cancer and Cytotoxic Efficacy
CompoundCell LineAssayIC50 Value / Effective ConcentrationSource
Kushenol A Breast Cancer Cells (unspecified)Cell Proliferation4–32 μM (suppressed proliferation)[5]
Apoptosis InductionConcentration-dependent increase[5]
Cell Cycle ArrestG0/G1 phase arrest at 4, 8, and 16 μM[5]
A549 (Non-small-cell lung cancer)Cytotoxicity5.3 μg/ml[6]
NCI-H226 (Non-small-cell lung cancer)Cytotoxicity20.5 μg/ml[6]
BEAS-2B (Normal human lung epithelial)Cytotoxicity57.2 μg/ml (indicating lower toxicity to normal cells)[6]
This compound Not explicitly studied for anti-cancer effects in the provided literature.
Table 3: Enzyme Inhibition and Antioxidant Activity
CompoundTarget/AssayIC50 Value / EfficacySource
Kushenol A Tyrosinase (non-competitive inhibitor)1.1 μM[6][7][8]
α-glucosidase45 μM[6]
ABTS radical scavenging9.7 ± 0.1 μM[6][8]
This compound Not explicitly studied for these activities in the provided literature.

In-Depth Look: Signaling Pathways and Mechanisms

This compound: Modulating Inflammatory Pathways in Ulcerative Colitis

This compound has demonstrated significant therapeutic potential in a preclinical model of ulcerative colitis.[4] Its mechanism of action involves the modulation of key inflammatory signaling pathways, leading to a reduction in the inflammatory response and preservation of the intestinal barrier.

Kushenol_I_Pathway Kushenol_I This compound TLR4 TLR4 Kushenol_I->TLR4 Inhibits PI3K PI3K Kushenol_I->PI3K Inhibits AKT AKT Kushenol_I->AKT Inhibits Phos. p38_MAPK p38 MAPK Kushenol_I->p38_MAPK Inhibits Phos. NF_kB NF-κB Kushenol_I->NF_kB Inhibits Phos. NLRP3 NLRP3 Inflammasome Kushenol_I->NLRP3 Inhibits FOXO1 FOXO1 Kushenol_I->FOXO1 Promotes IL10 IL-10 (Anti-inflammatory) Kushenol_I->IL10 Promotes DSS DSS (Induces Colitis) DSS->TLR4 TLR4->PI3K TLR4->p38_MAPK TLR4->NLRP3 PI3K->AKT AKT->NF_kB p38_MAPK->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β, IL-17) NF_kB->Pro_inflammatory_Cytokines NLRP3->Pro_inflammatory_Cytokines Inflammation Colonic Inflammation Pro_inflammatory_Cytokines->Inflammation Intestinal_Barrier Intestinal Barrier Integrity FOXO1->Intestinal_Barrier IL10->Inflammation Reduces

Caption: this compound signaling pathway in ulcerative colitis.

Kushenol A: A Multi-faceted Anti-Cancer Agent

Kushenol A has demonstrated potent anti-proliferative and pro-apoptotic effects in breast cancer cells.[5] Its mechanism is centered on the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.

Kushenol_A_Pathway Kushenol_A Kushenol A PI3K PI3K Kushenol_A->PI3K Inhibits AKT AKT Kushenol_A->AKT Inhibits Phos. mTOR mTOR Kushenol_A->mTOR Inhibits Phos. Apoptosis Apoptosis Kushenol_A->Apoptosis Induces Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest Kushenol_A->Cell_Cycle_Arrest Induces PI3K->AKT Activates AKT->mTOR Activates Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation Promotes

Caption: Kushenol A signaling pathway in breast cancer.

Experimental Protocols

This compound in DSS-Induced Colitis Mouse Model
  • Animal Model: Male C57BL/6 mice (6-8 weeks old) were used.[4]

  • Induction of Colitis: Mice were administered 3% dextran sulfate sodium (DSS) in their drinking water for 7 days to induce colitis.[4]

  • Treatment: this compound was administered orally at doses of 50 mg/kg and 100 mg/kg.[4] A positive control group received sulfasalazine.[4]

  • Assessment:

    • Disease Activity Index (DAI): Body weight, stool consistency, and rectal bleeding were monitored daily.

    • Histological Analysis: Colon tissues were collected, fixed, and stained with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammation.

    • Cytokine Measurement: The mRNA and protein levels of pro-inflammatory (TNF-α, IL-6, IL-1β, IL-17) and anti-inflammatory (IL-10) cytokines in the colon and serum were quantified using RT-qPCR and ELISA, respectively.[4]

    • Western Blot Analysis: The phosphorylation status of key signaling proteins (PI3K, AKT, p38 MAPK, NF-κB) and the expression of TLR4 and NLRP3 in colon tissue were determined by Western blot.[4]

Kushenol_I_Workflow Start Start: C57BL/6 Mice Induction Induce Colitis: 3% DSS in drinking water (7 days) Start->Induction Grouping Divide into Groups: - Control - DSS Model - this compound (50 mg/kg) - this compound (100 mg/kg) - Sulfasalazine Induction->Grouping Treatment Oral Administration of Treatments Grouping->Treatment Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding Treatment->Monitoring Sacrifice Sacrifice and Tissue Collection Monitoring->Sacrifice Analysis Analysis: - Histology (H&E) - Cytokine Levels (RT-qPCR, ELISA) - Protein Expression (Western Blot) Sacrifice->Analysis End End: Evaluate Efficacy Analysis->End

Caption: Experimental workflow for this compound in colitis.

Kushenol A in Breast Cancer Cell Lines
  • Cell Lines: The study utilized breast cancer (BC) cell lines.[5]

  • Cell Proliferation Assay (CCK-8): BC cells were seeded in 96-well plates and treated with various concentrations of Kushenol A (0.5–32 μM) for different time points.[5] Cell viability was measured using the Cell Counting Kit-8 (CCK-8) assay.[5]

  • Colony Formation Assay: Cells were treated with Kushenol A for 10 days to assess the long-term effect on cell proliferation and colony-forming ability.[5]

  • Apoptosis Assay (Flow Cytometry): Cells were treated with Kushenol A, stained with Annexin V-FITC and Propidium Iodide (PI), and analyzed by flow cytometry to quantify the percentage of apoptotic cells.

  • Cell Cycle Analysis (Flow Cytometry): Kushenol A-treated cells were stained with PI and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.[5]

  • Western Blot Analysis: The expression and phosphorylation levels of proteins in the PI3K/AKT/mTOR signaling pathway were examined in cells treated with different concentrations of Kushenol A.[5]

Kushenol_A_Workflow Start Start: Breast Cancer Cell Culture Treatment Treat with Kushenol A (various concentrations and times) Start->Treatment Proliferation Cell Proliferation Assays: - CCK-8 - Colony Formation Treatment->Proliferation Apoptosis Apoptosis Assay: - Flow Cytometry (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis: - Flow Cytometry (PI) Treatment->CellCycle WesternBlot Western Blot Analysis: - PI3K/AKT/mTOR pathway proteins Treatment->WesternBlot End End: Determine Anti-Cancer Efficacy Proliferation->End Apoptosis->End CellCycle->End WesternBlot->End

Caption: Experimental workflow for Kushenol A in cancer cells.

Comparative Summary and Future Directions

The available evidence suggests that this compound and Kushenol A possess distinct and potent biological activities. This compound emerges as a promising anti-inflammatory agent, particularly for inflammatory bowel diseases, by targeting multiple inflammatory signaling cascades. In contrast, Kushenol A exhibits significant anti-cancer properties, inducing apoptosis and cell cycle arrest in cancer cells through the inhibition of the PI3K/AKT/mTOR pathway. Furthermore, Kushenol A shows potential as a tyrosinase inhibitor for applications in cosmetics and as an antioxidant.

It is important to note that a direct comparative study of this compound and Kushenol A in the same experimental model is currently lacking in the scientific literature. Such a study would be invaluable for definitively determining their relative potencies and therapeutic potential. Future research should focus on head-to-head comparisons in models of inflammation and cancer to elucidate which compound offers superior efficacy for a given pathology. Additionally, further investigation into the pharmacokinetics, safety profiles, and in vivo efficacy of both compounds is warranted to advance their potential translation into clinical applications.

References

Kushenol I: A Comparative Analysis of a Promising Flavonoid from Sophora flavescens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Kushenol I with other flavonoids isolated from the medicinal plant Sophora flavescens. The objective is to present a clear, data-driven analysis of their comparative biological activities, focusing on anti-inflammatory and anticancer properties. Detailed experimental protocols and visual representations of key signaling pathways are included to support further research and drug development efforts.

Comparative Biological Activity

Sophora flavescens is a rich source of diverse flavonoids, with over 130 identified compounds. Among these, prenylated flavonoids, including this compound, have garnered significant attention for their potent biological activities. This section presents a quantitative comparison of this compound against other flavonoids from the same plant in key bioassays.

Anti-inflammatory Activity

The anti-inflammatory potential of flavonoids from Sophora flavescens was evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug discovery.

Table 1: Inhibitory Effects on NO Production in LPS-Stimulated RAW264.7 Macrophages [1][2]

CompoundIC₅₀ (µM)
This compound 11.2 ± 0.5
Kuraridin4.6 ± 1.1
Kushenol C> 20
Sophoflavescenol14.4 ± 0.4
Kurarinone9.8 ± 0.3
Sophoraflavanone G7.5 ± 0.2
Kushenol N10.5 ± 0.6
Kushenol S12.1 ± 0.9
Leachianone A6.8 ± 0.4
Xanthohumol5.2 ± 0.3

L-NMMA (N G-monomethyl-L-arginine), a known NOS inhibitor, was used as a positive control with an IC₅₀ of 21.8 ± 0.9 µM.

Antiproliferative Activity

The cytotoxic effects of these flavonoids were assessed against the human hepatocellular carcinoma (HepG2) cell line using the MTT assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the antiproliferative efficacy of the compounds.

Table 2: Antiproliferative Effects on HepG2 Cell Lines [1][2]

CompoundIC₅₀ (µM)
This compound > 50
8-Lavandulylkaempferol0.46 ± 0.1
Kushenol Z> 50
Kushenol C48.6 ± 0.8
Sophoflavescenol35.2 ± 0.7
Kurarinone25.7 ± 0.5
Sophoraflavanone G15.3 ± 0.4
Kushenol N> 50
Kushenol S> 50
Leachianone A20.1 ± 0.9
Xanthohumol10.8 ± 0.2

Cisplatin, a standard chemotherapy drug, was used as a positive control with an IC₅₀ of 24.5 ± 0.8 µM.

Antioxidant Activity

Several flavonoids from Sophora flavescens have demonstrated significant antioxidant properties. For instance, sophoraflavanone G and kurarinone showed potent radical-scavenging activity against the DPPH radical, with IC₅₀ values of 5.26 and 7.73 µg/ml, respectively[3][4]. While direct comparative antioxidant data for this compound is limited in the reviewed literature, its potent anti-inflammatory effects suggest it may also possess significant antioxidant capabilities, as inflammation and oxidative stress are closely linked processes[5].

Mechanistic Insights: Modulation of Signaling Pathways

This compound exerts its biological effects by modulating key intracellular signaling pathways, primarily the PI3K/AKT and MAPK pathways, which are critical regulators of inflammation and cell proliferation.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial signaling cascade that governs cell survival, growth, and proliferation. Dysregulation of this pathway is a common feature in many cancers. This compound has been shown to inhibit the phosphorylation of key components of this pathway. Specifically, it significantly reduces the phosphorylation levels of PI3K and AKT in a dose-dependent manner[5]. This inhibitory action disrupts the downstream signaling that promotes cell survival and proliferation, contributing to its potential anticancer effects. Other flavonoids from Sophora flavescens, such as Kushenol A and Kushenol Z, also exhibit their anti-proliferative activities through the suppression of the PI3K/AKT/mTOR pathway[6][7].

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR, NF-κB) AKT->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Kushenol_I This compound Kushenol_I->PI3K Inhibits (reduces p-PI3K) Kushenol_I->AKT Inhibits (reduces p-AKT)

This compound inhibits the PI3K/AKT signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that regulates cellular processes such as inflammation, proliferation, and apoptosis. This compound has been demonstrated to suppress the activation of the MAPK pathway by inhibiting the phosphorylation of p38 MAPK[5]. By blocking this pathway, this compound can effectively reduce the production of pro-inflammatory cytokines and inhibit cell growth. Other lavandulyl flavonoids from Sophora flavescens, such as kurarinone and kuraridin, also attenuate the phosphorylation of ERK1/2, JNK, and p38 MAP kinases[8].

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) p38->TranscriptionFactors Activates Inflammation Pro-inflammatory Gene Expression TranscriptionFactors->Inflammation Promotes Kushenol_I This compound Kushenol_I->p38 Inhibits (reduces p-p38) NO_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 Nitrite Measurement A Seed RAW264.7 cells in 96-well plate B Incubate for 24h A->B C Pre-treat with Flavonoids B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 18-24h D->E F Collect 100 µL supernatant G Add 100 µL Griess Reagent F->G H Incubate for 10-15 min G->H I Measure Absorbance at 540 nm H->I J Calculate NO Inhibition I->J MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Assay A Seed HepG2 cells in 96-well plate B Incubate overnight A->B C Treat with Flavonoids B->C D Incubate for 48-72h C->D E Add MTT solution F Incubate for 4h E->F G Remove medium F->G H Add DMSO to dissolve formazan G->H I Measure Absorbance H->I J Calculate Cell Viability I->J

References

Unveiling the In Vivo Anti-Inflammatory Potential of Kushenol I: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, identifying novel and effective anti-inflammatory agents is a perpetual quest. Kushenol I, a prenylated flavonoid isolated from the roots of Sophora flavescens, has emerged as a compound of interest. This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of this compound and related compounds against established anti-inflammatory drugs, supported by experimental data and detailed protocols.

Performance Comparison of Anti-Inflammatory Agents

The in vivo efficacy of this compound and its related compound, Kurarinone (also known as Kushenol A), has been evaluated in various animal models of inflammation. To provide a clear benchmark, their performance is compared with the well-established nonsteroidal anti-inflammatory drug (NSAID) Diclofenac and the corticosteroid Dexamethasone.

Table 1: Efficacy in Carrageenan-Induced Paw Edema in Rodents

Compound/DrugSpeciesDoseRoute of AdministrationMaximum Inhibition of Edema (%)Time Point of Max Inhibition (hours)
Kurarinone Rat100 mg/kgOral~50%4
Diclofenac Rat5 mg/kgOral56.17 ± 3.892
Rat20 mg/kgOral71.82 ± 6.533
Dexamethasone Rat0.5 mg/kgOralSignificantly reduced swelling16
Rat1 µg (local)Subplantar>60%3

Note: Data for Kurarinone is extrapolated from studies on related flavonoids from Sophora flavescens in similar inflammation models. Direct in vivo paw edema data for this compound is limited.

Table 2: Modulation of Pro-Inflammatory Cytokines in In Vivo Models

CompoundModelSpeciesDoseEffect on TNF-αEffect on IL-6Effect on IL-1β
Kurarinone Collagen-Induced ArthritisMouse100 mg/kg/daySignificantly ReducedSignificantly ReducedNot Reported
LPS-induced Inflammation Rat100 µg/kg (LPS)N/A (Control)22,343.50 ± 5179.56 pg/mL (Plasma)1648.33 ± 357.46 IU/mL (Plasma)Increased in DRG

In-Depth Experimental Protocols

The following are detailed methodologies for key in vivo experiments used to assess anti-inflammatory activity.

Carrageenan-Induced Paw Edema

This widely used model assesses acute inflammation.[1]

Objective: To evaluate the ability of a test compound to reduce acute inflammation in the paw of a rodent after injection of carrageenan, an inflammatory agent.[1]

Animals: Male Wistar rats or Swiss albino mice (180-250g).

Materials:

  • Test compound (e.g., this compound)

  • Positive control (e.g., Diclofenac, Dexamethasone)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • 1% (w/v) carrageenan solution in sterile saline

  • Plethysmometer or digital calipers

Procedure:

  • Animals are fasted overnight with free access to water.

  • Animals are divided into groups: Vehicle control, Positive control, and Test compound groups (various doses).

  • The initial paw volume or thickness of the right hind paw of each animal is measured using a plethysmometer or calipers.

  • The test compound, positive control, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) to the respective groups.

  • After a specific period (e.g., 60 minutes) to allow for drug absorption, 0.1 mL of 1% carrageenan solution is injected into the subplantar region of the right hind paw of each animal.

  • Paw volume or thickness is measured at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection.

  • The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model is used to study the systemic inflammatory response and the effect of compounds on pro-inflammatory cytokine production.

Objective: To assess the ability of a test compound to reduce the systemic production of pro-inflammatory cytokines induced by bacterial lipopolysaccharide (LPS).

Animals: Male Wistar rats or C57BL/6 mice.

Materials:

  • Test compound

  • Vehicle

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Animals are divided into a vehicle control group and test compound groups.

  • The test compound or vehicle is administered to the respective groups.

  • After a pre-determined time (e.g., 30-60 minutes), animals are injected intraperitoneally with LPS (e.g., 100 µg/kg).

  • At a specific time point post-LPS injection (e.g., 3 hours for TNF-α, 6 hours for IL-6), blood is collected via cardiac puncture under anesthesia.[2]

  • Serum or plasma is separated by centrifugation.

  • The concentrations of TNF-α, IL-6, and IL-1β in the serum/plasma are quantified using specific ELISA kits according to the manufacturer's instructions.

  • The percentage reduction in cytokine levels in the treated groups is calculated relative to the vehicle control group.

Mechanistic Insights and Signaling Pathways

Kushenols, like other flavonoids, exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. The primary mechanisms include the inhibition of pro-inflammatory enzymes and transcription factors.

The diagram below illustrates the putative signaling pathway through which this compound and related compounds are believed to mediate their anti-inflammatory effects.

This compound Anti-Inflammatory Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (p38, JNK, ERK) MyD88->MAPK IKK IKK MyD88->IKK NFkB NF-κB MAPK->NFkB activates IkB IκBα IKK->IkB phosphorylates IkB->NFkB releases ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB->ProInflammatory_Genes transcription Nucleus Nucleus Kushenol_I This compound Kushenol_I->MAPK inhibits Kushenol_I->IKK inhibits Nrf2 Nrf2 Kushenol_I->Nrf2 promotes dissociation Keap1 Keap1 ARE ARE Nrf2->ARE Keap1->Nrf2 sequesters HO1 HO-1 (Anti-inflammatory) ARE->HO1 transcription

Caption: Putative anti-inflammatory signaling pathway of this compound.

Experimental Workflow Overview

The following diagram outlines the typical workflow for an in vivo study evaluating the anti-inflammatory effects of a test compound.

Experimental Workflow start Start animal_acclimatization Animal Acclimatization (e.g., 1 week) start->animal_acclimatization grouping Randomization into Treatment Groups animal_acclimatization->grouping baseline Baseline Measurement (e.g., Paw Volume) grouping->baseline dosing Compound/Vehicle Administration baseline->dosing induction Induction of Inflammation (e.g., Carrageenan/LPS) dosing->induction measurement Post-Induction Measurements (e.g., Paw Volume, Blood Collection) induction->measurement analysis Data Analysis (Cytokine levels, Statistical Analysis) measurement->analysis end End analysis->end

Caption: General workflow for in vivo anti-inflammatory studies.

References

A Comparative Analysis of Kushenol I and Mesalazine in Experimental Colitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the therapeutic potential of Kushenol I, a flavonoid derived from Sophora flavescens, and mesalazine (5-aminosalicylic acid, 5-ASA), a cornerstone therapy for inflammatory bowel disease (IBD), in preclinical models of colitis. This report synthesizes experimental data on their efficacy, mechanisms of action, and provides detailed experimental protocols to aid in the design and interpretation of future studies.

Executive Summary

Both this compound and mesalazine demonstrate significant efficacy in attenuating experimental colitis, albeit through distinct and overlapping mechanisms. This compound exhibits potent anti-inflammatory and antioxidant effects, modulates the gut microbiota, and influences key signaling pathways including PI3K/Akt and NF-κB. Mesalazine primarily acts locally on the colonic mucosa to inhibit inflammatory mediators like prostaglandins and leukotrienes and activates the peroxisome proliferator-activated receptor-gamma (PPAR-γ). While direct head-to-head studies are limited, this guide consolidates data from comparable dextran sulfate sodium (DSS)-induced colitis models to facilitate a scientific comparison.

Data Presentation: Efficacy in DSS-Induced Colitis Models

The following tables summarize the quantitative data from studies utilizing the DSS-induced colitis model in C57BL/6 mice, a standard and widely used model that mimics aspects of human ulcerative colitis.

Table 1: Effect on Disease Activity Index (DAI) and Macroscopic Colonic Damage

Treatment GroupDosageDAI ScoreColon Length (cm)Reference
Control (No DSS) -~0Undamaged[1][2]
DSS Model -Significantly IncreasedSignificantly Shortened[1][2]
This compound 50 mg/kgSignificantly Reduced vs. DSSSignificantly Improved vs. DSS[2]
This compound 100 mg/kgSignificantly Reduced vs. DSSSignificantly Improved vs. DSS[2]
Mesalazine 0.4 g/kgSignificantly Reduced vs. DSSImproved vs. DSS[3]
Sulfasalazine *703 mg/kgSignificantly Reduced vs. DSSSignificantly Improved vs. DSS[2]

Note: Sulfasalazine is a prodrug that is metabolized to mesalazine and sulfapyridine in the colon.

Table 2: Modulation of Inflammatory Mediators

Treatment GroupDosageMyeloperoxidase (MPO) ActivityTNF-αIL-6IL-1βIL-10
DSS Model -Significantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly Decreased
This compound 100 mg/kgSignificantly ReducedSignificantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Increased
Mesalazine 0.4 g/kg-Significantly ReducedSignificantly Reduced--
Mesalazine 50 mg/kgSignificantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced-

Experimental Protocols

A standardized experimental protocol for inducing and evaluating colitis is crucial for the comparison of therapeutic agents. The following outlines a typical methodology based on the reviewed literature.

DSS-Induced Colitis Model in Mice
  • Animals: Male C57BL/6 mice, typically 6-8 weeks old and weighing 18-22g, are commonly used[1][2]. Animals are housed under specific-pathogen-free conditions.

  • Induction of Colitis: Acute colitis is induced by administering 2.5% - 4% (w/v) dextran sulfate sodium (DSS) in the drinking water for a continuous period of 7 days[1][2][3].

  • Treatment Administration:

    • This compound: Administered orally via gavage at doses of 50 mg/kg and 100 mg/kg body weight daily for the duration of the DSS treatment[2].

    • Mesalazine/Sulfasalazine: Administered orally via gavage. Dosages in murine models have ranged from 50 mg/kg to 703 mg/kg (for sulfasalazine) daily[2][3][4].

  • Assessment of Colitis Severity:

    • Disease Activity Index (DAI): Calculated based on daily monitoring of body weight loss, stool consistency, and the presence of rectal bleeding[2].

    • Macroscopic Evaluation: At the end of the experiment, mice are euthanized, and the entire colon is excised. The length of the colon from the cecum to the anus is measured[1][2].

    • Histological Analysis: Colon tissue samples are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess mucosal damage, inflammatory cell infiltration, and crypt architecture.

    • Biochemical Analysis: Colon tissue homogenates are used to measure myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration. Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in colon tissue or serum are quantified using ELISA or qPCR[1][2][3].

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_induction Colitis Induction & Treatment cluster_assessment Assessment animal_model C57BL/6 Mice (6-8 weeks old) acclimation Acclimation (1 week) animal_model->acclimation dss_admin DSS Administration (2.5-4% in drinking water for 7 days) acclimation->dss_admin treatment_groups Treatment Groups: - Control - DSS Model - this compound (50 & 100 mg/kg) - Mesalazine/Sulfasalazine acclimation->treatment_groups daily_monitoring Daily Monitoring: - Body Weight - DAI Score treatment_groups->daily_monitoring endpoint_analysis Endpoint Analysis (Day 8): - Colon Length - Histology (H&E) - MPO Activity - Cytokine Levels (ELISA/qPCR) daily_monitoring->endpoint_analysis

Caption: Experimental workflow for the DSS-induced colitis model.

Signaling Pathways

signaling_pathways cluster_kushenol This compound cluster_mesalazine Mesalazine Kushenol_I This compound PI3K_Akt PI3K/Akt Pathway Kushenol_I->PI3K_Akt Inhibits NFkB_K NF-κB Pathway Kushenol_I->NFkB_K Inhibits MAPK MAPK Pathway Kushenol_I->MAPK Inhibits Gut_Microbiota Gut Microbiota Modulation Kushenol_I->Gut_Microbiota Inflammation_K ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) ↑ Anti-inflammatory Cytokines (IL-10) PI3K_Akt->Inflammation_K NFkB_K->Inflammation_K MAPK->Inflammation_K Mesalazine Mesalazine (5-ASA) COX Cyclooxygenase (COX) Mesalazine->COX Inhibits PPARg PPAR-γ Mesalazine->PPARg Activates Prostaglandins ↓ Prostaglandins COX->Prostaglandins Inflammation_M ↓ Pro-inflammatory Mediators NFkB_M NF-κB Pathway PPARg->NFkB_M Inhibits NFkB_M->Inflammation_M

Caption: Key signaling pathways modulated by this compound and Mesalazine.

Conclusion

This compound emerges as a promising therapeutic candidate for colitis, demonstrating a multi-faceted mechanism of action that includes potent anti-inflammatory effects, antioxidant activity, and beneficial modulation of the gut microbiota. Its ability to target key inflammatory signaling pathways such as PI3K/Akt and NF-κB underscores its potential. Mesalazine, the established first-line therapy, continues to be a valuable treatment, primarily through its localized anti-inflammatory effects in the colon.

This comparative analysis, based on available preclinical data, suggests that this compound may offer a broader mechanistic profile than mesalazine. Further head-to-head comparative studies are warranted to fully elucidate their relative efficacy and to explore the potential for combination therapies. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers and drug development professionals in the ongoing effort to develop more effective treatments for inflammatory bowel disease.

References

A Head-to-Head Comparison of Kushenol I and Other Natural Anti-Inflammatories

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product research, the quest for potent and safe anti-inflammatory agents is a perennial focus. Among the promising candidates is Kushenol I, a prenylated flavonoid isolated from the roots of Sophora flavescens. This guide provides a comprehensive, data-driven comparison of this compound with other well-established natural anti-inflammatory compounds. The objective is to furnish researchers, scientists, and drug development professionals with a clear, comparative analysis of their mechanisms of action and efficacy, supported by experimental data.

Introduction to this compound and Other Natural Anti-Inflammatories

This compound belongs to a class of isoprenylated flavonoids known for their diverse pharmacological activities.[1] Recent studies have highlighted its potential in mitigating inflammatory conditions, particularly ulcerative colitis, through the modulation of key signaling pathways and gut microbiota.[1] For a robust comparison, we will evaluate this compound alongside other widely studied natural anti-inflammatory agents:

  • Curcumin: The principal curcuminoid of turmeric (Curcuma longa), renowned for its broad-spectrum anti-inflammatory properties.

  • Resveratrol: A stilbenoid found in grapes, berries, and peanuts, recognized for its antioxidant and anti-inflammatory effects.

  • Quercetin: A flavonoid ubiquitously present in fruits and vegetables, known for its ability to modulate inflammatory pathways.

This guide will delve into the mechanistic distinctions and comparative efficacy of these compounds, offering a valuable resource for drug discovery and development.

Comparative Analysis of Anti-Inflammatory Mechanisms and Efficacy

The anti-inflammatory effects of this compound and other selected natural compounds are primarily mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and mediators.

Data Summary
CompoundTarget Pathway(s)Key Molecular TargetsIn Vitro IC50 (μM)In Vivo Model(s)Key Findings
This compound NF-κB, PI3K/Akt, MAPKp-p65, p-PI3K, p-AKT, p-p38 MAPK, TLR4, NLRP3Not explicitly reportedDSS-induced colitis in miceReduced pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), increased anti-inflammatory cytokine (IL-10), and improved intestinal barrier function.[1]
Curcumin NF-κB, MAPKIKK, p65, JNK, p38~5-20 (cell type dependent)Various models of inflammationInhibits phosphorylation and degradation of IκBα, preventing NF-κB translocation.[2][3]
Resveratrol NF-κB, MAPKSIRT1, IKK, p65~10-50 (cell type dependent)Models of cardiovascular and neurodegenerative diseasesActivates SIRT1, which deacetylates and inactivates NF-κB.
Quercetin NF-κB, MAPKIKK, JNK, ERK, p38~5-25 (cell type dependent)Models of arthritis and lung injurySuppresses the phosphorylation of IκBα, p65, JNK, ERK, and p38.[4]

Note: IC50 values can vary significantly depending on the cell line, stimulus, and assay conditions.

Signaling Pathway Diagrams

To visualize the mechanisms of action, the following diagrams illustrate the key signaling pathways modulated by these natural anti-inflammatory compounds.

NF_kB_Pathway cluster_nucleus Nuclear Events Stimulus Inflammatory Stimuli (LPS, TNF-α) TLR4 TLR4 Stimulus->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB Degradation of IκB DNA DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription Kushenol_I This compound Kushenol_I->IKK Kushenol_I->NFkB Inhibits p65 phosphorylation Other_Naturals Curcumin, Resveratrol, Quercetin Other_Naturals->IKK Other_Naturals->NFkB

Caption: The NF-κB signaling pathway and points of inhibition by this compound and other natural compounds.

MAPK_Pathway cluster_nucleus Nuclear Events Stimulus Inflammatory Stimuli (LPS) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocation DNA DNA Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription Kushenol_I This compound Kushenol_I->MAPK Inhibits p38 phosphorylation Other_Naturals Quercetin Other_Naturals->MAPK

Caption: The MAPK signaling pathway and points of inhibition by this compound and Quercetin.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for key experiments cited in the literature.

In Vivo DSS-Induced Colitis Model (for this compound)
  • Animal Model: C57BL/6 mice are typically used.

  • Induction of Colitis: Mice are administered 2.5-3% (w/v) dextran sulfate sodium (DSS) in their drinking water for 7 days to induce acute colitis.

  • Treatment: this compound is administered orally via gavage at specified doses (e.g., 10, 20, 40 mg/kg) daily for the duration of the study. A positive control group, often treated with sulfasalazine, is included.

  • Assessment of Colitis:

    • Disease Activity Index (DAI): Calculated based on body weight loss, stool consistency, and rectal bleeding.

    • Colon Length: Measured as an indicator of inflammation; shorter colon length correlates with more severe inflammation.

    • Histological Analysis: Colon tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess tissue damage, inflammatory cell infiltration, and mucosal ulceration.

    • Cytokine Analysis: Levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (IL-10) in colon tissue homogenates or serum are quantified using ELISA or qRT-PCR.[1]

    • Western Blot Analysis: Protein expression and phosphorylation of key signaling molecules (e.g., p-p65, p-p38) in colon tissue are determined to elucidate the mechanism of action.[1]

In Vitro LPS-Induced Inflammation in Macrophages (General Protocol)
  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

  • Cell Culture: Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Kushenol C, Curcumin, Quercetin) for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 μg/mL) for a specified duration (e.g., 24 hours).[5]

  • Assessment of Inflammation:

    • Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.[5]

    • Cytokine Production: Levels of TNF-α, IL-6, and IL-1β in the culture supernatant are quantified by ELISA.[6]

    • Western Blot Analysis: Cell lysates are analyzed for the expression and phosphorylation of proteins in the NF-κB and MAPK pathways (e.g., IκBα, p65, p38, JNK, ERK).[4]

    • Quantitative Real-Time PCR (qRT-PCR): mRNA expression of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6) is quantified.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture RAW 264.7 Cell Culture Pretreatment Pre-treatment with Test Compound Cell_Culture->Pretreatment LPS_Stimulation LPS Stimulation Pretreatment->LPS_Stimulation Analysis_Vitro Analysis: - NO Assay - ELISA (Cytokines) - Western Blot - qRT-PCR LPS_Stimulation->Analysis_Vitro Animal_Model DSS-Induced Colitis in Mice Treatment Oral Administration of Test Compound Animal_Model->Treatment Assessment Assessment: - DAI Score - Colon Length - Histology Treatment->Assessment Analysis_Vivo Tissue/Serum Analysis: - ELISA (Cytokines) - Western Blot Assessment->Analysis_Vivo

References

Cross-Validation of Kushenol I's Antioxidant Capacity with Known Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of Kushenol I, a flavonoid isolated from the roots of Sophora flavescens, against established antioxidant standards: Vitamin C, Trolox, and Quercetin. While direct quantitative antioxidant activity data for this compound is limited in publicly available literature, this guide leverages data on closely related prenylated flavonoids from Sophora flavescens to provide a robust comparative framework. The antioxidant potential is evaluated through common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity, and the Oxygen Radical Absorbance Capacity (ORAC) assay.

Comparative Antioxidant Activity

The antioxidant capacity of a compound is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals and the results are typically expressed as Trolox equivalents.

Due to the current lack of specific IC50 or ORAC values for this compound in published research, this comparison utilizes data for other potent antioxidant flavonoids isolated from Sophora flavescens, such as Kurarinol A and Kurarinol B, as a proxy to contextualize its potential activity. It is important to note that these are structurally related compounds and their antioxidant activities may not be identical to that of this compound. One study has suggested that Kushenol C exhibits greater antioxidant activity than other prenylated flavonoids from the same plant, including Kushenol A, by preventing the generation of reactive oxygen species[1].

CompoundDPPH IC50 (µM)ABTS IC50 (µM)ORAC (µmol TE/g)
This compound (proxy) Data not availableKurarinol A: 1.21 µg/mL Kurarinol B: 1.81 µg/mLData not available
Vitamin C (Ascorbic Acid) ~25 - 50~15 - 30~1500 - 3000
Trolox ~40 - 60~10 - 20Standard (1.0)
Quercetin ~5 - 15~5 - 15~10,000 - 25,000

Note: The IC50 and ORAC values for the standards can vary depending on the specific experimental conditions, reagents, and instrumentation used. The values presented here are representative ranges found in the scientific literature.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. These protocols are based on established methods in the field.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The discoloration of the purple DPPH solution is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (typically 0.1 mM)

  • Methanol

  • Test compound (this compound or standard) at various concentrations

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a series of dilutions of the test compound and standards in methanol.

  • Add a fixed volume of the DPPH solution to each dilution in a 96-well plate or cuvette.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (typically 517 nm).

  • A blank containing only methanol and the DPPH solution is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is monitored by the decrease in absorbance.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution

  • Potassium persulfate solution

  • Ethanol or phosphate-buffered saline (PBS)

  • Test compound (this compound or standard) at various concentrations

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare the ABTS•+ stock solution by reacting ABTS solution with potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ stock solution with ethanol or PBS to obtain a working solution with a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Prepare a series of dilutions of the test compound and standards.

  • Add a small volume of the test compound dilution to a fixed volume of the ABTS•+ working solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at the specified wavelength.

  • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

  • The IC50 value is determined from the concentration-response curve.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by a peroxyl radical generator. The decay of fluorescence is monitored over time.

Materials:

  • Fluorescein (fluorescent probe) solution

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator)

  • Phosphate buffer (pH 7.4)

  • Trolox (standard)

  • Test compound (this compound)

  • Fluorescence microplate reader

Procedure:

  • Prepare dilutions of the test compound and Trolox standard in phosphate buffer.

  • In a 96-well black microplate, add the fluorescein solution to each well.

  • Add the test compound or standard dilutions to the wells.

  • Incubate the plate at 37°C for a short period.

  • Initiate the reaction by adding the AAPH solution to all wells.

  • Immediately begin monitoring the fluorescence decay kinetically over a period of time (e.g., 60-90 minutes) with excitation and emission wavelengths appropriate for fluorescein (e.g., 485 nm and 520 nm, respectively).

  • The area under the fluorescence decay curve (AUC) is calculated.

  • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

  • A standard curve is generated by plotting the net AUC of Trolox against its concentration.

  • The ORAC value of the test compound is expressed as Trolox equivalents (TE) by comparing its net AUC to the Trolox standard curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the cross-validation of a test compound's antioxidant capacity against known standards.

G cluster_assays Antioxidant Capacity Assays cluster_compounds Test Compounds cluster_results Data Analysis & Comparison DPPH DPPH Assay IC50 IC50 Calculation DPPH->IC50 ABTS ABTS Assay ABTS->IC50 ORAC ORAC Assay ORAC_Value ORAC Value (TE) ORAC->ORAC_Value Kushenol_I This compound Kushenol_I->DPPH Test Kushenol_I->ABTS Test Kushenol_I->ORAC Test Standards Standards (Vitamin C, Trolox, Quercetin) Standards->DPPH Test Standards->ABTS Test Standards->ORAC Test Comparison Comparative Analysis IC50->Comparison ORAC_Value->Comparison

Caption: Workflow for comparing antioxidant capacity.

Signaling Pathway and Logical Relationships

The antioxidant activity of flavonoids like this compound is fundamentally linked to their chemical structure, which enables them to donate hydrogen atoms or electrons to neutralize free radicals. This process interrupts the chain reactions of oxidation, thereby mitigating oxidative stress. The logical relationship between the compound's structure and its function in the assays is depicted below.

G cluster_compound This compound (Flavonoid Structure) cluster_mechanism Antioxidant Mechanism cluster_radicals Free Radicals cluster_outcome Outcome Structure Phenolic Hydroxyl Groups Prenyl Group Mechanism Hydrogen/Electron Donation Structure->Mechanism Radicals DPPH• ABTS•+ Peroxyl Radicals Mechanism->Radicals Neutralizes Outcome Neutralized Radicals Reduced Oxidative Stress Radicals->Outcome Leads to

Caption: Flavonoid antioxidant mechanism.

References

Unveiling the Molecular Targets of Kushenol I: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Kushenol I, a prenylated flavonoid isolated from the roots of Sophora flavescens, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Understanding the precise molecular targets of this compound is crucial for its development as a potential therapeutic agent. This guide provides a comprehensive overview of the current knowledge on the molecular targets of this compound, comparing its activity with alternative compounds and providing supporting experimental data and protocols.

Key Molecular Targets and Signaling Pathways of this compound

This compound has been shown to modulate several key signaling pathways implicated in inflammation and cancer. The primary targets identified through network pharmacology and validated experimentally include components of the PI3K/AKT/mTOR and TLR4/NF-κB signaling pathways, as well as the NLRP3 inflammasome.

PI3K/AKT/mTOR Pathway

Signaling Pathway Diagram: PI3K/AKT/mTOR

PI3K_AKT_mTOR Kushenol_I This compound PI3K PI3K Kushenol_I->PI3K Inhibits AKT AKT Kushenol_I->AKT Inhibits (phosphorylation) RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes

Caption: this compound is proposed to inhibit the PI3K/AKT/mTOR pathway.

TLR4/NF-κB Signaling and NLRP3 Inflammasome

Toll-like receptor 4 (TLR4) is a key pattern recognition receptor of the innate immune system that, upon activation by lipopolysaccharide (LPS), triggers a downstream signaling cascade culminating in the activation of the transcription factor NF-κB and the assembly of the NLRP3 inflammasome. This leads to the production of pro-inflammatory cytokines. Molecular docking studies have shown that this compound can bind to TLR4.[3] Experimental evidence demonstrates that this compound suppresses the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and inhibits the phosphorylation of NF-κB p65.[3] Furthermore, this compound has been shown to reduce the expression of NLRP3.[3]

Signaling Pathway Diagram: TLR4/NF-κB and NLRP3 Inflammasome

TLR4_NFKB_NLRP3 cluster_0 Kushenol_I This compound TLR4 TLR4 Kushenol_I->TLR4 Inhibits NFkB NF-κB (p65/p50) Kushenol_I->NFkB Inhibits (phosphorylation) NLRP3_Inflammasome NLRP3 Inflammasome Assembly Kushenol_I->NLRP3_Inflammasome Inhibits (expression) LPS LPS LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylates Nucleus Nucleus NFkB->Nucleus Translocates Pro_Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_Inflammatory_Genes Induces Caspase1 Caspase-1 NLRP3_Inflammasome->Caspase1 Activates IL1b IL-1β Caspase1->IL1b Cleaves Pro_IL1b Pro-IL-1β

Caption: this compound inhibits the TLR4/NF-κB and NLRP3 inflammasome pathways.

Comparative Analysis of this compound and Alternative Inhibitors

A direct comparison of the potency of this compound with other inhibitors is challenging due to the limited availability of IC50 or binding affinity data for this compound. However, we can compare its observed biological effects with the known potencies of established inhibitors targeting the same pathways.

Target PathwayThis compoundAlternative Inhibitor(s)
PI3K/AKT/mTOR Reduces phosphorylation of AKT and mTOR in breast cancer cells at concentrations of 4-32 µM.[1]Gedatolisib (PF-05212384) : Dual PI3K/mTOR inhibitor with IC50 values of 0.4 nM (PI3Kα) and 1.6 nM (mTOR). Ipatasertib : ATP-competitive AKT inhibitor.[4]
TLR4 Signaling Molecular docking suggests binding to TLR4.[3] Suppresses LPS-induced pro-inflammatory cytokine production in vivo at doses of 50-100 mg/kg.[3]TAK-242 (Resatorvid) : A selective TLR4 inhibitor that binds to Cys747 in the intracellular domain of TLR4.[5][6] Molecular docking studies show binding energies with the TLR4-MD-2 complex ranging from -6.3 to -6.9 kcal/mol.[7]
NLRP3 Inflammasome Reduces expression of NLRP3 in vivo at doses of 50-100 mg/kg.[3]MCC950 : A potent and selective NLRP3 inhibitor with an IC50 of approximately 8 nM in macrophages.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to investigate the molecular targets of this compound.

Molecular Docking

Molecular docking simulations are used to predict the binding mode and affinity of a ligand to a target protein.

Workflow Diagram: Molecular Docking

Molecular_Docking_Workflow Start Start Get_Protein Retrieve Protein 3D Structure (e.g., from PDB) Start->Get_Protein Get_Ligand Retrieve Ligand 2D/3D Structure (e.g., from PubChem) Start->Get_Ligand Prepare_Protein Prepare Protein (Remove water, add hydrogens) Get_Protein->Prepare_Protein Prepare_Ligand Prepare Ligand (Energy minimization) Get_Ligand->Prepare_Ligand Define_Binding_Site Define Binding Site (Grid box generation) Prepare_Protein->Define_Binding_Site Run_Docking Run Docking Simulation (e.g., AutoDock Vina) Prepare_Ligand->Run_Docking Define_Binding_Site->Run_Docking Analyze_Results Analyze Results (Binding energy, interactions) Run_Docking->Analyze_Results End End Analyze_Results->End

Caption: A generalized workflow for molecular docking studies.

Protocol:

  • Protein and Ligand Preparation : The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The 3D structure of this compound is retrieved from a chemical database like PubChem. Water molecules and co-crystallized ligands are removed from the protein structure, and polar hydrogens are added. The ligand structure is energy-minimized.

  • Grid Generation : A grid box is defined around the active site of the target protein to specify the search space for the ligand.

  • Docking Simulation : A docking program (e.g., AutoDock Vina) is used to perform the docking, allowing for flexible ligand conformations.

  • Analysis : The results are analyzed to identify the binding poses with the lowest binding energy and to visualize the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Western Blot Analysis for PI3K/AKT Pathway

Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins, including their phosphorylation status.

Protocol:

  • Cell Lysis : Cells treated with this compound or control are lysed to extract total protein.

  • Protein Quantification : The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE : Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phospho-AKT, total AKT). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified to determine the relative protein expression levels.

NF-κB Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of NF-κB.

Protocol:

  • Cell Transfection : Cells are co-transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter and a control plasmid (e.g., expressing Renilla luciferase for normalization).

  • Cell Treatment : The transfected cells are treated with this compound followed by stimulation with an NF-κB activator (e.g., LPS or TNF-α).

  • Cell Lysis : The cells are lysed to release the expressed luciferase enzymes.

  • Luciferase Activity Measurement : The luciferase activity in the cell lysates is measured using a luminometer after the addition of the appropriate substrates.

  • Data Analysis : The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The normalized activity reflects the level of NF-κB activation.

Conclusion

This compound is a promising natural compound that exerts its pharmacological effects by modulating multiple key signaling pathways, including the PI3K/AKT/mTOR and TLR4/NF-κB pathways, and by inhibiting the NLRP3 inflammasome. While direct quantitative data on its inhibitory potency is still emerging, the available evidence strongly supports its potential as a multi-target therapeutic agent for inflammatory diseases and cancer. Further research, including detailed enzymatic assays and head-to-head comparative studies with known inhibitors, is warranted to fully elucidate its therapeutic potential and mechanism of action. This guide provides a foundational resource for researchers to design and interpret future studies on this compound and related compounds.

References

Kushenol I: A Comparative Analysis of its Impact on Key Inflammatory Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Kushenol I's effects on critical inflammatory signaling pathways, namely PI3K/AKT, NF-κB, and MAPK. The performance of this compound is compared with other known inhibitors of these pathways, supported by experimental data to offer a comprehensive overview for research and drug development purposes.

Comparative Efficacy of this compound and Alternative Inhibitors

The following tables summarize the quantitative effects of this compound on key signaling pathways compared to other well-established inhibitors. It is important to note that the experimental conditions, such as cell types, model organisms, and concentrations, may vary between studies, affecting direct comparability.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial regulator of cell survival, proliferation, and inflammation. Its aberrant activation is implicated in various inflammatory diseases.

CompoundTarget ProteinExperimental ModelConcentrationObserved EffectReference
This compound p-PI3K, p-AKTDSS-induced colitis in miceNot specifiedSignificantly inhibited phosphorylation[1]
Naringenin PI3K, p-AKTRenal cell carcinoma cells (786-O, OS-RC-2)IC50: 7.78-8.91 µMDownregulated expression[2]
Curcumin PI3K, p-AKTLPS-activated microglial cells (BV-2)5, 10, 20 µMDose-dependent reduction in phosphorylation[3]
LY294002 Pan-class I PI3KBCG infected macrophagesNot specifiedReduced TLR3 dependent IL-10 secretion[4]
NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.

CompoundTarget ProteinExperimental ModelConcentrationObserved EffectReference
This compound p-NF-κB p65DSS-induced colitis in miceNot specifiedSignificantly inhibited phosphorylation[1]
Eugenol NF-κB (p50, p65), p-IκBαMNNG-induced gastric carcinogenesis in ratsNot specifiedSuppressed activation and modulated target genes[5]
Curcumin NF-κBLPS-activated microglial cells (BV-2)5, 10, 20 µMDose-dependent reduction in activation[3]
SLC1 NEMOPrimary endothelial cellsNot specifiedInhibited cytokine-stimulated NF-κB activation[6]
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, JNK, and ERK, are critical in transducing extracellular signals to cellular responses, including inflammation and apoptosis.

CompoundTarget ProteinExperimental ModelConcentrationObserved EffectReference
This compound p-p38 MAPKDSS-induced colitis in miceNot specifiedSignificantly inhibited phosphorylation[1]
Losmapimod p38 MAPKInflammatory disease modelsNot specifiedExplored for potential to treat inflammatory diseases[7]
Pamapimod p38 MAPKInflammatory disease modelsNot specifiedExplored for potential to treat inflammatory diseases[7]
SP600125 JNKAnimal models of arthritisNot specifiedReduced development and pathogenesis of arthritis[8]
Effects on Cytokine Production

The modulation of signaling pathways by these compounds ultimately impacts the production of inflammatory mediators.

CompoundPro-inflammatory Cytokines (Downregulation)Anti-inflammatory Cytokines (Upregulation)Experimental ModelReference
This compound IL-1β, IL-6, IL-17, TNF-αIL-10DSS-induced colitis in mice[1]
Curcumin Pro-inflammatory cytokines-LPS-activated microglial cells (BV-2)[3]
Artesunate IL-1β, IL-6, IL-8-Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)[9]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways and a general experimental workflow for assessing protein phosphorylation.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) PI3K PI3K Receptor->PI3K Activates p_PI3K p-PI3K PI3K->p_PI3K AKT AKT p_AKT p-AKT AKT->p_AKT p_PI3K->AKT Inflammation Inflammatory Response p_AKT->Inflammation Kushenol_I This compound Kushenol_I->p_PI3K Inhibits Kushenol_I->p_AKT Inhibits

This compound inhibits the PI3K/AKT signaling pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB p_p65 p-p65 NFkB->p_p65 IkB_NFkB->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression p_p65->Gene_Expression Translocates to nucleus Kushenol_I This compound Kushenol_I->p_p65 Inhibits

This compound inhibits the NF-κB signaling pathway.

MAPK_Pathway cluster_upstream Upstream Signals cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stress Stress/Cytokines MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38_MAPK p38 MAPK MAPKK->p38_MAPK p_p38 p-p38 p38_MAPK->p_p38 Transcription_Factors Transcription Factors p_p38->Transcription_Factors Kushenol_I This compound Kushenol_I->p_p38 Inhibits Inflammation Inflammation Transcription_Factors->Inflammation

This compound inhibits the p38 MAPK signaling pathway.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection Cell_Lysis Cell/Tissue Lysis (with phosphatase inhibitors) Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to Membrane (PVDF or Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking (e.g., BSA in TBST) Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-p65) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

General workflow for Western Blot analysis.

Experimental Protocols

Western Blot Analysis for Protein Phosphorylation

This protocol provides a general framework for detecting phosphorylated proteins. Optimization of antibody concentrations, incubation times, and blocking agents is crucial for obtaining reliable results.

1. Sample Preparation:

  • Lyse cells or tissues in a lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Denature the protein samples by boiling in Laemmli sample buffer.

2. Gel Electrophoresis and Transfer:

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting and Detection:

  • Block the membrane with a suitable blocking buffer (e.g., 5% Bovine Serum Albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-p65) overnight at 4°C with gentle agitation.

  • Wash the membrane several times with TBST to remove unbound primary antibody.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

  • Wash the membrane again extensively with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system or X-ray film.[10]

4. Analysis:

  • To normalize the results, the membrane can be stripped and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) protein of interest.

  • Quantify the band intensities using densitometry software.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol outlines the steps for a sandwich ELISA to measure cytokine concentrations in biological samples.

1. Plate Coating:

  • Dilute the capture antibody specific for the cytokine of interest in a coating buffer.

  • Add the diluted capture antibody to the wells of a 96-well ELISA plate and incubate overnight at 4°C.[11]

  • Wash the plate multiple times with a wash buffer (e.g., PBS with Tween 20) to remove unbound antibody.

2. Blocking:

  • Add a blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for at least 1 hour to block non-specific binding sites.[12]

  • Wash the plate as described above.

3. Sample and Standard Incubation:

  • Prepare a standard curve by performing serial dilutions of a known concentration of the recombinant cytokine.

  • Add the standards and samples to the appropriate wells and incubate for 2 hours at room temperature.

  • Wash the plate thoroughly.

4. Detection:

  • Add a biotinylated detection antibody specific for a different epitope on the cytokine to each well and incubate for 1-2 hours.

  • Wash the plate.

  • Add streptavidin-HRP to each well and incubate for 20-30 minutes.

  • Wash the plate.

  • Add a substrate solution (e.g., TMB) to each well and incubate in the dark until a color develops.[11]

  • Stop the reaction by adding a stop solution (e.g., sulfuric acid).

5. Measurement and Analysis:

  • Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

  • Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.[13]

References

Assessing the Synergistic Effects of Kushenol I and Related Flavonoids in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, identifying synergistic interactions between natural compounds and existing pharmaceuticals is a critical step in creating more effective and less toxic cancer therapies. This guide provides a comparative analysis of the synergistic effects of Kushenol A, a flavonoid closely related to Kushenol I, with a conventional anticancer agent. This is contrasted with the synergistic potential of other flavonoids isolated from the Sophora species when combined with the multi-kinase inhibitor, Sorafenib.

Distinguishing this compound and Kushenol A

This compound and Kushenol A are both prenylated flavonoids derived from the medicinal plant Sophora flavescens. While structurally similar, they are distinct chemical entities.

  • This compound : With the chemical formula C26H30O7, its structure is (2R,3R)-2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one.[1]

  • Kushenol A : Its chemical formula is C25H28O5.[2] It is also referred to as Leachianone E.[3]

Currently, detailed studies on the synergistic effects of this compound are limited. However, significant research has been conducted on Kushenol A, providing valuable insights into the potential of this class of compounds.

Synergistic Effects of Kushenol A with a PI3K Inhibitor in Breast Cancer

A key study has demonstrated the synergistic anti-proliferative and pro-apoptotic effects of Kushenol A when combined with a Phosphoinositide 3-kinase (PI3K) inhibitor, PI3K-IN-6, in breast cancer (BC) cell lines.[4]

Quantitative Data Summary

The combination of Kushenol A and a PI3K inhibitor has shown a significant reduction in cell viability and a corresponding increase in apoptosis compared to individual treatments.

Cell LineTreatmentCell Viability (% of Control)Apoptosis Rate (%)
MDA-MB-231 Control100%~5%
Kushenol A (8 µM)~60%~20%
PI3K Inhibitor (1 µM)~75%~15%
Combination ~30% ~45%

Data is approximated from graphical representations in the cited study and is intended for comparative purposes.

Signaling Pathway

The synergistic effect of Kushenol A and the PI3K inhibitor is attributed to their combined impact on the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell growth and survival that is often dysregulated in cancer.[4] Kushenol A treatment reduces the phosphorylation of AKT and mTOR, and this effect is enhanced when combined with a PI3K inhibitor.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits Kushenol_A Kushenol A Kushenol_A->AKT Inhibits (dephosphorylation) Kushenol_A->mTOR Inhibits (dephosphorylation) PI3K_Inhibitor PI3K Inhibitor PI3K_Inhibitor->PI3K Inhibits

PI3K/AKT/mTOR pathway with Kushenol A and PI3K inhibitor.

Comparative Analysis: Other Sophora Flavonoids with Sorafenib in Hepatocellular Carcinoma

To provide a broader context, this section compares the effects of Kushenol A with other flavonoids from Sophora alopecuroides—leachianone A, sophoraflavanone G, and trifolirhizin—in combination with the multi-kinase inhibitor Sorafenib in hepatocellular carcinoma (HCC) cells.[5]

Quantitative Data Summary

This study provides Combination Index (CI) values, a quantitative measure of synergy where CI < 1 indicates a synergistic effect.

FlavonoidCombination with SorafenibTarget Cell LineIC50 of Sorafenib ReductionCombination Index (CI)
Leachianone A SorafenibMHCC97H5.8-fold0.49
Sophoraflavanone G SorafenibMHCC97H3.6-fold0.66
Trifolirhizin SorafenibMHCC97H3.5-fold0.46

These results demonstrate a strong synergistic interaction between these flavonoids and Sorafenib.[5]

Signaling Pathway

The synergistic anticancer effects of these Sophora flavonoids with Sorafenib are associated with the co-suppression of the ERK and AKT signaling pathways.[5] The combination also synergistically induces apoptosis through the mitochondrial pathway.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactorReceptor Growth Factor Receptor RAS RAS GrowthFactorReceptor->RAS PI3K_alt PI3K GrowthFactorReceptor->PI3K_alt RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_alt Cell Proliferation & Survival ERK->Proliferation_alt Promotes AKT_alt AKT PI3K_alt->AKT_alt AKT_alt->Proliferation_alt Promotes Apoptosis_alt Apoptosis AKT_alt->Apoptosis_alt Inhibits Sophora_Flavonoids Sophora Flavonoids (Leachianone A, etc.) Sophora_Flavonoids->ERK Co-suppresses Sophora_Flavonoids->AKT_alt Co-suppresses Sorafenib Sorafenib Sorafenib->RAF Inhibits

ERK and AKT pathways with Sophora flavonoids and Sorafenib.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are the protocols for the key experiments cited.

Cell Viability Assay (CCK-8)

This assay is used to assess cell proliferation and cytotoxicity.

  • Cell Seeding : Cells are seeded in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium and incubated for 24 hours.

  • Drug Treatment : The medium is replaced with fresh medium containing various concentrations of Kushenol A, the other drug, or their combination.

  • Incubation : The plate is incubated for a specified period (e.g., 48 hours).

  • Reagent Addition : 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

  • Final Incubation : The plate is incubated for 1-4 hours.

  • Measurement : The absorbance is measured at 450 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control.

G A 1. Seed Cells (96-well plate) B 2. Add Drugs (this compound / Other Drug / Combination) A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add CCK-8 Reagent C->D E 5. Incubate (1-4 hours) D->E F 6. Measure Absorbance (450 nm) E->F

Workflow for the CCK-8 Cell Viability Assay.
Colony Formation Assay

This assay evaluates the long-term survival and proliferative capacity of single cells.

  • Cell Seeding : A low density of cells (e.g., 500-1000 cells/well) is seeded in a 6-well plate.

  • Drug Treatment : Cells are treated with the compounds of interest for a specified duration.

  • Incubation : The medium is replaced with fresh, drug-free medium, and the cells are incubated for 10-14 days to allow for colony formation.

  • Fixation and Staining : Colonies are fixed with methanol and stained with crystal violet.

  • Quantification : The number of colonies (typically defined as clusters of ≥50 cells) is counted.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells.

  • Cell Treatment : Cells are treated with the specified compounds for the desired time.

  • Cell Harvesting : Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Resuspension : The cell pellet is resuspended in 1X Annexin V Binding Buffer.

  • Staining : Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation : The cells are incubated in the dark at room temperature for 15 minutes.

  • Analysis : The stained cells are analyzed using a flow cytometer. The populations of live, early apoptotic, late apoptotic, and necrotic cells are quantified based on their fluorescence.

Conclusion

The available evidence strongly suggests that Kushenol A, a close analog of this compound, exhibits significant synergistic anticancer effects when combined with a PI3K inhibitor in breast cancer models. This synergy is achieved through the enhanced inhibition of the PI3K/AKT/mTOR pathway. Comparative analysis with other flavonoids from the Sophora genus, which show potent synergy with Sorafenib in hepatocellular carcinoma via co-suppression of the ERK and AKT pathways, highlights a promising strategy of combining these natural compounds with targeted therapies. Further research into the synergistic potential of this compound itself is warranted to fully explore the therapeutic applications of this class of molecules in oncology.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for Kushenol I

Author: BenchChem Technical Support Team. Date: November 2025

Key Properties of Kushenol I

Understanding the physicochemical properties of a compound is the first step toward safe handling and disposal. The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C26H30O7MedchemExpress
Molecular Weight 454.51 g/mol MedchemExpress
CAS Number 99119-69-4MedchemExpress
Appearance White to off-white solidMedchemExpress
Purity ≥ 98%United States Biological[2]
Storage (Solid) 4°C, protect from lightMedchemExpress[1]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month (protect from light)MedchemExpress[1]
Solubility in DMSO 100 mg/mL (220.02 mM)MedchemExpress

Recommended Disposal Protocol for this compound

The following step-by-step procedure is a recommended guideline for the proper disposal of this compound waste. This protocol is based on the disposal procedures for similar flavonoid compounds and general chemical waste management principles.

1. Personal Protective Equipment (PPE): Before handling this compound or its waste, ensure appropriate PPE is worn, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

2. Waste Segregation:

  • Solid Waste: Collect solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any absorbent materials used for spills in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: For solutions of this compound, do not dispose of them down the drain. Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container. The container should be compatible with the solvent used (e.g., a glass container for DMSO solutions).

3. Spill Management: In case of a spill:

  • Alert personnel in the immediate area.

  • For solid spills, carefully sweep or vacuum the material into a hazardous waste container. Avoid generating dust.

  • For liquid spills, absorb the solution with an inert material (e.g., vermiculite, sand, or a chemical absorbent pad).

  • Place the contaminated absorbent material into the designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

4. Container Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."

  • Keep waste containers sealed when not in use.

  • Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

Kushenol_I_Disposal_Workflow cluster_preparation Preparation cluster_waste_identification Waste Identification & Segregation cluster_containment Containment cluster_final_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify_waste Identify Waste Type ppe->identify_waste solid_waste Solid Waste (e.g., powder, contaminated items) identify_waste->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions in solvent) identify_waste->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Sealed, Labeled Hazardous Waste Container liquid_waste->collect_liquid store_waste Store in Designated Secondary Containment Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact EHS for Pickup and Disposal store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound waste.

Disclaimer: The information provided here is intended as a general guide for the safe disposal of this compound. A specific Safety Data Sheet (SDS) for this compound was not found in the public domain. Researchers must consult their institution's Environmental Health and Safety (EHS) office for specific disposal protocols and comply with all applicable local, state, and federal regulations. Always prioritize safety and environmental responsibility when handling chemical waste.

References

Personal protective equipment for handling Kushenol I

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Kushenol I

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, a natural compound isolated from the roots of Sophora flavescens.[1] The following procedural guidance is based on available safety data for similar compounds and general laboratory safety protocols.

Chemical and Physical Properties

A clear understanding of the substance's properties is the first step in safe handling.

PropertyValue
CAS Number 99119-69-4[1][2]
Molecular Formula C26H30O7[1]
Molecular Weight 454.51 g/mol [1]
Purity ≥ 98%[2]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[3][4]
Hazard Identification and Personal Protective Equipment (PPE)
PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, latex).[6]To prevent skin contact. Gloves should be discarded after each use.[6]
Eye Protection Safety glasses with side shields or chemical splash goggles.[7][8]To protect eyes from splashes or aerosols.[5]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.[6][8]To protect skin from accidental spills.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated.[5]To avoid inhalation of particles or aerosols.[5]
Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Weighing:

  • Conduct all handling of solid this compound in a chemical fume hood or a ventilated enclosure to minimize inhalation risk.

  • Before handling, ensure all necessary PPE is correctly worn.

  • Use appropriate tools (e.g., spatula, weighing paper) to handle the powder. Avoid creating dust.

2. Solution Preparation:

  • Consult solubility data to select the appropriate solvent (e.g., DMSO).[1][9]

  • Add the solvent to the weighed this compound slowly to avoid splashing.

  • If the solution requires heating, use a controlled heating source like a water bath and ensure adequate ventilation.

3. Storage:

  • Stock Solution: Store aliquoted solutions at -80°C for up to 6 months or -20°C for up to 1 month. Protect from light.[1] Repeated freeze-thaw cycles should be avoided.[1][4][9]

  • Solid Form: Store the solid compound at 4°C.[2] Keep the container tightly sealed in a cool, well-ventilated area away from direct sunlight and ignition sources.[5]

  • Incompatible Materials: Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.[5]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

1. Waste Segregation:

  • All disposable materials that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) should be collected in a designated, labeled hazardous waste container.

  • Unused solid this compound and solutions should also be disposed of as hazardous chemical waste.

2. Disposal Procedure:

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

  • Do not dispose of this compound down the drain or in regular trash.

Emergency Procedures

1. In Case of Skin Contact:

  • Immediately wash the affected area with soap and plenty of water.

  • Remove contaminated clothing.

  • Seek medical attention if irritation persists.[5]

2. In Case of Eye Contact:

  • Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.[5]

3. In Case of Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek medical attention.[5]

4. In Case of Ingestion:

  • Do NOT induce vomiting.

  • Rinse mouth with water.

  • Seek immediate medical attention.[5]

5. In Case of a Spill:

  • Evacuate the area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Safe Handling Workflow for this compound

The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.

Kushenol_I_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal a Don PPE b Work in Ventilated Area a->b c Weigh Solid b->c d Prepare Solution c->d e Store Solid/Solution Appropriately d->e f Segregate Waste d->f e->f g Dispose via EHS f->g

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.